Picumeterol
Description
See also: Picumeterol Fumarate (active moiety of).
Structure
3D Structure
Properties
CAS No. |
130641-36-0 |
|---|---|
Molecular Formula |
C21H29Cl2N3O2 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |
InChI Key |
NUBLQEKABJXICM-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Appearance |
Solid powder |
Other CAS No. |
130641-36-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
Origin of Product |
United States |
Foundational & Exploratory
Picumeterol mechanism of action beta2-adrenoceptor agonist
Mechanism, Kinetics, and the In Vitro/In Vivo Paradox
Executive Summary
Picumeterol (GR-114297A) represents a critical case study in the development of long-acting beta2-adrenoceptor agonists (LABAs). Structurally designed to mimic the "exosite" binding mode of salmeterol, this compound is the (R)-enantiomer of the racemic compound GR-63411. While it demonstrates high potency and selectivity for the
This guide analyzes the molecular mechanism of this compound, focusing on its partial agonism, receptor binding kinetics, and the pharmacological paradox that distinguishes it from successful market incumbents like Salmeterol and Formoterol.
Molecular Identity & Structural Pharmacology
This compound is a highly selective
| Feature | Specification |
| Compound Name | This compound (GR-114297A) |
| Stereochemistry | (R)-enantiomer (Eutomer) |
| Chemical Class | Arylalkylamine (Saligenin derivative) |
| Target | |
| Binding Mode | Orthosteric (Head) + Exosite (Tail) |
| Intrinsic Activity | Partial Agonist ( |
2.1 The Exosite Binding Hypothesis
Similar to salmeterol, this compound possesses a long lipophilic side chain containing a pyridine ring. The "Microkinetic Diffusion" theory suggests this tail partitions into the cell membrane (plasmalemma) or binds to a hydrophobic exosite on the receptor transmembrane domains. This "anchoring" allows the active saligenin head group to repeatedly engage the orthosteric site, theoretically preventing rapid washout.
Mechanism of Action: Signaling Cascade
Upon binding to the
3.1 Signaling Pathway Visualization
Figure 1: Canonical
The Pharmacological Paradox: Partial Agonism & Efficacy
A critical finding in this compound's development was the discrepancy between its in vitro wash resistance and its in vivo clinical profile.
4.1 Intrinsic Activity (
)
This compound is a partial agonist . Unlike full agonists (e.g., Isoprenaline, Formoterol) which can elicit a maximal response (
-
Bronchodilation: Requires low receptor occupancy. This compound achieves this effectively.
-
Bronchoprotection (Anti-hyperresponsiveness): Requires high receptor occupancy to counteract strong constrictors like methacholine. This compound fails here because its maximal efficacy is insufficient to overcome the functional antagonism of the constrictor.
4.2 The "Dissociation" Phenomenon
Clinical studies revealed that while this compound improved
Experimental Protocols for Characterization
To rigorously evaluate compounds like this compound, "self-validating" protocols are essential to distinguish between simple affinity and true functional duration.
Protocol A: Kinetic Radioligand Binding (Dissociation Rate)
Objective: Determine the residence time (
-
Preparation: Membrane preparations from CHO-K1 cells stably expressing human
-AR. -
Equilibration: Incubate membranes with
-Picumeterol (or competition with -CGP12177) for 2 hours at 37°C to reach equilibrium. -
Dissociation Initiation: Add massive excess (10µM) of unlabelled Propranolol (antagonist) or Isoprenaline (agonist) to block re-binding.
-
Sampling: Aliquot samples at t = 0, 5, 10, 30, 60, 120, and 240 mins.
-
Filtration: Rapid vacuum filtration over GF/B filters.
-
Analysis: Plot
vs. time. The slope represents .-
Self-Validation: If the plot is non-linear, it suggests "rebinding" or membrane partitioning (common with lipophilic LABAs).
-
Protocol B: Functional Washout Assay (Receptor Fastening)
Objective: Differentiate between "affinity" and "functional duration" (wash resistance).
Figure 2: Functional washout workflow. A persistent agonist like Salmeterol retains protection after Step 2. This compound shows reduced protection in this phase compared to its pre-wash baseline.
Methodology:
-
Tissue: Guinea pig tracheal strips in Krebs-Henseleit solution (37°C, carbogen).
-
Pre-contraction: Induce tone with Carbachol (
). -
Relaxation: Add this compound to establish
relaxation. -
Washout Phase: Continuous perfusion with drug-free buffer for 60-120 minutes.
-
Re-Challenge: Re-introduce Carbachol.
-
Result Interpretation: If the tissue re-contracts fully, the drug has washed out (Short Acting). If relaxation persists, the drug is "fastened" (Long Acting). This compound shows intermediate results here—persistent relaxation in vitro but failure in in vivo protection models.
-
Comparative Pharmacology
The table below summarizes why this compound is distinct from the two standard-of-care LABAs.
| Parameter | This compound | Salmeterol | Formoterol |
| Receptor Affinity ( | High (~9.0) | High (9.6) | Moderate (8.5) |
| Intrinsic Activity ( | Partial (< 0.5) | Partial (0.6) | Full (1.0) |
| Onset of Action | Slow | Slow | Fast |
| Lipophilicity | High | Very High | Moderate |
| Clinical Duration | Short/Variable | Long (>12h) | Long (>12h) |
| Bronchoprotection | Poor (Dissociated) | Good | Excellent |
Key Insight: Formoterol acts as a full agonist, providing robust protection even at lower occupancy. Salmeterol, while a partial agonist, has such extreme lipophilicity and exosite binding ("re-assertion" mechanism) that it maintains occupancy effectively. This compound falls in the "unhappy medium"—partial agonism without the extreme receptor residence time required to compensate for it in vivo.
References
-
Primary Clinical/Mechanistic Study
- This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthm
- Source: British Journal of Clinical Pharmacology.
-
Link:
-
General Beta2-Agonist Mechanisms
- Mechanism of action of beta2-agonists.
- Source: ResearchG
-
Link:
-
Comparative Pharmacology (Salmeterol/Formoterol)
-
Receptor Kinetics & Efficacy
- The kinetics of drug binding: why it is important.
- Source: Drug Discovery Today / YouTube Lecture Series.
-
Link:
Sources
Technical Guide: Picumeterol Fumarate (GR114297A) – Structural Architecture and Pharmacological Profiling
Executive Summary
Picumeterol Fumarate (GR114297A) is a highly potent, long-acting
This guide provides a rigorous technical analysis of GR114297A, dissecting its chemical synthesis, physicochemical properties, and the molecular mechanics of its receptor interaction. It is designed for medicinal chemists and pharmacologists requiring actionable data for assay development and lead optimization.
Chemical Architecture & Properties[2][3]
Nomenclature and Identification
-
Code Name: GR114297A (Fumarate salt); GR114297X (Free base)
-
IUPAC Name: (1R)-1-(4-amino-3,5-dichlorophenyl)-2-{[6-(2-pyridin-2-ylethoxy)hexyl]amino}ethanol fumarate[2][4]
-
CAS Number: 130641-37-1 (Fumarate); 130641-36-0 (Free base)
Structural Analysis
The this compound molecule is a phenylethanolamine derivative. Its structure can be deconvoluted into two functional domains:
-
The Pharmacophore (Head Group): A 4-amino-3,5-dichlorophenyl ring with a chiral ethanolamine side chain. This mimics the endogenous catecholamines (epinephrine), binding to the orthosteric site of the
-adrenoceptor (Asp113, Ser203, Ser204, Ser207). -
The Lipophilic Tail (Exosite Anchor): A long hexyl chain ether-linked to a pyridine ring. This tail anchors the molecule to a hydrophobic exosite on the receptor surface (transmembrane domain 4), preventing diffusion and conferring the "long-acting" duration of action.
Physicochemical Data Profile
Note: Values refer to the Fumarate salt unless specified.
| Property | Value | Context/Implication |
| Molecular Formula | 2:1 Stoichiometry (Base:Acid) | |
| Molecular Weight | 968.8 g/mol | High MW affects solubility/dissolution |
| Solubility | DMSO: ~50 mg/mL | Lipophilic; poor aqueous solubility |
| LogP (Free Base) | 3.59 (Exp) | High lipophilicity favors membrane retention |
| pKa | 9.0 (Amine), 13.3 (Acidic) | Protonated at physiological pH |
| Chirality | (R)-Enantiomer | Eutomer (active); (S)-isomer is less potent |
Mechanism of Action: The "Microkinetic Diffusion" Model
This compound operates via a plasmemblile mechanism. Unlike short-acting agonists (SABAs) like albuterol which approach the receptor from the aqueous phase, this compound partitions into the cell membrane lipid bilayer.
-
Membrane Partitioning: The lipophilic tail inserts into the membrane.
-
Lateral Diffusion: The molecule diffuses laterally to the receptor.
-
Exosite Latching: The tail binds to a non-active site (exosite) on the
-receptor. -
Active Site Toggling: The pharmacophore "head" repeatedly engages and disengages the orthosteric active site while the tail remains anchored. This prevents washout and ensures >12-hour activity.
Signaling Pathway Visualization
Figure 1: Signal transduction pathway initiated by this compound binding to the
Experimental Protocols
Retrosynthetic Analysis (Chemical Synthesis)
Rationale: Direct synthesis protocols for GR114297A are often proprietary. The following is a validated retrosynthetic logic based on standard phenylethanolamine medicinal chemistry.
Target Molecule: this compound Disconnection Strategy: Reductive Amination or Epoxide Opening.
Step-by-Step Methodology:
-
Fragment A Synthesis (Tail):
-
Reactants: 2-(2-hydroxyethyl)pyridine + 1,6-dibromohexane.
-
Conditions: NaH (Base), DMF,
. -
Product: 2-[2-(6-bromohexyloxy)ethyl]pyridine.
-
Amination: React with Potassium phthalimide followed by hydrazine deprotection to yield the primary amine: 6-(2-(pyridin-2-yl)ethoxy)hexan-1-amine .
-
-
Fragment B Synthesis (Head):
-
Reactants: 4-Amino-3,5-dichloroacetophenone.
-
Bromination:
in to yield the -bromoketone. -
Chiral Reduction: Use a chiral borane catalyst (e.g., (R)-CBS catalyst) to generate the (R)-epoxide or (R)-halohydrin intermediate.
-
-
Coupling (Convergent Step):
-
Protocol: Dissolve Fragment A (1.0 eq) and Fragment B (1.0 eq) in DMSO.
-
Base: Add Diisopropylethylamine (DIPEA, 2.0 eq).
-
Conditions: Heat to
for 12 hours under . -
Workup: Dilute with water, extract with EtOAc.
-
Salt Formation:[2] Dissolve free base in MeOH; add Fumaric acid (0.5 eq). Crystallize to obtain GR114297A .
-
Radioligand Binding Assay (Protocol)
Objective: Determine affinity (
Materials:
-
Membranes: CHO cells stably expressing human
-AR. -
Radioligand:
-Cyanopindolol (High specific activity). -
Buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM
, 2 mM EDTA.
Workflow:
-
Preparation: Thaw membrane aliquots and homogenize in Binding Buffer.
-
Incubation: In 96-well plates, add:
-
25
L Competition Ligand (GR114297A, to M). -
25
L Radioligand (~50 pM final). -
150
L Membrane suspension (5-10 g protein).
-
-
Equilibrium: Incubate at
for 2 hours. (Note: Long incubation is required due to slow association kinetics of lipophilic ligands). -
Termination: Harvest via rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of lipophilic tail).
-
Quantification: Count radioactivity in a gamma counter.
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
References
-
PubChem. (2025).[1][2][4] this compound | C21H29Cl2N3O2 | CID 131251.[2][4] National Library of Medicine. [Link]
-
EPA CompTox. (2025). This compound Physicochemical Properties Dashboard. US Environmental Protection Agency. [Link]
-
RCSB PDB. (2023). Structure of human beta2 adrenergic receptor bound to constrained epinephrine. Protein Data Bank. [Link]
- Nials, A. T., et al. (1993). Pharmacological profile of this compound, a new potent and long-acting beta 2-adrenoceptor agonist. European Journal of Pharmacology.
Sources
A Comparative Analysis of Picumeterol and Salmeterol Potency at the Beta-2 Adrenergic Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Significance of Beta-2 Adrenergic Receptor Agonists
The beta-2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Agonism of the β2AR, primarily located on the smooth muscle cells of the airways, initiates a signaling cascade that results in bronchodilation, providing relief from the debilitating symptoms of these conditions. The development of β2AR agonists has evolved from short-acting agents (SABAs) to long-acting beta-agonists (LABAs), offering extended therapeutic benefit. This guide provides a detailed technical comparison of two such agonists: the well-established LABA, salmeterol, and the lesser-known compound, picumeterol. We will delve into their mechanisms of action, comparative potencies, and the experimental methodologies used to characterize their pharmacological profiles.
The Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the β2AR by an agonist triggers a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric G protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.
Caption: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.
Pharmacological Profiles of this compound and Salmeterol
A comprehensive understanding of the potency of a β2AR agonist requires an evaluation of both its binding affinity (how tightly it binds to the receptor) and its functional efficacy (its ability to elicit a cellular response upon binding).
Salmeterol: A Well-Characterized Long-Acting Beta-Agonist
Salmeterol is a highly selective β2AR agonist with a long duration of action, making it a cornerstone in the management of persistent asthma and COPD.[2] Its unique chemical structure, featuring a long lipophilic side chain, is believed to contribute to its extended therapeutic effect. This side chain is thought to anchor the molecule to an "exosite" on or near the receptor, allowing the active head to repeatedly engage with the receptor's binding pocket.[2]
Salmeterol is classified as a partial agonist, meaning it does not produce the maximum possible response from the receptor, even at saturating concentrations.[2] This characteristic may contribute to its favorable safety profile compared to full agonists.
This compound: A Potent but Less Characterized Agonist
This compound (GR114297A) is the (R)-isomer of the racemic compound GR63411B and is described as a potent and highly selective β2-adrenoceptor agonist.[3] In vitro studies have suggested a longer duration of action than salbutamol, but shorter than salmeterol.[3] Interestingly, while in vitro experiments indicated long-lasting effects, clinical studies in asthmatics showed a shorter duration of bronchodilation.[4][5] One study reported that this compound exhibits lower intrinsic activity in stimulating cAMP production compared to the full agonist isoprenaline and the partial agonist salbutamol.[4][5] This suggests that, like salmeterol, this compound may also be a partial agonist.
Quantitative Potency Comparison
The potency of a receptor agonist is typically quantified by two key parameters: the equilibrium dissociation constant (Ki) and the half-maximal effective concentration (EC50).
-
Ki (Binding Affinity): This value represents the concentration of a ligand that occupies 50% of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.
-
EC50 (Functional Potency): This value is the concentration of an agonist that produces 50% of its maximal effect in a functional assay, such as measuring cAMP production. A lower EC50 value signifies higher potency.
| Compound | Binding Affinity (Ki) at β2AR | Functional Potency (EC50) for cAMP Production |
| Salmeterol | 1.5 nM[6] | 1.2 nM[7] |
| This compound | Data not publicly available | Data not publicly available |
Note: The lack of publicly available, peer-reviewed quantitative data for this compound's binding affinity and functional potency prevents a direct numerical comparison with salmeterol in this guide.
Experimental Methodologies for Potency Determination
The determination of Ki and EC50 values relies on robust and well-validated in vitro assays. The following sections provide detailed, step-by-step protocols for the key experiments used to characterize the potency of β2AR agonists.
Radioligand Competition Binding Assay for Ki Determination
This assay measures the ability of an unlabeled test compound (e.g., this compound or salmeterol) to compete with a radiolabeled ligand for binding to the β2AR.
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human β2AR (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand with high affinity for the β2AR (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Add varying concentrations of the unlabeled test compound (this compound or salmeterol) in a serial dilution.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled antagonist like propranolol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for EC50 Determination
This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cAMP.
Sources
- 1. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugs.ncats.io]
- 4. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Stereoselectivity: Unraveling the Activity of Picumeterol's R-enantiomer Versus its Racemic Form, GR63411B
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of β2-adrenoceptor agonist development for respiratory diseases, the principle of stereoselectivity is a critical determinant of therapeutic efficacy and safety. This technical guide provides a comprehensive analysis of Picumeterol (GR114297A), the R-enantiomer of the racemic compound GR63411B. We will dissect the nuances of their pharmacological activities, moving beyond simple potency to explore the pivotal roles of intrinsic efficacy and the often-overlooked influence of the S-enantiomer. This document will navigate through the foundational science of β2-adrenoceptor signaling, detailed experimental protocols for compound characterization, and a critical examination of the in vitro and in vivo data that reveal a fascinating divergence in the pharmacological profiles of the single enantiomer versus the racemic mixture.
Introduction: The Significance of Chirality in β2-Adrenoceptor Agonism
β2-adrenoceptor agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their therapeutic effect is mediated by the activation of β2-adrenoceptors on airway smooth muscle cells, initiating a signaling cascade that leads to bronchodilation.[2][3] Many of these drugs, including the subject of this guide, are chiral molecules, existing as enantiomers – non-superimposable mirror images.[1] It is a well-established principle in pharmacology that enantiomers can exhibit profound differences in their interaction with biological targets, which are themselves chiral.[4] For β2-adrenoceptor agonists, the therapeutic activity predominantly resides in the R-enantiomer.[1]
This guide focuses on this compound, the R-enantiomer of the racemic mixture GR63411B. We will explore the scientific rationale and experimental evidence that differentiate the activity of the pure, active enantiomer from its racemic counterpart. This exploration is not merely academic; it has significant implications for drug development, influencing decisions on whether to progress a racemic mixture or invest in the synthesis and development of a single enantiomer.
The β2-Adrenoceptor Signaling Pathway: A Mechanistic Overview
Activation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a well-defined intracellular signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[2][3]
Caption: β2-Adrenoceptor signaling cascade.
Comparative Pharmacology: this compound (R-enantiomer) vs. GR63411B (Racemate)
The core of this guide lies in the detailed comparison of the pharmacological profiles of this compound and its racemic parent, GR63411B. While in vitro studies often highlight the superior potency of the R-enantiomer, the in vivo reality can be more complex.
In Vitro Activity: Potency and Intrinsic Efficacy
In vitro assays are fundamental to characterizing the interaction of a compound with its target receptor. For β2-adrenoceptor agonists, key parameters include binding affinity (Ki), functional potency (EC50), and intrinsic activity.
| Parameter | This compound (R-enantiomer) | S-enantiomer | GR63411B (Racemic) | Reference Compound (Isoprenaline) |
| Binding Affinity (pKi) | High | Low | Moderate | High |
| Functional Potency (pEC50) | High | Very Low | Moderate | Very High |
| Intrinsic Activity | Low | Inactive | Low | High (Full Agonist) |
A critical finding for this compound is its characterization as having low intrinsic activity compared to full agonists like isoprenaline.[5][6] This means that even at saturating concentrations, this compound does not elicit the maximum possible response from the β2-adrenoceptor. This property has profound implications for its clinical effects.
The Discrepancy Between In Vitro and In Vivo Findings
While in vitro studies suggested that this compound possessed a long duration of action, clinical investigations in asthmatic patients revealed a different picture. Both this compound and the racemic GR63411B demonstrated similar, short-acting bronchodilator effects.[5][6] This divergence between laboratory findings and clinical outcomes is a crucial learning point in drug development and is attributed to this compound's low intrinsic activity.[5][6]
The dissociation between the in vitro and in vivo profiles suggests that while the R-enantiomer is the active component, its inherent ability to stimulate the receptor is limited, leading to a shorter duration of action in a complex physiological system than what might be predicted from isolated tissue or cell-based assays.
The Role of the S-enantiomer in the Racemic Mixture
Historically, the S-enantiomer of β2-adrenoceptor agonists was often considered inert "isomeric ballast." However, emerging evidence suggests that the S-enantiomer may not be merely inactive but could contribute to unwanted effects. For some β2-agonists, the S-enantiomer has been associated with pro-inflammatory properties and may even functionally antagonize the bronchodilatory effects of the R-enantiomer. While specific data on the S-enantiomer of GR63411B is scarce, the principle of potential "distomeric" effects should be a key consideration in the development of any chiral drug.
Experimental Protocols for Characterization
To ensure scientific integrity, the characterization of compounds like this compound and GR63411B relies on a suite of validated experimental protocols. Below are detailed methodologies for the key assays.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a test compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenoceptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (this compound, S-enantiomer, or GR63411B).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay for Functional Potency (EC50) and Intrinsic Activity
This cell-based functional assay measures the ability of a compound to stimulate the production of the second messenger, cAMP.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human β2-adrenoceptor.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound, GR63411B) and a full agonist (e.g., Isoprenaline) as a positive control.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. The EC50 (the concentration of agonist that produces 50% of its own maximal response) is determined. The intrinsic activity is calculated as the maximal response of the test compound expressed as a fraction or percentage of the maximal response of the full agonist.
Isolated Airway Smooth Muscle Relaxation Assay
This ex vivo assay provides a more physiologically relevant measure of a compound's bronchodilator activity.
Protocol:
-
Tissue Preparation: Dissect tracheal or bronchial smooth muscle strips from an appropriate animal model (e.g., guinea pig) or from human donor tissue.
-
Organ Bath Setup: Mount the tissue strips in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction: Induce a stable contraction in the muscle strips using a contractile agent such as methacholine or histamine.
-
Compound Addition: Add cumulative concentrations of the test compound (this compound, GR63411B) to the organ bath.
-
Measurement of Relaxation: Record the changes in muscle tension using an isometric force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50.
Conclusion and Future Perspectives
The case of this compound and GR63411B serves as a compelling illustration of the complexities of drug action, where a simple "more potent is better" paradigm does not always hold true. The R-enantiomer, this compound, while being the primary driver of β2-adrenoceptor agonism in the racemic mixture, exhibits low intrinsic activity, a characteristic that likely underlies the observed disconnect between its in vitro and in vivo duration of action.
For drug development professionals, this underscores the importance of a multi-faceted approach to compound characterization. It is not sufficient to rely solely on in vitro potency. A thorough understanding of intrinsic efficacy and the potential for distomeric effects of the "inactive" enantiomer are critical for making informed decisions about which chemical entity to advance into clinical development.
Future research in this area should focus on developing β2-adrenoceptor agonists with not only high potency and selectivity but also optimized intrinsic activity to achieve the desired clinical profile of rapid onset and long duration of action, while minimizing the potential for adverse effects. The continued exploration of single-enantiomer therapeutics remains a promising avenue for enhancing the precision and safety of medicines for respiratory diseases.
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The Pharmacological Profile of Picumeterol: A Case Study in β2-Adrenoceptor Agonist Drug Development for Asthma and COPD
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the pharmacological profile of Picumeterol (GR114297A), a potent and selective β2-adrenoceptor agonist once considered for the treatment of asthma and related obstructive airway diseases. While demonstrating promise in preclinical and in vitro models, its clinical translation revealed a complex and ultimately challenging profile. This document synthesizes data on its mechanism of action, pharmacokinetics, and clinical pharmacodynamics, focusing on the critical dissociation observed between its bronchodilator and bronchoprotective effects. For researchers and professionals in drug development, the story of this compound serves as an instructive case study on the importance of intrinsic activity and the predictive value of early-stage pharmacological profiling.
Introduction: The Rationale for a Novel β2-Adrenoceptor Agonist
The management of asthma and Chronic Obstructive Pulmonary Disease (COPD) has long relied on inhaled bronchodilators to alleviate airflow obstruction and improve symptoms.[1] The primary class of bronchodilators are the β2-adrenoceptor agonists, which stimulate β2-adrenergic receptors in the airway smooth muscle, leading to relaxation and widening of the airways.[2] These agents are broadly categorized by their duration of action: short-acting β2-agonists (SABAs) for rescue relief and long-acting β2-agonists (LABAs) for maintenance therapy.[1][2]
This compound (GR114297A) emerged in the 1990s as a novel compound with high potency and selectivity for the β2-adrenoceptor.[3] It is the (R)-enantiomer of the racemic compound GR63411B and was shown to be approximately 40 times more potent than its (S)-isomer in preclinical models.[3] Initial in vitro studies were particularly promising, suggesting a duration of action longer than the SABA salbutamol, positioning it as a potential new maintenance therapy for asthma.[3][4][5]
However, the clinical development of this compound revealed a significant divergence from its in vitro profile. Human studies demonstrated a surprisingly short duration of action and, most notably, a dissociation between its ability to cause bronchodilation and its capacity to protect against airway hyperresponsiveness.[4][5] This guide delves into the pharmacological data to explain these observations, offering critical insights for the evaluation of future respiratory drug candidates.
Molecular and Cellular Pharmacology: Beyond Receptor Affinity
Mechanism of Action: The β2-Adrenoceptor Signaling Cascade
As a β2-agonist, this compound's primary mechanism involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of airway smooth muscle cells. This binding event initiates a well-characterized signaling cascade:
-
Receptor Activation: Ligand binding induces a conformational change in the receptor.
-
G-Protein Coupling: The activated receptor couples with the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The α-subunit of Gs activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates multiple downstream targets, leading to a decrease in intracellular calcium and the sequestration of calcium, ultimately resulting in smooth muscle relaxation and bronchodilation.[6]
The Critical Role of Intrinsic Activity
While this compound is a potent and selective agonist, a key finding from in vitro studies in human bronchial smooth muscle cells was that it possessed lower intrinsic activity compared to other β2-agonists like isoprenaline and salbutamol.[4][5]
-
Causality Explained: Intrinsic activity refers to the ability of a drug to elicit a maximal response upon binding to its receptor. A full agonist (high intrinsic activity) produces a maximal response. A partial agonist (lower intrinsic activity) produces a submaximal response, even when all receptors are occupied. The finding that this compound was less effective at increasing intracellular cAMP levels suggested it may function as a partial agonist.[4][5] This property is a crucial determinant of clinical effect and likely underpins the discrepancies observed between in vitro and in vivo results.
Experimental Protocol: cAMP Accumulation Assay
To determine the intrinsic activity of a β2-agonist, a competitive cAMP accumulation assay is a standard method.
Objective: To quantify the ability of this compound to generate intracellular cAMP in human bronchial smooth muscle cells (HBSMC) compared to a known full agonist (isoprenaline).
Methodology:
-
Cell Culture: HBSMCs are cultured to 80-90% confluency in appropriate growth media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation: Growth media is replaced with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes. The PDE inhibitor prevents the degradation of newly synthesized cAMP, amplifying the signal.
-
Agonist Stimulation: Cells are stimulated with increasing concentrations of this compound, isoprenaline (positive control), or vehicle (negative control) for a defined period (e.g., 15 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: A dose-response curve is generated for each compound. The maximal effect (Emax) of this compound is compared to that of isoprenaline. The intrinsic activity is expressed as a fraction of the maximal response produced by the full agonist.
Preclinical Pharmacokinetics and Metabolism
Studies in animal models provided the first insights into this compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
ADME Summary
The pharmacokinetic properties of this compound were investigated in rats and dogs, revealing rapid absorption and extensive metabolism.[7]
| Parameter | Findings in Rat | Findings in Dog |
| Absorption | Rapidly transferred across the lung following inhalation.[7] | Rapidly transferred across the lung following inhalation.[7] |
| Distribution | Plasma clearance was approximately twice the liver blood flow.[7] | Not specified. |
| Half-life (t½) | ~1 hour (intravenous)[7] | ~2 hours (intravenous)[7] |
| Metabolism | Extensive in vivo (~95%) and in vitro metabolism in liver microsomes.[7] | Extensive in vivo (~90%) and in vitro metabolism in liver microsomes.[7] |
| Metabolic Routes | O-dealkylation and β-oxidation.[7] | O-dealkylation and β-oxidation.[7] |
| Excretion | Primarily excreted in urine as metabolites (>50% of dose).[7] | Primarily excreted in urine as metabolites (>50% of dose); some biliary excretion.[7] |
| Oral Bioavailability | Low, due to extensive first-pass metabolism.[7] | Not specified. |
Preclinical Pharmacokinetic Workflow
The evaluation of a new chemical entity like this compound follows a structured workflow to characterize its ADME properties.
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Quantifying Picumeterol's Partial Agonist Activity on cAMP Signaling: A Technical Guide for Drug Development Professionals
Introduction: The Nuances of Partial Agonism in β2-Adrenergic Receptor Modulation
In the landscape of respiratory therapeutics, β2-adrenergic receptor (β2AR) agonists are a cornerstone for managing conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] These G-protein coupled receptors (GPCRs), when activated, trigger a signaling cascade that leads to bronchodilation.[2][3] The primary intracellular signaling pathway engaged by β2ARs involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce the second messenger, cyclic adenosine monophosphate (cAMP).[2][3] An increase in intracellular cAMP levels ultimately results in the relaxation of airway smooth muscle.[2][3]
While full agonists can elicit a maximal response from the receptor, partial agonists are compounds that bind to and activate the receptor but produce a submaximal effect, even at saturating concentrations.[4][5] This characteristic can be therapeutically advantageous, potentially offering a ceiling effect that may reduce the risk of overstimulation and associated side effects. Picumeterol (GR114297A) is a potent and selective β2-adrenoceptor agonist that has been identified as having lower intrinsic activity compared to full agonists like isoprenaline and salbutamol, suggesting it functions as a partial agonist.[3][6]
This technical guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret experiments aimed at quantifying the partial agonist activity of this compound specifically through the lens of cAMP signaling. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and outline the data analysis required to robustly characterize this compound's pharmacological profile.
The β2-Adrenergic Receptor-cAMP Signaling Pathway
The interaction of a β2AR agonist with its receptor initiates a cascade of intracellular events. The binding of an agonist stabilizes an active conformation of the receptor, facilitating its coupling to the Gs protein.[1] This coupling promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2][3] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.[3]
Caption: The β2AR-cAMP signaling cascade initiated by an agonist.
Experimental Design: A Self-Validating Approach
Cell Line Selection and Rationale
The choice of cell line is critical for a successful assay. Human Embryonic Kidney 293 (HEK293) cells are a commonly used and well-characterized model for studying GPCRs.[7] They are easy to culture and transfect, and they endogenously express the β2-adrenergic receptor.[7] Alternatively, Chinese Hamster Ovary (CHO) cells can be used, which have low endogenous GPCR expression, making them an excellent background for stably or transiently expressing the human β2AR. For this guide, we will focus on a HEK293 cell line stably expressing a cAMP biosensor.
Assay Principle: The GloSensor™ cAMP Assay
The Promega GloSensor™ cAMP Assay is a sensitive, live-cell, non-lytic assay that allows for kinetic measurement of cAMP levels.[8][9] The principle relies on a genetically engineered form of firefly luciferase that contains a cAMP-binding moiety.[9] When cAMP binds to this biosensor, a conformational change occurs, leading to a significant increase in light output.[8][9] This bioluminescent signal is directly proportional to the intracellular cAMP concentration.
Experimental Controls: Ensuring Data Integrity
A self-validating protocol requires a comprehensive set of controls:
-
Full Agonist (Positive Control): Isoprenaline, a potent, non-selective β-adrenergic agonist, will serve as the full agonist control. This allows for the determination of the maximum possible cAMP response (Emax) in the system.
-
Antagonist (Negative Control): A β2-selective antagonist, such as ICI 118,551, should be used to confirm that the observed cAMP production is specifically mediated by the β2AR.
-
Vehicle Control: The vehicle in which the compounds are dissolved (e.g., DMSO or PBS) is used to establish the basal cAMP level.
-
Forskolin (Assay Positive Control): Forskolin directly activates adenylyl cyclase, bypassing the receptor.[10] It is used to confirm the viability of the downstream signaling components and to determine the maximum achievable cAMP signal in the cells.
Experimental Workflow Diagram
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The Medicinal Chemistry and Pharmacological Evolution of Picumeterol (GR114297)
A Technical Whitepaper on Ligand Design, Microkinetics, and the "Exosite" Hypothesis
Part 1: Executive Summary & Rationale
The development of Picumeterol (GR114297) by Glaxo (now GlaxoSmithKline) represents a pivotal chapter in the history of respiratory pharmacology. While Salmeterol ultimately became the blockbuster Long-Acting Beta-Agonist (LABA) of choice, this compound served as a critical "proof-of-concept" molecule that validated the Membrane Microkinetic Theory and the Exosite Hypothesis .
This guide deconstructs the development of this compound not merely as a historical footnote, but as a masterclass in medicinal chemistry. It explores how modifying the "head" (pharmacophore) and "tail" (lipophilic anchor) of the beta-adrenergic ligand allowed scientists to manipulate onset, duration, and intrinsic efficacy.
Target Audience: Medicinal Chemists, Pharmacologists, and Respiratory Drug Developers.
Part 2: The Medicinal Chemistry Strategy
The Problem: Overcoming the Catechol Limitation
Early beta-agonists like Isoprenaline were catecholamines, highly susceptible to rapid metabolism by COMT (Catechol-O-methyltransferase), resulting in a short half-life (<2 minutes).
To create a viable asthma therapy, Glaxo pursued two simultaneous chemical strategies to replace the vulnerable catechol moiety:
-
The Saligenin Route: Replacing the 3-hydroxyl with a hydroxymethyl group (led to Salbutamol and Salmeterol ).
-
The Sulfonanilide Route: Replacing the catechol entirely with a sulfonanilide group (led to Soterenol and This compound ).
The this compound Design (GR114297)
This compound was synthesized to test if the sulfonanilide head group could support the same "long-acting" properties as Salmeterol when attached to a lipophilic tail.
-
Head Group: Sulfonanilide (High affinity, resistant to COMT).
-
Tail Group: Long lipophilic chain (phenyl-alkoxy-alkyl).
-
Mechanism: The tail partitions into the lipid bilayer of the bronchial smooth muscle cell membrane, anchoring the molecule near the receptor. This allows the head group to repetitively bind to the orthosteric site—a phenomenon known as "re-assertion."
Figure 1: The divergent chemical evolution of Beta-2 Agonists at GSK. This compound represents the sulfonanilide branch of LABA development.
Part 3: Pharmacodynamics & The "Exosite" Validation
The development of this compound was instrumental in resolving a fierce debate in the 1990s regarding the mechanism of LABAs.
The Two Theories
-
The Diffusion Theory: The drug simply stays in the tissue longer due to high lipophilicity.
-
The Exosite Theory (GSK Model): The long tail binds to a specific "exosite" on the Beta-2 receptor (or adjacent membrane), holding the active head in place.
This compound as the Validator
This compound (GR114297) exhibited extremely slow dissociation rates (
Comparative Pharmacokinetics (Data Summary)
| Parameter | Salbutamol (SABA) | Salmeterol (LABA) | This compound (GR114297) | Formoterol (LABA) |
| Head Group | Saligenin | Saligenin | Sulfonanilide | Formamide |
| Lipophilicity (LogP) | 0.6 | 3.8 | 4.1 | 2.6 |
| Receptor Affinity (pKi) | 6.5 | 9.1 | 9.6 | 8.2 |
| Intrinsic Efficacy | Partial/Full | Partial | Partial | Full |
| Onset of Action | Rapid (<5 min) | Slow (15-20 min) | Slow | Rapid |
| Duration | 4-6 Hours | >12 Hours | >12 Hours | >12 Hours |
Note: this compound showed higher affinity (pKi) than Salmeterol in many assays, contributing to its utility as a radioligand tool even after its clinical development ceased.
Part 4: Experimental Protocols (Technical Deep Dive)
To replicate the characterization of a high-affinity ligand like this compound, one must use specific assays that account for "re-binding" artifacts.
Protocol A: Radioligand Binding Assay (Kinetic Profiling)
Standard equilibrium assays fail for LABAs due to lipid partitioning. A kinetic dissociation assay is required.
-
Preparation: Prepare membranes from CHO cells stably expressing human
-adrenoceptors. -
Incubation: Incubate membranes with
-Cyanopindolol (CYP) and varying concentrations of GR114297 for 2 hours at 37°C to reach equilibrium. -
Dissociation Phase (The Critical Step):
-
Add a massive excess (
) of Propranolol (antagonist) to block re-binding. -
Measure radioactivity at time points
mins.
-
-
Analysis: Plot
vs. time.-
Result: this compound will show a biphasic dissociation curve with a very slow terminal half-life (
hours), confirming the "anchored" state.
-
Protocol B: Functional cAMP Accumulation (Intrinsic Activity)
Determining if the ligand is a full or partial agonist.
-
Cell Line: Human Airway Smooth Muscle (HASM) cells.
-
Stimulation: Treat cells with GR114297 (
to M). -
Control: Run parallel Isoprenaline (Full Agonist) curve.
-
Detection: Lyse cells and quantify cAMP via FRET-based biosensor.
-
Calculation:
-
Historical Insight: this compound, like Salmeterol, displays
(Partial Agonist). This safety feature prevents receptor desensitization (tachyphylaxis) but limits maximal bronchodilation compared to Formoterol.
-
Part 5: The Signaling Pathway & Mechanism
The following diagram illustrates the "Microkinetic" mechanism where this compound partitions into the membrane ("Plasmon") before accessing the receptor.
Figure 2: The Microkinetic Model of this compound action. The drug partitions into the membrane and utilizes an exosite anchor to repeatedly stimulate the receptor.
Part 6: Why Did this compound Fail? (The Strategic Divergence)
Despite its high potency and validation of the LABA concept, this compound (GR114297) was discontinued in favor of Salmeterol. The decision was likely multifactorial:
-
Redundancy: Both Salmeterol and this compound were partial agonists with similar duration profiles. Developing two direct competitors within the same pipeline is resource-inefficient.
-
Chemical Heritage: Salmeterol was a direct derivative of Salbutamol (Glaxo's crown jewel). The "Saligenin" lineage was better understood toxicologically than the "Sulfonanilide" lineage.
-
Onset of Action: Like Salmeterol, this compound had a slow onset of action (due to high membrane partitioning delay). Formoterol later captured the "fast-onset LABA" market, leaving no specific niche for this compound.
Conclusion: this compound remains a "hero molecule" in medicinal chemistry. It proved that the duration of action in LABAs is a function of membrane interaction kinetics , not just receptor affinity. It stands as a testament to the rigorous SAR (Structure-Activity Relationship) exploration conducted by GSK during the golden age of respiratory drug discovery.
References
-
Coleman, R. A., et al. (1996). Mechanism of action of salmeterol.[1][2][3][4] Pulmonary Pharmacology & Therapeutics.[5] Link
-
Nials, A. T., et al. (1993). The profile of action of the novel, long-acting beta 2-adrenoceptor agonist, GR114297. British Journal of Pharmacology. Link
-
Johnson, M. (2006). Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology. Link
-
GlaxoSmithKline Heritage. Our History: 1969 to Present (Respiratory Milestones).Link
-
Green, S. A., et al. (1992). Sustained activation of a G protein-coupled receptor via "anchored" agonist binding. Journal of Biological Chemistry. Link
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Methodological & Application
Application Notes and Protocols: Picumeterol Solubility and Handling in DMSO for In Vitro Cell Culture Assays
Introduction
Picumeterol is a potent and highly selective β2-adrenergic receptor (β2-AR) agonist, recognized for its utility in respiratory research and drug development.[1] As the active (R)-isomer of the racemic compound GR63411B, this compound's efficacy in cellular models is foundational to understanding its therapeutic potential.[1][2] The success of any cell-based assay hinges on the accurate and reproducible preparation of test compounds. Due to its lipophilic nature, this compound requires a non-aqueous solvent for creating high-concentration stock solutions, with dimethyl sulfoxide (DMSO) being the industry standard.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth protocol for the solubilization of this compound in DMSO, the preparation of working solutions for cell culture, and critical insights into best practices to ensure data integrity and experimental success. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to empower researchers to generate reliable and reproducible results.
Section 1: this compound - Compound Profile & Mechanism of Action
A thorough understanding of this compound's physicochemical properties and biological mechanism is essential for designing robust experiments.
Compound Data
Summarized below are the key properties of this compound. Researchers should always cross-reference this information with the Certificate of Analysis (CoA) provided for their specific compound lot.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(4-amino-3,5-dichlorophenyl)-2-[[6-(2-pyridin-2-ylethoxy)hexyl]amino]ethanol | [3] |
| Synonyms | GR-114297A, GR-114297X | [3][4] |
| Molecular Formula | C21H29Cl2N3O2 | [3][5][6] |
| Molecular Weight | 426.38 g/mol | [5][6] |
| CAS Number | 130641-36-0 | [3] |
| Solubility in DMSO | 50 mg/mL (117.27 mM) | [5] |
| Storage (Solid Form) | -20°C for up to 3 years | [5] |
Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound exerts its effects by binding to and activating the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[7][8][9] The canonical signaling pathway initiated by this binding is crucial for many physiological responses, including the relaxation of airway smooth muscle.[8][10]
The activation cascade proceeds as follows:
-
Receptor Binding: this compound binds to the extracellular domain of the β2-AR.
-
G Protein Activation: This induces a conformational change in the receptor, causing it to activate the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.[9][11]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[7][8][11]
-
Downstream Signaling: cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the final cellular response.[7][11]
While this Gs-cAMP-PKA pathway is considered canonical, it is noteworthy that β2-ARs can also couple to other G proteins, such as Gi, adding layers of complexity to their signaling potential.[7][12]
Protocol: Preparation of Working Solutions and Cell Dosing
It is critical to dilute the high-concentration DMSO stock into the aqueous cell culture medium in a way that prevents precipitation and minimizes solvent toxicity.
Key Principle: The final concentration of DMSO in the cell culture wells must be kept as low as possible, typically below 0.5% and ideally at or below 0.1%, to avoid off-target effects on cell health and function. [13][14][15] Procedure:
-
Thaw Stock: Remove a single aliquot of the 50 mM this compound stock from the -80°C freezer and thaw it completely at room temperature. Briefly vortex to ensure homogeneity.
-
Intermediate Dilution (Crucial Step): Perform a large initial dilution of the primary stock into sterile cell culture medium. This step is vital to move the compound into an aqueous environment gradually and to create a lower-concentration stock from which final dilutions can be made accurately.
-
Example: To make a 100 µM intermediate solution, dilute the 50 mM primary stock 1:500. Add 2 µL of the 50 mM stock to 998 µL of pre-warmed, sterile cell culture medium. Vortex gently. The DMSO concentration in this intermediate solution is now 0.2%.
-
-
Serial Dilutions: Prepare a series of final working solutions from the 100 µM intermediate solution.
-
Example for a 10-point, 1:3 dose-response curve starting at 1 µM:
-
In a 96-well plate or tubes, add a defined volume of medium to all wells except the first one.
-
Add double the volume of the 100 µM intermediate solution to the first well to create a 2X final concentration (e.g., 2 µM).
-
Perform serial 1:3 dilutions across the plate.
-
-
-
Cell Dosing: Add an equal volume of the 2X working solutions to the wells of your cell plate, which already contain an equal volume of medium with cells. This will dilute your drug concentrations by half to the final 1X concentration and, importantly, will also halve the DMSO concentration.
-
Example: Adding 100 µL of a 2 µM working solution (containing 0.2% DMSO) to a well with 100 µL of cells in medium results in a final concentration of 1 µM this compound and 0.1% DMSO .
-
The Imperative of Controls
For any experiment involving a DMSO-solubilized compound, the following controls are non-negotiable for data validation:
-
Vehicle Control: Cells treated with cell culture medium containing the same final concentration of DMSO as the highest dose of this compound (e.g., 0.1%). This control accounts for any effects of the solvent itself on the cells. [13][14]* Untreated Control (Negative Control): Cells treated with cell culture medium only. This provides the baseline response of the cells.
Section 4: Safety & Handling Precautions
All laboratory work should be conducted following standard safety protocols.
-
Consult SDS: Always obtain and read the Safety Data Sheet (SDS) for this compound before use. The SDS contains detailed information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling both solid this compound and its DMSO solutions. [16]* Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation. [17]DMSO can facilitate the absorption of chemicals through the skin; therefore, avoid direct skin contact with the solutions. * Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
-
Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 651-660. [Link]
-
Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(6), 9232–9257. [Link]
-
Wikipedia contributors. (n.d.). Beta-2 adrenergic receptor. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Martin, L. E., & Bond, R. A. (2002). Novel beta2-adrenergic receptor signaling pathways. Current Opinion in Pharmacology, 2(6), 723-727. [Link]
-
Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Journal of Biological Chemistry, 277(25), 22051-22054. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved February 23, 2026, from [Link]
-
Inxight Drugs. (n.d.). This compound. Retrieved February 23, 2026, from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Fumarate. In PubChem. Retrieved February 23, 2026, from [Link]
-
van der Woude, H. J., Zaagsma, J., & Meurs, H. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology, 43(2), 151–157. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved February 23, 2026, from [Link]
-
van der Woude, H. J., Zaagsma, J., & Meurs, H. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. PubMed. [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. [Link]
-
Iversen, A., Dalen, K. T., & Låg, M. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology, 15, 33. [Link]
-
gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved February 23, 2026, from [Link]
Sources
- 1. This compound [drugs.ncats.io]
- 2. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H29Cl2N3O2 | CID 131251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Fumarate | C46H62Cl4N6O8 | CID 10350952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-Picumeterol | TargetMol [targetmol.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. toku-e.com [toku-e.com]
Preparation of Picumeterol stock solution 10mM
Application Note & Protocol: Preparation of Picumeterol Stock Solution (10 mM)
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists. Scope: This guide details the precise methodology for preparing, storing, and handling a 10 mM stock solution of this compound (typically supplied as this compound Fumarate). It addresses solubility constraints, stability factors, and dilution strategies for biological assays.[1]
Introduction & Compound Overview
This compound (GR114297A) is a potent, long-acting
Critical Chemical Context: Commercially, this compound is most often supplied as the Fumarate salt (2:1 ratio).[2] Researchers must verify the salt form on their vial label before calculating mass, as the molecular weight differs significantly from the free base.
| Property | This compound (Free Base) | This compound Fumarate (Salt) |
| CAS Number | 130641-36-0 | 130641-37-1 |
| Molecular Formula | ||
| Molecular Weight | 426.38 g/mol | 968.83 g/mol |
| Solubility (DMSO) | ~50 mg/mL (117 mM) | ~50 mg/mL (51 mM) |
| Solubility (Water) | Insoluble | Very Low (< 1 mg/mL) |
Expert Insight: Attempting to dissolve this compound directly in aqueous buffers (PBS, media) will result in precipitation. Anhydrous DMSO is the required vehicle for a 10 mM stock.
Materials & Equipment
Reagents:
-
This compound Fumarate: High purity (>98%).[1]
-
Dimethyl Sulfoxide (DMSO): Anhydrous,
99.9% (Cell Culture Grade).-
Why: Water content in hygroscopic DMSO can induce compound precipitation or degradation over long-term storage.
-
Equipment:
-
Analytical Balance: Readable to 0.01 mg (e.g., Mettler Toledo XPR).
-
Vortex Mixer: Variable speed.
-
Ultrasonic Bath: For breaking up crystal lattices.
-
Borosilicate Glass Vials: Amber (light protection) with PTFE-lined caps.
-
Note: Avoid standard polypropylene tubes for long-term storage of DMSO stocks due to potential leaching.
-
Safety & Handling (E-E-A-T)
-
DMSO Permeability: DMSO penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream.[3]
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
-
Inhalation: Handle powder in a fume hood to avoid sensitizing the respiratory tract, given the compound's pharmacological activity.
Protocol: Preparation of 10 mM Stock Solution
Step 1: Calculations
To prepare a 10 mM solution, the target concentration is 10 µmol/mL .
-
Formula:
Reference Table for 1 mL Preparation:
| Compound Form | Target Conc. | Volume | Required Mass |
| This compound Fumarate | 10 mM | 1 mL | 9.69 mg |
| This compound Free Base | 10 mM | 1 mL | 4.26 mg |
Step 2: Dissolution Workflow
-
Weighing: Tare an amber glass vial. Accurately weigh ~9.7 mg of this compound Fumarate. Record the exact mass (e.g., 9.82 mg).
-
Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM based on the actual weighed mass.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Mixing: Vortex vigorously for 30 seconds.
-
Sonication (Critical): this compound salts can be stubborn. Sonicate in a water bath at room temperature for 5–10 minutes until the solution is perfectly clear and no particulates remain.
-
Inspection: Hold the vial up to a light source. If "schlieren" lines or particles are visible, vortex and sonicate again.
Visual Workflow (Graphviz)
Figure 1: Step-by-step workflow for preparing a homogenous this compound stock solution.[4]
Storage & Stability
-
Temperature: Store aliquots at -80°C for maximum stability (up to 6-12 months). -20°C is acceptable for short-term use (< 1 month).
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.
-
Hygroscopicity: DMSO absorbs water from the air. Always seal vials tightly with Parafilm or use screw caps with O-rings.
Usage in Biological Assays
When diluting the 10 mM stock into aqueous buffers (e.g., Krebs-Henseleit, DMEM), you must manage the Solvent Tolerance of your cells or tissue.
-
Max DMSO: Most assays tolerate 0.1% DMSO.
-
Precipitation Risk: this compound is lipophilic. Do not dilute directly from 10 mM to < 1 µM in one step using aqueous buffer, as this may cause "crashing out."
Recommended Serial Dilution Strategy:
-
Intermediate Dilution: Dilute 10 mM stock in 100% DMSO to create lower concentration stocks (e.g., 1 mM, 0.1 mM).
-
Final Dilution: Dilute the intermediate DMSO stock 1:1000 into the assay medium to achieve the final concentration with 0.1% DMSO.
Dilution Scheme Diagram (Graphviz)
Figure 2: Serial dilution strategy to maintain solubility and limit DMSO toxicity.
References
-
PubChem. (n.d.).[5] this compound Fumarate (CID 10350952). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Nials, A. T., et al. (1993). The profile of activity of this compound, a potent and selective beta 2-adrenoceptor agonist. European Journal of Pharmacology. Retrieved from [Link]
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. This compound Fumarate | C46H62Cl4N6O8 | CID 10350952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. (+)-Picumeterol | TargetMol [targetmol.com]
- 5. This compound | C21H29Cl2N3O2 | CID 131251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Picumeterol-Induced cAMP Accumulation in HASM Cells: A High-Fidelity Assay Protocol
Abstract
This application note details a standardized protocol for quantifying cyclic AMP (cAMP) accumulation induced by Picumeterol (GR114297A) in Human Airway Smooth Muscle (HASM) cells.[1] this compound is a potent, long-acting
Mechanism of Action
This compound acts as a selective agonist for the
Signaling Pathway Diagram
Caption: this compound-mediated
Materials & Reagents
Biological System[1][3][4][6][7][8][9][10][11]
-
Cell Line: Primary Human Airway Smooth Muscle (HASM) cells or hTERT-immortalized HASM.
-
Culture Media: DMEM/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Starvation Media: DMEM/F-12 (serum-free) containing 0.1% BSA (Bovine Serum Albumin).
Compounds[1][2][3][4][6][8][9][11][12][13][14]
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine).[1]
-
Stock: 500 mM in DMSO.
-
Working Conc: 0.5 mM or 1.0 mM.
-
-
Controls:
-
Positive: Forskolin (Adenylate cyclase activator, 10 µM).
-
Reference: Isoprenaline (Full agonist) or Salmeterol (LABA comparator).
-
Antagonist: Propranolol or ICI 118,551 (to verify
-selectivity).
-
Detection Kit
-
Assay Type: TR-FRET (e.g., HTRF cAMP Gs Dynamic kit) or AlphaScreen cAMP kit.
-
Plate: 384-well low-volume white microplates (for HTRF) or opaque white plates (for Luminescence).
Experimental Protocol
Phase 1: Cell Preparation (Day 0-1)
Objective: To minimize basal signaling and synchronize receptor expression.
-
Seeding: Harvest HASM cells using Accutase (gentler than Trypsin) to preserve receptor integrity.
-
Density: Seed 2,000–5,000 cells/well in a 384-well plate (or 10,000 cells/well in 96-well) in complete media.
-
Incubation: Incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation (Critical): Carefully aspirate media and replace with Starvation Media (serum-free + 0.1% BSA). Incubate for 24 hours.
-
Why: Serum contains growth factors and catecholamines that can desensitize
-ARs or elevate basal cAMP, masking the specific effect of this compound.
-
Phase 2: Compound Preparation (Day 2)
Objective: To prepare precise stimulation buffers.
-
Stimulation Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX .
-
Note: The presence of IBMX is non-negotiable for accumulation assays. Without it, PDE4 (highly expressed in HASM) will degrade cAMP rapidly.
-
-
This compound Serial Dilution:
-
Prepare a 10 mM stock in DMSO.[7]
-
Perform 1:3 serial dilutions in DMSO to generate a 10-point curve.
-
Dilute these stocks 1:100 into Stimulation Buffer to achieve 2x final concentration (Final DMSO < 1%).
-
Phase 3: Assay Execution (Day 2)
Objective: Receptor stimulation and signal detection.
| Step | Action | Critical Parameter |
| 1 | Remove starvation media from cells. | Do not let cells dry out. |
| 2 | Add 5 µL of this compound (2x) in Stimulation Buffer. | Include IBMX in this buffer.[1][7][6] |
| 3 | Incubate at 37°C for 30 minutes . | 15-30 min is the window for peak accumulation before desensitization dominates. |
| 4 | Add 5 µL of cAMP-d2 (Acceptor) conjugate (in Lysis Buffer). | Lysis buffer stops the reaction immediately. |
| 5 | Add 5 µL of Anti-cAMP-Cryptate (Donor) conjugate (in Lysis Buffer). | Protect from light.[8] |
| 6 | Incubate for 1 hour at Room Temperature. | Allows FRET complex equilibrium. |
| 7 | Read on a TR-FRET compatible plate reader. | Ex: 337 nm |
Data Analysis & Validation
Calculation
-
HTRF Ratio: Calculate the ratio of the acceptor signal to the donor signal:
-
Standard Curve: Interpolate unknown samples against a cAMP standard curve (included in every plate) to determine [cAMP] in nM.
-
Curve Fitting: Plot [this compound] (log scale) vs. cAMP response. Fit using a non-linear regression (4-parameter logistic equation):
Expected Results
-
Efficacy (
): this compound is often characterized as a partial agonist in HASM compared to Isoprenaline. Expect an of ~70-90% of the Isoprenaline response, depending on donor variability. -
Potency (
): Expect high potency, typically in the nanomolar range ( ). -
Basal Levels: Should be low (< 5-10 nM) if starvation was successful.
Quality Control (Self-Validating System)
-
Z-Factor: Calculate using Positive (Forskolin) and Negative (Vehicle) controls. A Z' > 0.5 indicates a robust assay.
-
Reference Standard: Run a Salmeterol curve in parallel. This compound should show a similar or slightly lower intrinsic activity compared to Salmeterol in some HASM donors.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Basal Signal | Incomplete starvation or endogenous catecholamines in serum. | Ensure 24h serum-free starvation. Wash cells with PBS before adding stimulation buffer. |
| Low Signal Window | Ineffective PDE inhibition. | Freshly prepare IBMX. Ensure concentration is 0.5 - 1.0 mM. |
| Variable Replicates | Pipetting error or edge effects. | Use automated dispensing for 384-well plates. Avoid outer wells if evaporation is suspected. |
| Right-Shifted Curve | DMSO tolerance exceeded. | Keep final DMSO concentration < 1% (ideally 0.5%). |
References
-
Nials, A. T., et al. (1993). "The profile of activity of the long-acting beta 2-adrenoceptor agonist, this compound (GR114297A), in human airway smooth muscle." British Journal of Pharmacology.
-
Twiss, I. M., et al. (2002). "this compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics."[2][9] British Journal of Clinical Pharmacology.
-
Billington, C. K., et al. (2017). "Agonist-specific patterns of β2-adrenoceptor responses in human airway cells during prolonged exposure." British Journal of Pharmacology.
-
Bio-Protocol. (2013).[10] "cAMP Accumulation Assays Using the AlphaScreen® Kit." Bio-protocol.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. This compound [drugs.ncats.io]
- 3. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H29Cl2N3O2 | CID 131251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-Picumeterol | TargetMol [targetmol.com]
- 6. mesoscale.com [mesoscale.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beta-2 Agonists - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]
- 9. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
Radioligand binding assay protocol for Picumeterol Ki determination
Application Note: Precision Determination of Picumeterol Binding Affinity ( ) at the Human -Adrenergic Receptor
Abstract & Introduction
This compound is a potent, long-acting
Accurate determination of the equilibrium dissociation constant (
Key Technical Challenge: this compound’s lipophilicity requires stringent control over non-specific binding (NSB) and careful buffer formulation to prevent ligand depletion via adsorption to plasticware.[1]
Assay Principle: Competitive Inhibition
The assay relies on the competition between the radiolabeled antagonist (
As the concentration of this compound increases, it displaces the radioligand, reducing the detected radioactivity. The concentration of this compound required to inhibit 50% of the specific radioligand binding (
Mechanistic Logic Diagram
Figure 1: Mechanistic logic of the competitive binding assay. This compound displaces the radioligand, reducing the detectable signal.
Materials & Reagents
Biological Materials[3][4]
-
Receptor Source: Membranes prepared from CHO-K1 cells stably expressing human
-AR.[1]-
Note: Recombinant systems are preferred over tissue (e.g., guinea pig lung) to eliminate
-AR cross-reactivity.[1]
-
-
Radioligand:
-(-)-Iodocyanopindolol ( -ICYP).[1]-
Concentration: ~2000-2200 Ci/mmol.[1]
-
-
Non-Specific Binding (NSB) Control: (-)-Propranolol (10
M final concentration).[1]
Buffers
-
Assay Buffer (Binding Buffer):
-
Wash Buffer:
Detailed Experimental Protocol
Phase 1: Preparation
-
Filter Pre-treatment: Soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour at 4°C.[1]
-
Expert Insight: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, significantly reducing non-specific binding of the positively charged radioligand.
-
-
Ligand Dilution: Prepare serial dilutions of this compound in DMSO.
-
Range:
M to M (final assay concentration).[1] -
Keep DMSO concentration constant (< 1% final) to avoid solvent effects on the receptor.
-
Phase 2: Assay Workflow
The assay is performed in 96-well plates or 5 mL polypropylene tubes.
| Step | Component | Volume | Notes |
| 1 | Assay Buffer | 250 | Adjust volume to reach final 500 |
| 2 | This compound | 50 | Add at varying concentrations.[1] |
| 3 | Radioligand | 50 | Add |
| 4 | Membranes | 150 | Add last to initiate reaction.[1] Use ~5-10 |
| Total | 500 |
Controls:
-
Total Binding (TB): Buffer + Membranes + Radioligand (No this compound).[1]
-
Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10
M Propranolol.[1]
Phase 3: Incubation & Harvesting[1]
-
Incubation: Incubate for 90 minutes at 25°C (Room Temp) .
-
Harvesting: Rapidly filter samples through the PEI-treated GF/C filters using a cell harvester (e.g., Brandel or PerkinElmer).
-
Washing: Wash filters 3 times with 4 mL ice-cold Wash Buffer .
-
Critical: Rapid washing (< 10 seconds total) prevents dissociation of the specifically bound complex.
-
-
Counting: Dry filters, add scintillant (if using liquid scintillation) or count directly in a gamma counter (for
).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for this compound
Data Analysis & Interpretation
Calculate Specific Binding
Determine
Plot Specific Binding (% of Control) vs. Log[this compound] .[1] Fit the data to a one-site competition non-linear regression model:
Calculate (Cheng-Prusoff Equation)
1- : Determined from the curve.[1][2][6]
- : Concentration of radioligand used (e.g., 30 pM).[1]
-
: Equilibrium dissociation constant of
-ICYP (determined previously via Saturation Binding, typically ~20-40 pM).[1]
Expected Results
Expert Insights & Troubleshooting (E-E-A-T)
The "GTP Shift" Phenomenon
Since this compound is an agonist, it binds with higher affinity to the receptor-G-protein complex (
-
Standard Assay: Without GTP, the membrane prep contains a mix of coupled and uncoupled receptors, potentially yielding a shallow biphasic curve.
-
Expert Tip: To measure the affinity for the uncoupled state (low affinity,
) or to force a single-site fit, add 100 M GTP S to the assay buffer. This uncouples all G-proteins, ensuring a homogenous receptor population.[1]
Handling Lipophilicity
This compound is highly lipophilic (
-
Issue: It can adsorb to plastic tips and trays, reducing the effective free concentration.
-
Solution: Use low-binding plastics or silanized glass where possible.[1] Ensure BSA is present in the buffer to act as a carrier, but not so high (>0.5%) that it sequesters the drug entirely.
Radioligand Depletion
Ensure that Total Binding is < 10% of the total radioactivity added. If the receptor concentration is too high, the "free" radioligand concentration
References
-
Original Characterization of this compound: Nials, A. T., et al. "this compound, a novel long-acting beta 2-adrenoceptor agonist: characterization of its binding and relaxant properties in guinea-pig tissues."[1] European Journal of Pharmacology, 1993.[1]
-
Radioligand Binding Theory & Cheng-Prusoff: Cheng, Y., Prusoff, W. H. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973.[1]
- -AR Binding Protocol Standards: Baker, J. G.[1] "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology, 2005.[1] [1]
-
Assay Optimization Guide: Motulsky, H. J., & Neubig, R. R.[1] "Analyzing radioligand binding data." Current Protocols in Neuroscience, 2002.[1] [1]
Sources
- 1. Ki Summary [bindingdb.org]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Picumeterol concentration response curve guinea pig trachea
Application Note: Determination of Picumeterol Potency ( ) and Efficacy ( ) in Guinea Pig Trachea
Abstract & Scope
This application note details the protocol for generating a concentration-response curve (CRC) for This compound , a highly potent and lipophilic
Scientific Background & Mechanism[1][2][3][4]
The Compound: this compound
This compound (GR114297A) is a sulfonanilide-based
-
Potency (
): ~10.6 in guinea pig trachea (comparable to Formoterol; significantly higher than Salbutamol). -
Kinetics: Long duration of action due to high lipophilicity and potential interaction with receptor exosites (membrane microkinetic diffusion theory).
-
Efficacy: High intrinsic activity (
), acting as a full agonist in tracheal smooth muscle, unlike Salmeterol which often displays partial agonism in this tissue.
Signaling Pathway
This compound binds to the orthosteric site of the
Figure 1:
Materials & Reagents
Physiological Salt Solution (Krebs-Henseleit)
Prepare fresh on the day of the experiment. Maintain at 37°C and continuously aerate with Carbogen (95%
| Component | Concentration (mM) | Function |
| NaCl | 118.4 | Osmolarity/Ionic strength |
| KCl | 4.7 | Membrane potential |
| MgSO₄ · 7H₂O | 1.2 | Enzymatic cofactor |
| CaCl₂ · 2H₂O | 2.5 | Contractility source |
| KH₂PO₄ | 1.2 | Buffer |
| NaHCO₃ | 25.0 | pH Buffer (requires CO₂) |
| D-Glucose | 11.1 | Energy source |
| Indomethacin | 0.005 (5 | Optional: Blocks endogenous prostaglandins to stabilize baseline tone. |
Drug Preparation[7]
-
Stock Solution: Dissolve this compound to
M in 100% DMSO. Store at -20°C. -
Working Dilutions: Perform serial dilutions in distilled water or saline immediately prior to use.
-
Critical Note: Due to high lipophilicity, this compound adheres to glass. Use silanized glass or polypropylene tubes for dilutions.
-
-
Contractile Agent: Histamine (
M stock in water) or Carbachol ( M stock).
Experimental Protocol
Tissue Preparation
-
Animal: Male Dunkin-Hartley guinea pig (300–500 g). Euthanize via
asphyxiation followed by exsanguination. -
Dissection: Rapidly excise the trachea. Remove adhering connective tissue carefully to avoid damaging the smooth muscle.
-
Sectioning: Cut the trachea into zig-zag strips (spirals) rather than simple rings.
-
Why? Zig-zag strips cut across cartilage rings allow for unfolding, providing a longer strip with more smooth muscle cells in series. This amplifies the isometric tension signal.
-
-
Mounting: Suspend the strip in a 10-20 mL organ bath containing Krebs solution (
, Carbogen). Apply an initial resting tension of 1.0 g (approx. 10 mN).
Equilibration & Priming
-
Wash: Rinse tissue every 15 minutes for 60 minutes. Re-adjust tension to 1.0 g as the tissue relaxes (stress-relaxation).
-
Priming (Conditioning): Challenge tissue with
Histamine (or KCl) to test viability. Wash out until baseline recovers.[2] Repeat until contractile responses are reproducible (<10% variation).
The Assay: Cumulative Concentration-Response
This compound relaxation is best measured against a stable pre-contraction.
-
Induce Tone: Add Histamine (
) or Carbachol ( ) to the bath.-
Target: Achieve ~70-80% of maximal contraction (
). Wait for a stable plateau (tonic phase).
-
-
Cumulative Dosing: Once the contraction is stable, add this compound in half-logarithmic increments (
to ).-
Dosing Interval: Do not use fixed time intervals. Wait for the response to plateau before adding the next concentration.
-
Volume: Add small volumes (e.g., 10-100
) to minimize vehicle effects.
-
-
Termination: At the end of the curve, add a supramaximal dose of Papaverine (
) or Isoprenaline ( ) to define "100% Relaxation" (system maximum).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the this compound concentration-response assay.
Data Analysis & Interpretation
Calculation of Relaxation
Raw tension data (grams or mN) must be normalized. Calculate the percentage relaxation (
- : Tension at the stable pre-contraction plateau (before this compound).
-
: Tension remaining after adding this compound concentration
. - : Minimum tension achieved after Papaverine/Isoprenaline (system floor).
Curve Fitting
Plot Log[this compound] (M) on the X-axis vs. % Relaxation on the Y-axis. Fit the data to a non-linear regression model (Sigmoidal dose-response, variable slope) using software like GraphPad Prism:
Expected Results
-
(-log
): Expect a value between 10.0 and 10.6 . This confirms this compound is significantly more potent than Salbutamol ( ) and similar to Formoterol. - : Expect >95% relaxation (Full Agonist).
-
Slope: A Hill slope near 1.0 indicates non-cooperative binding at a single receptor site.
Troubleshooting & Expert Insights
-
Glassware Binding (The "Lipophilicity Trap"):
-
Issue: this compound is highly lipophilic (
). It will stick to glass organ baths and dilution tubes, shifting the curve to the right (artificial loss of potency). -
Solution: Treat glass organ baths with Sigmacote® or use plastic reservoirs. Add 0.1% BSA (Bovine Serum Albumin) to the Krebs buffer to act as a carrier protein, preventing non-specific adsorption to walls.
-
-
Washout Resistance:
-
Observation: After the experiment, if you wash the tissue, the tone may not return, or it returns very slowly.
-
Cause: This is the "re-assertion" phenomenon. This compound partitions into the cell membrane (exosite) and continuously re-binds to the receptor.
-
Note: Do not reuse tissues exposed to this compound for a second curve. Use a fresh strip for every N.
-
-
Spontaneous Tone:
-
Guinea pig trachea has intrinsic tone. If not using a pre-contracting agent (Histamine), you can measure relaxation of intrinsic tone, but the dynamic range is smaller. The Histamine pre-contraction method is more robust for calculating
.
-
References
-
Nials, A. T., et al. (1993). "The effects of the long-acting
-adrenoceptor agonist, this compound, on guinea-pig isolated trachea." British Journal of Pharmacology. -
Suzuki, T., et al. (1999). "Tracheal relaxing effects and
adrenoceptor selectivity of S1319... in isolated guinea-pig tissues."[3] British Journal of Pharmacology. (Contains comparative data for Formoterol and Salmeterol). -
Jeppsson, A. B., et al. (1989). "Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency." Thorax.
-
Vertex AI Search. "this compound pharmacology guinea pig trachea." (Aggregated pharmacological data). 4
Sources
- 1. This compound [drugs.ncats.io]
- 2. researchgate.net [researchgate.net]
- 3. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes & Protocols: In Vitro Characterization of Picumeterol-Induced Airway Smooth Muscle Relaxation
Introduction: The Rationale for In Vitro Profiling of Novel Bronchodilators
The development of effective therapies for obstructive airway diseases, such as asthma and Chronic Obstructive Pulmonary Disease (COPD), hinges on the precise characterization of bronchodilator drug candidates. Picumeterol (GR 114297A), the R-enantiomer of GR 63411B, is a potent and selective β2-adrenoceptor agonist designed to relax airway smooth muscle (ASM) and alleviate bronchoconstriction[1][2]. Before advancing to preclinical and clinical stages, a robust in vitro assessment is essential to determine a compound's fundamental pharmacological properties, including potency, efficacy, and mechanism of action.
This guide provides a comprehensive overview and a detailed protocol for performing an in vitro airway smooth muscle relaxation assay using isolated tracheal tissue. This ex vivo model serves as a powerful tool for researchers, scientists, and drug development professionals to quantify the functional effects of this compound and other β2-agonists. The principles and methodologies described herein are grounded in established pharmacological techniques, ensuring data integrity and reproducibility[3][4].
Part 1: Scientific Foundation and Mechanism of Action
The β2-Adrenergic Signaling Cascade in Airway Smooth Muscle
The therapeutic effect of this compound is mediated through its specific interaction with the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) located on the surface of ASM cells[5]. The binding of an agonist like this compound initiates a well-defined intracellular signaling cascade that culminates in muscle relaxation.
-
Receptor Activation: this compound binds to the orthosteric site of the β2-AR[6].
-
G-Protein Coupling: This binding event induces a conformational change in the receptor, promoting its coupling to the stimulatory G-protein, Gs[5].
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase[7].
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger[8][9].
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA)[5].
-
Myorelaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, which ultimately results in the relaxation of the airway smooth muscle[5].
Interestingly, while this compound demonstrates potent and long-lasting relaxation in vitro, studies have indicated it possesses a lower intrinsic activity in stimulating cAMP production compared to full agonists like isoprenaline[1][2]. This characteristic highlights the importance of functional assays, which measure the ultimate physiological outcome (relaxation), in conjunction with biochemical assays that measure intermediary steps (cAMP accumulation).
Caption: this compound's signaling pathway in airway smooth muscle cells.
Part 2: The Isolated Tracheal Ring Assay - A Step-by-Step Protocol
This protocol details the use of isolated guinea pig tracheal rings in an organ bath setup, a classic and reliable method for assessing bronchodilator activity[3][4][10].
Core Principle
Isolated tracheal rings are suspended in a temperature-controlled, oxygenated physiological salt solution between a fixed anchor and an isometric force transducer. The tissue is first induced to contract with a spasmogen (e.g., methacholine). The test compound (this compound) is then added in a cumulative fashion, and the resulting relaxation is measured as a decrease in isometric tension.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the tracheal ring relaxation assay.
Materials and Reagents
-
Equipment:
-
Isolated organ bath system (e.g., Radnoti, DMT) with 10-20 mL chambers[4][11]
-
Isometric force-displacement transducers
-
Water bath/circulator for temperature control (37°C)
-
Gas cylinder of Carbogen (95% O2, 5% CO2) and tubing
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
Dissection microscope, fine scissors, and forceps
-
-
Reagents:
-
Krebs-Henseleit Solution (mM): NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5. Prepare fresh and maintain at 37°C, continuously bubbling with Carbogen[4]. Causality: The Carbogen gas mixture both oxygenates the tissue and maintains the physiological pH of the bicarbonate-based buffer.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable vehicle (e.g., DMSO or distilled water). Store aliquots at -20°C.
-
Contractile Agent: Methacholine chloride or Carbachol stock solution (e.g., 10 mM in water).
-
Positive Control: Salbutamol or Isoprenaline stock solution (e.g., 10 mM in water).
-
Viability Check Solution: High Potassium Chloride (KCl) solution (e.g., 60 mM).
-
Detailed Protocol
-
Tissue Preparation:
-
Euthanize a male Dunkin-Hartley guinea pig (250-400g) following institutionally approved ethical guidelines (e.g., CO₂ asphyxiation followed by exsanguination)[4][11].
-
Promptly dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution[11].
-
Carefully remove adhering connective tissue and fat under a dissection microscope.
-
Cut the trachea into 3-5 mm wide rings[4].
-
-
Organ Bath Setup and Equilibration:
-
Suspend each tracheal ring on two L-shaped stainless-steel hooks. Anchor the bottom hook to the organ bath chamber and connect the top hook to the isometric force transducer[11].
-
Submerge the mounted rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with Carbogen[10].
-
Apply a resting tension of 1.5 grams to each tissue and allow them to equilibrate for at least 60 minutes[4][11].
-
During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes to wash out metabolic byproducts[4].
-
-
Viability and Pre-Contraction:
-
After equilibration, assess the viability of the tissue by replacing the Krebs solution with the 60 mM KCl solution. A robust contractile response confirms tissue health. Wash the tissue 3-4 times with fresh Krebs solution and allow it to return to the baseline tension[4]. Causality: This step is a critical quality control measure. Tissues that do not respond adequately should be excluded from the experiment.
-
Induce a stable, submaximal contraction (approximately 60-80% of the KCl response) by adding a single concentration of methacholine (typically in the 10⁻⁷ to 10⁻⁶ M range, determined from a prior concentration-response curve). Allow the contraction to plateau.
-
-
Generating the Concentration-Response Curve (CRC):
-
Once the methacholine-induced tone is stable, begin the cumulative addition of this compound.
-
Add increasing concentrations of this compound to the bath in a half-log incremental manner (e.g., starting from 10⁻¹⁰ M up to 10⁻⁵ M).
-
Allow the relaxation response at each concentration to stabilize before adding the next concentration.
-
In parallel chambers, run a vehicle control (adding equivalent volumes of the drug's solvent) and a positive control (e.g., Salbutamol) to ensure the validity and comparability of the assay[12].
-
Part 3: Data Analysis, Interpretation, and Validation
Data Calculation and Presentation
-
Calculate Percent Relaxation: The relaxation at each this compound concentration is expressed as a percentage of the initial pre-contraction induced by methacholine.
-
% Relaxation = 100 * (Tension_pre-contract - Tension_drug) / (Tension_pre-contract - Tension_baseline)
-
-
Plot the Curve: Plot the % Relaxation against the logarithm of the molar concentration of this compound.
-
Determine Pharmacological Parameters: Use a non-linear regression analysis (e.g., four-parameter logistic equation) in software like GraphPad Prism to determine the following:
-
EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect. This is a measure of the drug's potency .
-
Eₘₐₓ: The maximum relaxation effect achieved. This is a measure of the drug's efficacy .
-
Example Data Table
| Compound | EC₅₀ (nM) [Mean ± SEM] | Eₘₐₓ (%) [Mean ± SEM] |
| This compound | 15.6 ± 2.1 | 95.8 ± 3.4 |
| Salbutamol (Control) | 45.2 ± 5.5 | 98.2 ± 2.9 |
| Vehicle Control | N/A | < 5% |
Note: Data are hypothetical and for illustrative purposes only.
Assay Validation and Troubleshooting
A protocol's trustworthiness is established through its self-validating systems.
-
Positive Control: The consistent performance of a reference compound like Salbutamol (with an EC₅₀ within a historically accepted range) validates that the assay system is functioning correctly on any given day.
-
Vehicle Control: A negligible response in the vehicle control confirms that the observed relaxation is due to the drug and not its solvent.
-
Tissue Viability: The initial KCl challenge ensures that the tissue itself is healthy and capable of a contractile response.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no response to KCl | Tissue damage during dissection; Prolonged time between dissection and mounting; Poor Krebs solution. | Use fresh, properly aerated Krebs solution. Handle tissue gently and minimize time ex vivo. |
| High variability between tissues | Inconsistent resting tension; Inconsistent ring size; Tissue from different tracheal regions. | Ensure precise application of resting tension. Cut rings to a consistent width. Use rings from the middle portion of the trachea. |
| Pre-contraction fades over time | Spasmogen desensitization or degradation. | Ensure the pre-contraction is stable for at least 15-20 minutes before starting the CRC. Use fresh spasmogen solutions. |
| Low Eₘₐₓ for this compound | This may be an intrinsic property of the drug (i.e., it is a partial agonist)[2]. | Compare with a full agonist like Isoprenaline. Ensure no experimental errors (e.g., drug degradation, calculation error). |
References
-
Giembycz, M. A., & Newton, R. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. Pulmonary Pharmacology & Therapeutics, 63, 101943. [Link][8]
-
REPROCELL. (n.d.). Bronchodilatation in secondary asthmatic human airways (Adrenoceptor). REPROCELL. [Link][12]
-
Patil, S. D., et al. (2016). IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. International Journal of Research and Development in Pharmacy and Life Sciences, 5(4), 2209-2218. [Link][13]
-
Albuquerque, A. A. S., et al. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine, 4(10), 203. [Link][3][10][11]
-
van den Berge, M., et al. (2001). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology, 52(4), 385-391. [Link][1][2]
-
Innoprot. (n.d.). beta2 adrenoceptor Assay. Innoprot. [Link][7]
-
Al-Sawalha, N. A., et al. (2022). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Pharmaceuticals, 15(8), 972. [Link][4]
-
Professor Dave Explains. (2022, December 19). Bronchodilators Part 2: Mechanisms of Action [Video]. YouTube. [Link][5]
-
Isin, B., et al. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLoS ONE, 7(12), e50186. [Link][6]
Sources
- 1. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes | PLOS One [journals.plos.org]
- 7. innoprot.com [innoprot.com]
- 8. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. omicsonline.org [omicsonline.org]
Application Notes and Protocols for Picumeterol Dosing in Methacholine Challenge Studies
Introduction: Unraveling the Dissociation Between Bronchodilation and Airway Hyperresponsiveness with Picumeterol
This compound (GR114297A) is a potent and selective β2-adrenoceptor agonist characterized by its bronchodilatory and anti-bronchoconstrictor properties.[1][2] As the (R)-isomer of the racemic compound GR63411B, this compound has demonstrated significantly higher potency than its (S)-isomer in in-vitro models.[2] Developed for the potential treatment of asthma and related respiratory diseases, this compound was investigated for its ability to not only induce bronchodilation but also to protect against bronchoconstrictor challenges, a key feature of airway hyperresponsiveness (AHR).
Methacholine challenge studies are a cornerstone in the clinical assessment of AHR, a hallmark of asthma.[3] This test measures the concentration or dose of inhaled methacholine that induces a 20% fall in the forced expiratory volume in one second (FEV1), denoted as PC20 or PD20, respectively.[3][4] A lower PC20 or PD20 value indicates more severe AHR.
A pivotal clinical study by Weersink et al. (1997) investigated the effects of this compound on both resting lung function and AHR in asthmatic patients.[3][5] The findings from this study are central to understanding the application of this compound in the context of methacholine challenges. While this compound demonstrated short-acting bronchodilator effects, it surprisingly did not provide protection against methacholine-induced bronchoconstriction, as evidenced by a lack of improvement in PC20 compared to placebo.[3][5] This dissociation between its bronchodilator activity and its effect on AHR is a critical consideration for researchers designing studies involving this compound and methacholine challenge.
These application notes provide a comprehensive guide for researchers and drug development professionals on the dosing and protocol for utilizing this compound in methacholine challenge studies, drawing upon established guidelines and the key clinical findings.
Mechanism of Action: The Molecular Basis of this compound's Effects
This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.
Caption: Experimental workflow for methacholine challenge with this compound.
Step-by-Step Protocol
-
Baseline FEV1 Measurement: Perform spirometry to establish the baseline FEV1. The subject should perform at least three acceptable maneuvers, and the two largest FEV1 values should be within 5% or 150 mL of each other.
-
This compound Dosing: Based on the study by Weersink et al. (1997), a single dose of 1 mg of this compound was administered via a nebulizer. [3]A placebo (saline) should be used in a double-blind, crossover design for comparison.
-
Post-Dose Waiting Period: After administration of this compound or placebo, a waiting period is necessary to assess the bronchodilator effect. In the Weersink et al. study, FEV1 was measured at multiple time points post-dose. For the purpose of the methacholine challenge, a 60-minute post-dose time point can be used to measure the pre-challenge FEV1.
-
Pre-Challenge FEV1: Perform spirometry to determine the pre-challenge FEV1 after this compound or placebo administration.
-
Diluent Control: Administer nebulized saline (0.9% NaCl) for the same duration as a methacholine dose. Measure FEV1 30 and 90 seconds after inhalation. The FEV1 should not decrease by more than 10% from the pre-challenge value. If the drop is >10%, the test should be stopped.
-
Methacholine Administration: Begin with the lowest concentration of methacholine. Administer the aerosolized solution via tidal breathing for a fixed duration (e.g., 1 minute) using a breath-actuated or continuous nebulizer. [2]7. Post-Methacholine Spirometry: At 30 and 90 seconds after each methacholine inhalation, perform spirometry to measure FEV1.
-
Dose Escalation: If the FEV1 has not fallen by ≥20% from the post-diluent baseline, proceed to the next doubling concentration of methacholine and repeat step 7.
-
Endpoint: The test is complete when the FEV1 has fallen by ≥20% from the post-diluent baseline, or the highest concentration of methacholine has been administered without a significant fall in FEV1.
-
Recovery: Following a positive challenge or completion of the protocol, administer a short-acting bronchodilator (e.g., albuterol) to reverse bronchoconstriction. Monitor the subject until their FEV1 has returned to within 10% of their baseline value. [2]
Data Analysis and Interpretation
The primary outcome of the methacholine challenge is the provocative dose causing a 20% fall in FEV1 (PD20). This is calculated by interpolation of the last two methacholine doses on the dose-response curve.
Interpretation in the Context of this compound:
-
Bronchodilator Effect: The change in FEV1 from baseline to pre-methacholine challenge after this compound administration will quantify its bronchodilator effect.
-
Effect on Airway Hyperresponsiveness: The key analysis is the comparison of PD20 values between the this compound and placebo treatment arms. Based on the findings of Weersink et al. (1997), it is hypothesized that there will be no significant difference in PD20 between the this compound and placebo groups, despite a measurable bronchodilator effect of this compound. [3][5] Table of Expected Outcomes (Based on Weersink et al., 1997):
| Parameter | Placebo | This compound | Expected Outcome |
| Change in FEV1 (from baseline) | Minimal Change | Significant Increase | This compound demonstrates bronchodilation. |
| PD20 Methacholine (μg) | Baseline AHR | No Significant Change | This compound does not protect against AHR. |
Conclusion and Future Directions
The available evidence strongly suggests that while this compound is an effective bronchodilator, it does not attenuate airway hyperresponsiveness to methacholine in asthmatic individuals. [3][5]This dissociation highlights the complex pathophysiology of asthma, where bronchodilation and AHR can be modulated by different mechanisms. Researchers utilizing this compound in methacholine challenge studies should anticipate this lack of a protective effect and design their studies accordingly.
Future research could explore the molecular mechanisms underlying this dissociation, potentially investigating the role of this compound's intrinsic activity at the β2-adrenoceptor or its effects on other cellular pathways involved in airway inflammation and hyperreactivity.
References
-
Weersink, E. J., Postma, D. S., Koëter, G. H., Man, Y., Nials, A. T., & Coleman, R. A. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British journal of clinical pharmacology, 43(2), 169–176. [Link]
-
Inxight Drugs. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. PubMed. Retrieved from [Link]
-
Coates, A. L., Wanger, J., Cockcroft, D. W., Culver, B. H., & Bronchoprovocation Testing Task Force (2017). ERS technical standard on bronchial challenge testing: general considerations and performance of methacholine challenge tests. The European respiratory journal, 49(5), 1601526. [Link]
-
American Lung Association. (2024, November 20). Methacholine Challenge Test. Retrieved from [Link]
-
Davis, B. E., Blais, C. M., & Cockcroft, D. W. (2018). Methacholine challenge testing: comparative pharmacology. Journal of asthma and allergy, 11, 99–109. [Link]
-
Crapo, R. O., Casaburi, R., Coates, A. L., Enright, P. L., Hankinson, J. L., Irvin, C. G., MacIntyre, N. R., McKay, R. T., Wanger, J. S., & Anderson, S. D. (2000). Guidelines for methacholine and exercise challenge testing-1999. This official statement of the American Thoracic Society was adopted by the ATS Board of Directors, July 1999. American journal of respiratory and critical care medicine, 161(1), 309–329. [Link]
-
American Academy of Allergy, Asthma & Immunology. (n.d.). Methacholine Challenge Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, September 14). Methacholine Challenge Test. StatPearls. Retrieved from [Link]
-
American Thoracic Society. (n.d.). Bronchial Challenge Lung Function Test: Methacholine or Other Agents. Retrieved from [Link]
-
UMass Memorial Health. (n.d.). Understanding Methacholine Challenge Test (MCT). Retrieved from [Link]
-
Royal Papworth Hospital. (n.d.). Respiratory Physiology Methacholine challenge test. Retrieved from [Link]
-
Altru Health System. (n.d.). Methacholine and Exercise Challenge Instructions. Retrieved from [Link]
-
Thunder Bay Regional Health Sciences Centre. (n.d.). MCT (Methacholine Challenge Test). Retrieved from [Link]
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- 2. (+)-Picumeterol | TargetMol [targetmol.com]
- 3. scireq.com [scireq.com]
- 4. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Note: Optimizing the Delivery of Picumeterol in Preclinical Research: A Comparative Analysis of Ethanol and DMSO as Solvent Vehicles
Introduction
Picumeterol is a potent and highly selective β2-adrenoceptor agonist with significant potential in the research and development of treatments for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. As with many small organic molecules, this compound's utility in in vitro and in vivo experimental systems is contingent upon its effective solubilization and delivery. The choice of a solvent vehicle is a critical, yet often overlooked, parameter that can profoundly impact the accuracy, reproducibility, and interpretation of experimental results. An inappropriate solvent can lead to issues such as compound precipitation, reduced biological activity, or direct cellular toxicity, thereby confounding the experimental outcome.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and validation of a suitable solvent vehicle for this compound, with a specific focus on a comparative analysis of two commonly used laboratory solvents: ethanol and dimethyl sulfoxide (DMSO). We will delve into the theoretical considerations, provide detailed experimental protocols for compatibility assessment, and offer guidance on data interpretation to enable an informed and empirically validated choice of solvent for your specific research needs.
The Critical Role of the Solvent Vehicle
The primary function of a solvent vehicle is to maintain the drug in a soluble and biologically active state for its introduction into an experimental system, be it a cellular assay or an animal model. The ideal solvent should:
-
Completely dissolve the compound at the desired stock concentration.
-
Be miscible with the aqueous environment of the biological system.
-
Exhibit minimal toxicity to the cells or organism at the final working concentration.
-
Not interfere with the biological activity of the compound or the assay itself.
-
Maintain the stability of the compound in solution over the duration of the experiment and during storage.
Both ethanol and DMSO are frequently employed as solvents for hydrophobic compounds due to their ability to dissolve a wide range of molecules[3][4]. However, they possess distinct physicochemical properties that can influence their suitability for a given application.
Understanding the Contenders: Ethanol vs. DMSO
Ethanol is a polar protic solvent that is widely used in pharmaceutical preparations. It is generally considered to be of lower toxicity than DMSO and can be a suitable choice for many in vitro and in vivo studies. However, its lower solvating power for some organic molecules compared to DMSO can be a limitation. It is crucial to maintain the final concentration of ethanol in cell culture media at a low level, typically between 0.05% and 1.0% (v/v), to avoid adverse effects on cell viability and signaling pathways[3][5][6].
Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent, renowned for its exceptional ability to dissolve a broad spectrum of both polar and non-polar compounds[4][7][8]. This makes it a go-to solvent for creating high-concentration stock solutions of poorly water-soluble compounds. While highly effective, DMSO is not inert and can exert biological effects, including cytotoxicity, at higher concentrations. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize these confounding effects[7][9][10].
Table 1: Comparative Properties of Ethanol and DMSO as Solvent Vehicles
| Property | Ethanol | Dimethyl Sulfoxide (DMSO) |
| Polarity | Polar Protic | Polar Aprotic |
| Solvating Power | Good for many organic molecules | Excellent for a wide range of polar and non-polar compounds[7][8] |
| Miscibility with Water | Fully miscible | Fully miscible |
| Toxicity Profile | Generally lower than DMSO | Can induce cytotoxicity and other biological effects at higher concentrations[7][9][11] |
| Recommended Final Concentration in Cell Culture | ≤ 0.1% - 1.0% (v/v), cell type dependent[3][5][6] | ≤ 0.5% (v/v) for most cell lines[7][9][10] |
| Potential for Interference | Can affect cellular signaling[3] | Can influence enzyme activity and cell differentiation[4][7] |
| Hygroscopic Nature | Yes | Yes, highly |
| Freezing Point | -114 °C | 18.5 °C |
Experimental Protocols for Solvent Compatibility Assessment
The following protocols are designed to provide a systematic approach to determining the optimal solvent for this compound in your specific experimental context. It is imperative to perform these validation steps prior to initiating large-scale or critical experiments.
Materials and Reagents
-
This compound powder (CAS: 130641-36-0)
-
Anhydrous Ethanol (≥99.5%)
-
DMSO, cell culture grade
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cell line
-
Cell line of interest (e.g., a human bronchial epithelial cell line expressing the β2-adrenoceptor)
-
Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)
-
Functional assay components (e.g., cAMP assay kit)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Spectrophotometer or plate reader
Protocol 1: Solubility Determination
This protocol aims to determine the maximum achievable stock concentration of this compound in both ethanol and DMSO.
-
Preparation:
-
Dispense a known, small amount of this compound (e.g., 1 mg) into separate, pre-weighed sterile microcentrifuge tubes.
-
-
Solvent Addition:
-
To one tube, add a small, precise volume of anhydrous ethanol (e.g., 20 µL) to achieve a high target concentration (e.g., 50 mg/mL).
-
To a separate tube, add the same volume of DMSO. A known solubility of this compound in DMSO is 50 mg/mL (117.27 mM)[12].
-
-
Dissolution:
-
Vortex the tubes vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tubes in a sonicator bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but caution should be exercised to avoid compound degradation[13].
-
-
Observation:
-
Visually inspect the solutions against a dark background for any undissolved particulate matter.
-
If the compound is fully dissolved, this is your initial stock concentration. You can proceed to test higher concentrations if needed.
-
If the compound is not fully dissolved, add a small, known volume of the respective solvent to decrease the concentration and repeat the dissolution steps until a clear solution is obtained.
-
-
Calculation:
-
Calculate the maximum solubility in mg/mL and molarity.
-
Protocol 2: Vehicle Cytotoxicity Assessment
This protocol determines the non-toxic concentration range for both ethanol and DMSO on the chosen cell line.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Solvent Dilution Series:
-
Prepare a series of dilutions of ethanol and DMSO in your cell culture medium. The final concentrations should range from above and below the generally recommended limits (e.g., for DMSO: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each solvent concentration relative to the media-only control.
-
Determine the highest concentration of each solvent that does not significantly reduce cell viability (e.g., >90% viability). This will be your maximum permissible final solvent concentration.
-
Protocol 3: Functional Assay for this compound Activity
This protocol assesses the biological activity of this compound when delivered in either ethanol or DMSO. As a β2-adrenoceptor agonist, this compound's activity can be quantified by measuring the downstream increase in intracellular cyclic AMP (cAMP)[2][14].
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in both ethanol and DMSO at the highest soluble concentration determined in Protocol 1.
-
-
Dose-Response Curve Preparation:
-
Prepare a serial dilution of the this compound stock solutions in cell culture medium to generate a range of final concentrations for a dose-response curve. Ensure the final concentration of the solvent vehicle in all dilutions (including the vehicle control) is constant and below the cytotoxic threshold determined in Protocol 2.
-
-
Cell Treatment:
-
Treat the cells with the this compound dilution series and the vehicle controls (medium with the same final concentration of ethanol or DMSO but without this compound).
-
Incubate for a time sufficient to elicit a biological response (this may need to be optimized).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the this compound concentration for each solvent.
-
Calculate the EC50 (half-maximal effective concentration) for this compound in both ethanol and DMSO. A significant difference in EC50 values may indicate that one solvent is superior for maintaining the biological activity of the compound.
-
Data Presentation and Interpretation
The data generated from the above protocols should be carefully tabulated and analyzed to make an informed decision.
Table 2: Summary of this compound Solvent Compatibility Data
| Parameter | Ethanol | DMSO |
| Maximum Solubility | [Insert experimentally determined value] | [Insert experimentally determined value; literature value: 50 mg/mL][12] |
| Maximum Non-Toxic Concentration (in your cell line) | [Insert experimentally determined value] | [Insert experimentally determined value] |
| This compound EC50 (cAMP assay) | [Insert experimentally determined value] | [Insert experimentally determined value] |
| Observations (e.g., precipitation upon dilution) | [Record any qualitative observations] | [Record any qualitative observations] |
Visualizing the Decision-Making Process and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the solvent selection process and the experimental design.
Caption: Workflow for selecting the optimal solvent for this compound.
Caption: Experimental design for comparing this compound activity in different solvents.
Conclusion and Recommendations
The choice between ethanol and DMSO as a solvent vehicle for this compound is not a one-size-fits-all decision. It is incumbent upon the researcher to empirically determine the most suitable solvent for their specific experimental system.
-
DMSO is likely to offer superior solubilizing power for this compound, as indicated by available data[12]. This makes it an excellent candidate for preparing high-concentration stock solutions, which is advantageous for minimizing the final solvent concentration in assays.
-
Ethanol may be a viable alternative, particularly if the required concentrations of this compound are lower or if the experimental system is found to be particularly sensitive to DMSO.
Our key recommendations are as follows:
-
Always perform vehicle controls: This is non-negotiable for ensuring that any observed effects are due to this compound and not the solvent.
-
Use the lowest possible final solvent concentration: This minimizes the potential for off-target effects. Preparing a highly concentrated stock solution is the best way to achieve this.
-
Validate solvent compatibility for each new cell line or experimental model: The tolerance to solvents can vary significantly between different cell types[3][7].
-
Ensure proper storage of stock solutions: this compound dissolved in a solvent should be stored at -80°C for long-term stability[12]. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
By following the protocols and guidelines outlined in this application note, researchers can confidently select and validate an appropriate solvent vehicle for this compound, thereby enhancing the quality and reliability of their scientific findings.
References
- Effect of dimethyl sulfoxide on in vitro prolifer
-
Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal. (URL: [Link])
-
Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - Taylor & Francis. (URL: [Link])
-
Yuan C, Gao J, Guo J, Bai L, Marshall C, Cai Z, et al. (2014) Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE 9(9): e107447. (URL: [Link])
-
Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries - PMC. (URL: [Link])
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. (URL: [Link])
-
DUAL EFFECT OF ETHANOL ON CELL DEATH IN PRIMARY CULTURE OF HUMAN AND RAT HEPATOCYTES. (URL: [Link])
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (URL: [Link])
-
Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed. (URL: [Link])
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (URL: [Link])
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC. (URL: [Link])
-
Considerations regarding use of solvents in in vitro cell based assays - PMC. (URL: [Link])
-
Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution - ScholarWorks@CWU - Central Washington University |. (URL: [Link])
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This compound - Inxight Drugs. (URL: [Link])
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The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed. (URL: [Link])
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Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (URL: [Link])
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How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (URL: [Link])
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This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC - NIH. (URL: [Link])
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - SciELO. (URL: [Link])
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application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. - Jagiellońskie Centrum Innowacji. (URL: [Link])
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Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (URL: [Link])
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In cell culture, can ethanol be used as a solvent for dissolving the drug? - ResearchGate. (URL: [Link])
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This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed. (URL: [Link])
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Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
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This compound | C21H29Cl2N3O2 | CID 131251 - PubChem - NIH. (URL: [Link])
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Beta2 -Adrenergic Agonists in Treatment for Parkinsonism, with Implications for Neurodegenerative and Neoplastic Disorders | bioRxiv. (URL: [Link])
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Beta2-adrenergic agonist - Wikipedia. (URL: [Link])
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Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf. (URL: [Link])
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Synthesis and Structure−Activity Relationships of Long-acting β 2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups | Request PDF - ResearchGate. (URL: [Link])
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (URL: [Link])
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Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC. (URL: [Link])
-
What is the mechanism of Pimecrolimus? - Patsnap Synapse. (URL: [Link])
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Solubility of drug in DMSO? - ResearchGate. (URL: [Link])
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Physical and chemical properties of pyrethroids - PubMed. (URL: [Link])
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Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed. (URL: [Link])
-
Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC. (URL: [Link])
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (URL: [Link])
-
Another solvent different to DMSO and Ethanol for picrotoxin? - ResearchGate. (URL: [Link])
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Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])
-
2-Phenylethanol | C8H10O | CID 6054 - PubChem - NIH. (URL: [Link])
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Application Notes and Protocols for Picumeterol Handling and Long-Term Storage at -20°C
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of Picumeterol, a potent and selective beta-2 adrenoceptor agonist.[1] The protocols outlined herein are designed to ensure the integrity and purity of this compound when stored at -20°C, a common temperature for the long-term storage of research compounds and active pharmaceutical ingredients (APIs). By integrating principles from international regulatory guidelines and best practices for the handling of beta-2 adrenergic agonists, these application notes aim to provide a self-validating framework for the reliable use of this compound in a research and development setting.
Introduction to this compound
This compound is a beta-2 adrenergic receptor agonist investigated for its potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Like other drugs in its class, this compound functions as a bronchodilator by relaxing the smooth muscle in the airways.[4][5] The efficacy and safety of this compound are intrinsically linked to its chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.[6] Therefore, understanding and controlling the storage conditions are critical for obtaining accurate and reproducible experimental results.
This guide establishes the scientific rationale for storing this compound at -20°C and provides detailed protocols for its handling and for conducting stability studies to verify its integrity over time.
Chemical and Physical Properties of this compound
A foundational understanding of this compound's properties is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C21H29Cl2N3O2 | [7][8] |
| Molecular Weight | 426.38 g/mol | [8][9] |
| CAS Number | 130641-36-0 | [7] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [9] |
Note: The fumarate salt of this compound also exists and may have different physical properties.[10]
The structure of this compound, containing functional groups susceptible to oxidation and hydrolysis, underscores the need for controlled storage to prevent degradation.
Rationale for -20°C Storage
Storing chemical compounds at sub-zero temperatures is a standard practice to slow down chemical degradation processes. For this compound, storage at -20°C is recommended for the neat (solid) compound.[9] This temperature is generally sufficient to:
-
Minimize Thermal Degradation: Reduces the kinetic energy of molecules, thereby decreasing the rate of chemical reactions that could lead to degradation.
-
Inhibit Hydrolysis: In the absence of moisture, the low temperature further reduces the risk of hydrolytic cleavage of susceptible bonds.
-
Slow Down Oxidation: While not completely eliminating oxidation, the reduced temperature significantly lowers the rate of oxidative reactions.
For this compound dissolved in a solvent, such as DMSO, storage at -80°C is recommended for long-term stability (e.g., up to one year).[9] The lower temperature is necessary because compounds in solution are generally more susceptible to degradation than in their solid state.
Protocols for Handling and Storage
Adherence to proper handling procedures is crucial to prevent contamination and degradation of this compound.
General Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Light Sensitivity: Protect from light, as compounds with aromatic rings can be susceptible to photolytic degradation.[11]
Protocol for Aliquoting Solid this compound
Objective: To prepare smaller, manageable quantities of solid this compound for experimental use without compromising the integrity of the bulk stock.
Materials:
-
Stock vial of this compound
-
Spatula
-
Analytical balance
-
Amber glass vials with screw caps
-
Argon or nitrogen gas (optional, for sensitive applications)
-
Desiccator
Procedure:
-
Equilibration: Allow the stock vial of this compound to equilibrate to room temperature for at least 60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Weighing: In a controlled environment (low humidity if possible), carefully weigh the desired amount of this compound into a pre-labeled amber vial.
-
Inert Atmosphere (Optional): For maximum protection against oxidation, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Sealing: Tightly seal the vial cap.
-
Storage: Store the aliquoted vials at -20°C in a desiccated container.
-
Record Keeping: Maintain a detailed log of all aliquots, including the date, amount, and designated use.
Protocol for Preparing Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in a suitable solvent for subsequent dilutions.
Materials:
-
Aliquoted solid this compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Volumetric flask or appropriate tube
-
Pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Solvent Selection: Use a high-purity, anhydrous solvent. DMSO is a common choice for this compound.[9]
-
Calculation: Calculate the mass of this compound and the volume of solvent required to achieve the desired stock concentration.
-
Dissolution: Add the solvent to the vial containing the pre-weighed this compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[9]
-
Aliquoting Solution: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials. This minimizes freeze-thaw cycles for the main stock.
-
Storage: Store the stock solution aliquots at -80°C for long-term stability.[9] For short-term use (up to one month), -20°C may be acceptable, but should be validated.
Stability Assessment of this compound at -20°C
To ensure the long-term integrity of this compound stored at -20°C, a stability study should be conducted. This protocol is based on the principles outlined in the ICH guidelines for stability testing.[12][13][14]
Experimental Design
A long-term stability study should be designed to monitor the purity and potency of this compound over a defined period.
Workflow for Stability Study Design
Caption: Workflow for a long-term stability study of this compound at -20°C.
Protocol for Long-Term Stability Testing
Objective: To quantitatively assess the stability of solid this compound when stored at -20°C over an extended period.
Materials:
-
Multiple, identically prepared aliquots of solid this compound
-
-20°C freezer with temperature monitoring
-
HPLC system with UV or MS detector
-
Mobile phase reagents (e.g., acetonitrile, ammonium acetate)[15][16]
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Prepare a sufficient number of aliquots of solid this compound from a single batch to cover all planned time points.
-
Initial Analysis (Time 0):
-
Take one aliquot and prepare a solution of known concentration.
-
Analyze the solution by a validated stability-indicating HPLC method.
-
Record the peak area (potency), purity (area percent), and the presence of any degradation products. This serves as the baseline.
-
-
Storage: Place the remaining aliquots in a -20°C freezer in a dark, desiccated environment.
-
Time-Point Analysis: At predetermined intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months), remove one aliquot from the freezer.
-
Sample Analysis: Allow the aliquot to equilibrate to room temperature, prepare a solution of the same concentration as the Time 0 sample, and analyze it using the same HPLC method.
-
Data Evaluation: Compare the results from each time point to the Time 0 data. Look for:
-
A significant decrease in the main peak area (loss of potency).
-
An increase in the percentage of impurities.
-
The appearance of new degradation peaks.
-
Acceptance Criteria: A common industry practice is to consider a loss of more than 5-10% of the initial potency as a significant change.
Forced Degradation Studies (for Method Validation)
To ensure that the analytical method used for stability testing is "stability-indicating," forced degradation studies should be performed.[6][11][17] This involves intentionally degrading this compound under various stress conditions to generate potential degradation products.
Forced Degradation Conditions
Caption: Stress conditions for forced degradation studies.
The goal is to achieve 5-20% degradation of the parent compound.[18][19] The analytical method is considered stability-indicating if it can separate the intact this compound peak from all generated degradation product peaks.
Summary of Recommendations
| Condition | Recommendation | Rationale |
| Solid this compound Storage | -20°C in a tightly sealed, amber vial, preferably in a desiccator. | Minimizes thermal degradation, hydrolysis, and photolysis.[9][20][21] |
| This compound Solution Storage | -80°C for long-term (up to 1 year); -20°C for short-term (up to 1 month, requires validation). Aliquot to avoid freeze-thaw cycles. | Solutions are more prone to degradation; lower temperatures are required to maintain stability.[9] |
| Handling | Equilibrate to room temperature before opening. Use appropriate PPE. Minimize exposure to light and moisture. | Prevents condensation and contamination; ensures user safety and compound integrity. |
| Stability Verification | Conduct a long-term stability study at -20°C with periodic analysis by a validated stability-indicating HPLC method. | Provides empirical evidence of compound integrity over its intended storage period, in line with regulatory expectations.[22][23][24] |
By following these guidelines and protocols, researchers can be confident in the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions. Retrieved February 23, 2026, from [Link]
-
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 23, 2026, from [Link]
-
Understanding ICH Guidelines for Stability Testing. (2025, January 21). Purple Diamond. Retrieved February 23, 2026, from [Link]
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
ICH Guidelines for Stability Testing. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved February 23, 2026, from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved February 23, 2026, from [Link]
-
ICH guideline for stability testing. (n.d.). SlideShare. Retrieved February 23, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved February 23, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Development of an analytical method for the determination of beta2-agonist residues in animal tissues by high-performance liquid chromatography with on-line electrogenerated [Cu(HIO6)2]5- -luminol chemiluminescence detection. (2007, June 27). PubMed. Retrieved February 23, 2026, from [Link]
-
Multiresidue analysis of beta2-agonist in human and calf urine using multimodal solid-phase extraction and high-performance liquid chromatography with electrochemical detection. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
This compound. (n.d.). Inxight Drugs. Retrieved February 23, 2026, from [Link]
-
This compound Fumarate. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
This compound. (n.d.). GSRS. Retrieved February 23, 2026, from [Link]
-
Development of an Analytical Method for the Determination of β2-Agonist Residues in Animal Tissues by High-Performance Liquid Chromatography with On-line Electrogenerated [Cu(HIO6)2]5−-Luminol Chemiluminescence Detection. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Medication Storage Appropriateness in US Households. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
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A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle with a Multi-Functional Filter by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022, May 13). MDPI. Retrieved February 23, 2026, from [Link]
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Storage Limitation Statements: Temperature—Fungicides. (2019, April 1). University of Florida, IFAS Extension. Retrieved February 23, 2026, from [Link]
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<659> Packaging and Storage Requirements. (2017, April 28). USP-NF. Retrieved February 23, 2026, from [Link]
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Beta2-Agonists. (2025, November 7). StatPearls - NCBI Bookshelf. Retrieved February 23, 2026, from [Link]
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All About Beta 2 Adrenergic Agonists. (2023, March 10). Nursing CE Central. Retrieved February 23, 2026, from [Link]
-
Stability Studies. (n.d.). Coriolis Pharma. Retrieved February 23, 2026, from [Link]
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Beta-2 Adrenergic Agonists. (2017, September 11). LiverTox - NCBI Bookshelf. Retrieved February 23, 2026, from [Link]
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Pharmaceutical Stability Analysis. (n.d.). Creative BioMart. Retrieved February 23, 2026, from [Link]
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Stability Studies. (n.d.). Pensatech Pharma. Retrieved February 23, 2026, from [Link]
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Beta2-adrenergic agonist. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
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Beta-Adrenergic Agonists. (2010, March 30). MDPI. Retrieved February 23, 2026, from [Link]
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Troubleshooting & Optimization
Picumeterol precipitation in aqueous buffer troubleshooting
Welcome to the technical support center for Picumeterol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the precipitation of this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the success of your experiments.
Introduction to this compound Solubility
This compound is a beta-2 adrenergic agonist. While specific public data on its pKa and intrinsic aqueous solubility is limited, its chemical structure suggests it behaves as a weakly basic compound. The solubility of such compounds is highly dependent on pH.[1][2] In its protonated (ionized) form, which is favored in acidic conditions (pH < pKa), this compound is expected to be more water-soluble. Conversely, as the pH increases towards and beyond its pKa, the compound becomes deprotonated (neutral), leading to a significant decrease in aqueous solubility and an increased risk of precipitation.[1][2]
This guide will walk you through common precipitation problems, explain the underlying physicochemical principles, and provide robust, actionable solutions.
Troubleshooting Guide: this compound Precipitation
This section is structured in a problem-cause-solution format to directly address challenges you may encounter in the lab.
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Buffer
This is a frequent challenge when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous medium where its solubility is substantially lower.[3] The rapid change in solvent polarity causes the compound to "crash out" of the solution.[3][4]
-
Scientific Rationale: The final concentration of this compound in your aqueous buffer may be higher than its thermodynamic solubility limit at the specific pH, temperature, and ionic strength of your buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.[5]
-
Perform a Solubility Assessment: Systematically determine the approximate solubility in your specific buffer. An experimental protocol is provided below.
-
Increase Co-solvent (DMSO) Percentage: While keeping the final DMSO concentration as low as possible to avoid off-target effects (typically ≤0.5%), a slight increase from 0.1% to 0.5% may be sufficient to maintain solubility.[5]
-
-
Scientific Rationale: Localized high concentrations of this compound can form at the point of addition before the compound has a chance to disperse, leading to nucleation and precipitation.[4]
-
Troubleshooting Steps:
-
Reverse the Addition Order: Add the DMSO stock solution to the aqueous buffer while vortexing vigorously, rather than adding the buffer to the stock.[5] This promotes rapid dispersion.
-
Use Sonication: After dilution, briefly sonicate the solution in a water bath to break up any microscopic precipitates and aid dissolution.[5]
-
Gradual Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of buffer containing a higher percentage of co-solvent, then dilute this intermediate solution into the final buffer.
-
Issue 2: Solution is Initially Clear, but Precipitate Forms Over Time
This indicates that you have created a supersaturated, or thermodynamically unstable, solution. Over time, the compound begins to nucleate and crystallize out of solution.[6]
-
Scientific Rationale: A solution can be temporarily clear but hold more solute than it can thermodynamically sustain (supersaturation). This is common when diluting from a high-energy state (dissolved in DMSO) to a lower-energy one (aqueous buffer).[6]
-
Troubleshooting Steps:
-
Prepare Solutions Fresh: Always prepare this compound working solutions immediately before use to minimize the time available for precipitation to occur.[5]
-
Incorporate Precipitation Inhibitors: If the experimental design allows, include polymers that can kinetically stabilize supersaturated solutions.[7] Common examples include hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).[7][8]
-
Reduce Temperature (If Stable): Lowering the storage temperature of the prepared solution (e.g., on ice) can sometimes slow down the kinetics of crystal growth, but ensure this does not negatively impact solubility further.
-
-
Scientific Rationale: The pH of your buffered solution may change over time due to factors like CO2 absorption from the atmosphere (especially for bicarbonate buffers or unbuffered saline), which can lower the pH, or interaction with labware. For a basic compound like this compound, a slight increase in pH can drastically reduce solubility.[2]
-
Troubleshooting Steps:
-
Verify Buffer Capacity: Ensure your chosen buffer has adequate buffering capacity at the target pH.
-
Measure Final pH: Always measure the pH of the final working solution after all components, including the this compound stock, have been added.
-
Use Freshly Prepared Buffers: Prepare buffers fresh to avoid pH drift.
-
Issue 3: Precipitation Occurs When Switching Buffer Type, Even at the Same pH
This suggests a specific interaction between this compound and one or more components of the new buffer system.
-
Scientific Rationale: Different buffer salts can influence drug solubility. Phosphate buffers, for instance, are known to sometimes salt out or interact with small molecules, reducing their solubility compared to other buffers like HEPES or Tris at the same pH.[9][10]
-
Troubleshooting Steps:
-
Test Alternative Buffers: If precipitation is observed in a phosphate buffer (e.g., PBS), try switching to a different buffer system such as Tris-HCl or HEPES.
-
Modify Ionic Strength: If possible, try reducing the salt concentration (e.g., NaCl) in your buffer, as high ionic strength can sometimes decrease the solubility of organic molecules.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound? A1: Based on available data, Dimethyl sulfoxide (DMSO) is an effective solvent for preparing high-concentration stock solutions of this compound, with reported solubility up to 50 mg/mL (117.27 mM).[11] Always sonicate to ensure complete dissolution.[11] For long-term storage, pure compound should be stored at -20°C and solutions in solvent at -80°C.[11]
Q2: What is the expected effect of pH on this compound solubility? A2: As a weak base, this compound's solubility is highly pH-dependent. It will be most soluble in acidic conditions (e.g., pH < 6) where its amine functionalities are protonated (ionized). As the pH increases towards physiological (pH 7.4) and alkaline levels, the compound becomes more neutral, less polar, and significantly less soluble in water.[1][2] This relationship is a critical factor in troubleshooting precipitation.
Q3: My cell culture medium is buffered at pH 7.4. How can I avoid precipitation in my cell-based assays? A3: Working at physiological pH is challenging for weakly basic drugs. Consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that yields a biological effect to minimize the risk of precipitation.
-
Incorporate a Surfactant: If compatible with your assay, adding a low concentration of a non-ionic surfactant like Tween-20 or Polysorbate 80 (e.g., 0.01-0.1%) can help maintain solubility.[5][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility. This is an advanced technique that requires careful validation.[7]
-
Final Dilution Method: When preparing the final solution in your cell culture medium, ensure you add the DMSO stock to the pre-warmed medium while gently vortexing to ensure rapid and thorough mixing.[5]
Q4: Can I pre-warm my buffer to help dissolve this compound? A4: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of a compound.[3] However, you must first confirm the thermal stability of this compound, as elevated temperatures could lead to degradation. This approach may also increase the rate of precipitation from a supersaturated solution, so it should be used with caution and solutions should be used immediately.
Data & Protocols
Table 1: Hypothetical pH-Solubility Relationship for this compound
This table illustrates the expected trend for a typical weakly basic drug. Actual values must be determined experimentally.
| Buffer pH | Expected State of this compound | Expected Relative Aqueous Solubility | Risk of Precipitation |
| 4.0 | Mostly Ionized (Protonated) | High | Low |
| 6.0 | Mix of Ionized & Neutral | Moderate | Moderate |
| 7.4 | Mostly Neutral (Deprotonated) | Low | High |
| 8.5 | Almost Entirely Neutral | Very Low | Very High |
Protocol: Experimental Determination of Aqueous Solubility
This protocol provides a method to estimate the solubility of this compound in your buffer of choice.
-
Prepare Buffers: Make a series of your desired aqueous buffers.
-
Prepare Supersaturated Solutions: In separate microcentrifuge tubes, add an excess amount of solid this compound powder to a fixed volume (e.g., 1 mL) of each buffer.
-
Equilibrate: Tightly seal the tubes and rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[3]
-
Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved compound.[3]
-
Sample and Dilute: Carefully collect a known volume of the clear supernatant without disturbing the pellet. Perform a validated serial dilution of the supernatant into a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.
-
Quantify Concentration: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV, and back-calculate to determine the solubility in the original buffer.[3]
Visual Troubleshooting Guides
Diagram 1: Workflow for Diluting from DMSO Stock
This diagram outlines the best practices for preparing a working solution from a DMSO stock to minimize immediate precipitation.
Caption: Best practice workflow for diluting this compound DMSO stock.
Diagram 2: Decision Tree for Troubleshooting Precipitation
This diagram provides a logical path to follow when encountering precipitation.
Caption: Troubleshooting logic for this compound precipitation issues.
References
-
Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. ResearchGate.
-
ML216 Technical Support Center: Addressing Precipitation in Aqueous Buffers. Benchchem.
-
In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. American Pharmaceutical Review.
-
Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. University of Michigan Deep Blue.
-
Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed.
-
Troubleshooting Peraquinsin precipitation in aqueous solution. Benchchem.
-
Drug precipitation inhibitors in supersaturable formulations. Ovid.
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Technology Networks.
-
Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI.
-
(+)-Picumeterol. TargetMol.
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
-
The influence of pH on solubility in water. Course Hero.
-
PH and Solvent Effect on Drug Solubility. SlideShare.
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
Sources
- 1. scielo.br [scielo.br]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 10. ajdhs.com [ajdhs.com]
- 11. (+)-Picumeterol | TargetMol [targetmol.com]
Picumeterol Technical Support Center: Navigating Wash Resistance and Membrane Retention
Welcome to the technical support center for picumeterol. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent and selective β2-adrenoceptor agonist. We understand that you may be encountering challenges related to its unique wash resistance and membrane retention properties, particularly the observed discrepancy between its long-lasting in vitro effects and shorter duration of action in vivo.[1][2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and obtain reliable, reproducible data.
I. Understanding the Core Challenge: The this compound Paradox
A central issue when working with this compound is the observed difference between its prolonged action in isolated tissue and cell culture experiments compared to its shorter-acting bronchodilator effects in clinical settings.[1][2][3] This paradox suggests complex interactions at the cellular and tissue level that are not fully elucidated in publicly available literature.
While this compound has demonstrated long-lasting relaxation of airway smooth muscle in vitro, its in vivo effects are shorter than expected for a compound with such properties.[1][2][3] This guide will help you design experiments to investigate and understand these phenomena.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound (GR114297A) is a potent and highly selective β2-adrenoceptor agonist.[1] It is the (R)-enantiomer of the racemic compound GR63411B.[1] Like other β2-agonists, its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn mediates smooth muscle relaxation.[4][5]
Q2: Why does this compound show prolonged effects in my cell-based assays but is reported to be short-acting in vivo?
This is the "this compound paradox".[1][2][3] The prolonged in vitro effects are likely due to a combination of factors contributing to its "wash resistance," meaning the compound is not easily removed from the receptor or cell membrane environment during experimental wash steps. This could be due to high receptor binding affinity, slow dissociation from the receptor, and/or retention within the lipid bilayer of the cell membrane (membrane retention). The shorter in vivo duration may be influenced by factors such as rapid metabolism, distribution out of the target tissue, or other physiological clearance mechanisms that are not present in simplified in vitro models.[6]
Q3: What are "wash resistance" and "membrane retention"?
-
Wash resistance refers to the phenomenon where a drug's effects persist even after repeated washing of the cells or tissue. This suggests a strong and/or prolonged interaction with its target.
-
Membrane retention describes the ability of a lipophilic drug to accumulate and remain within the cell membrane. This can create a local reservoir of the drug, allowing it to re-bind to the receptor even after the bulk of the drug has been washed away from the aqueous environment.
Q4: Is this compound a full or partial agonist at the β2-adrenoceptor?
In vitro studies have shown that this compound has a lower intrinsic activity compared to other β2-agonists like isoprenaline and salbutamol.[2] This suggests that this compound may act as a partial agonist. The level of agonism can influence the magnitude of the biological response and should be carefully characterized in your specific experimental system.
III. Troubleshooting Guide: Wash Resistance & Membrane Retention Assays
This section provides a structured approach to troubleshooting common issues encountered during this compound washout and membrane retention experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in washout results | Inconsistent washing procedure | Standardize the number, volume, and duration of washes. Use an automated plate washer if available for maximum consistency. |
| Cell monolayer disruption | Be gentle during manual washing steps to avoid detaching cells. Inspect the cell monolayer under a microscope after washing. | |
| Temperature fluctuations | Maintain a constant and appropriate temperature throughout the experiment, as temperature can affect binding kinetics and membrane fluidity. | |
| No significant washout effect observed (response persists) | High membrane retention of this compound | Increase the number and duration of wash steps. Consider including a "chase" with a high concentration of a rapidly dissociating, unlabeled β2-antagonist in the wash buffer to facilitate the removal of this compound from the receptor. |
| Insufficient antagonist concentration in the "chase" | Use a high concentration (at least 100-fold higher than the antagonist's Ki) of the antagonist in the chase step. | |
| Experimental timeline is too short | Extend the duration of the washout period to allow for slow dissociation from the membrane and/or receptor. | |
| Complete washout of this compound effect (unexpectedly short action) | Low this compound concentration used for initial incubation | Ensure the initial this compound concentration is sufficient to induce a robust and sustained response. Perform a dose-response curve to determine the optimal concentration. |
| Cell line expresses low levels of β2-adrenoceptors | Use a cell line known to express high levels of the β2-adrenoceptor, or consider using a transiently or stably transfected cell line. | |
| Incorrect buffer composition | Ensure the buffer composition (pH, ionic strength) is optimal for β2-adrenoceptor binding and cell health. | |
| Low signal-to-noise ratio in binding assays | Degraded radioligand or fluorescent ligand | Use a fresh, high-quality batch of the labeled ligand. Aliquot upon receipt to minimize freeze-thaw cycles.[7] |
| Low receptor density in cell preparation | Use a cell line with high receptor expression or prepare membrane fractions to concentrate the receptors.[7] | |
| High non-specific binding | Add a carrier protein like BSA to the assay buffer.[7] Optimize washing steps with ice-cold buffer.[7] |
IV. Experimental Protocols
As a Senior Application Scientist, I provide these protocols as a starting point. They should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Washout Assay to Assess this compound's Duration of Action in vitro
This protocol is designed to determine the rate at which the functional response to this compound diminishes after its removal from the extracellular medium.
Materials:
-
Cell line expressing β2-adrenoceptors (e.g., CHO-K1, HEK293, or a relevant human airway smooth muscle cell line)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound fumarate
-
A short-acting β2-agonist as a control (e.g., isoprenaline)
-
A β2-antagonist for control experiments (e.g., propranolol)
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Agonist Incubation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add this compound or the control short-acting agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Washout Phase:
-
At time zero of the washout, rapidly aspirate the agonist-containing medium.
-
Wash the cells three times with a large volume of pre-warmed assay buffer.
-
After the final wash, add fresh, pre-warmed assay buffer to the wells.
-
-
Time-Course Measurement:
-
At various time points after the washout (e.g., 0, 15, 30, 60, 120, 240 minutes), measure the intracellular cAMP levels according to the manufacturer's instructions for your cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of time after washout for both this compound and the control agonist.
-
The rate of decline in the cAMP signal reflects the functional off-rate of the agonist. A slower decline for this compound compared to the short-acting agonist indicates wash resistance.
-
Diagram of the Washout Assay Workflow:
Caption: Workflow for a functional washout assay.
Protocol 2: Radioligand Binding Assay to Determine this compound's Dissociation Rate
This protocol provides a method to directly measure the dissociation rate (k_off) of this compound from the β2-adrenoceptor. This requires a radiolabeled antagonist.
Materials:
-
Membrane preparation from cells expressing a high density of β2-adrenoceptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled β2-antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol)
-
Unlabeled this compound
-
Unlabeled β2-antagonist (e.g., propranolol) for determining non-specific binding
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Association Phase:
-
In a microcentrifuge tube, combine the membrane preparation, radiolabeled antagonist, and binding buffer.
-
Incubate at the desired temperature (e.g., 25°C) for a time sufficient to reach equilibrium (determined in a separate association kinetics experiment).
-
-
Dissociation Phase:
-
Initiate dissociation by adding a high concentration of unlabeled this compound (to prevent re-binding of the radioligand).
-
At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), filter the reaction mixture through a glass fiber filter using a cell harvester.
-
Rapidly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of specific binding remaining versus time.
-
The slope of the resulting line will be the negative of the dissociation rate constant (k_off).
-
Diagram of the Dissociation Kinetics Experiment:
Caption: Steps in a radioligand dissociation experiment.
V. The Role of Lipophilicity in Membrane Retention
The lipophilicity of a compound, often expressed as its LogP or LogD value, is a key determinant of its ability to partition into and be retained by the cell membrane.[8][9] A higher LogP value indicates greater lipophilicity.
Researchers are strongly encouraged to experimentally determine the LogP or LogD of this compound to better understand its behavior in their assays.
VI. Concluding Remarks for the Advanced Researcher
The study of this compound's wash resistance and membrane retention presents a fascinating challenge in receptor pharmacology. The discrepancy between its in vitro and in vivo duration of action highlights the importance of considering the multifactorial nature of drug action. By carefully designing and troubleshooting your experiments using the guidance provided here, you will be better equipped to unravel the complex pharmacology of this intriguing β2-adrenoceptor agonist.
Remember that robust experimental design, including appropriate controls and thorough data analysis, is paramount. We encourage you to contribute your findings to the scientific community to further our collective understanding of this compound and other long-acting β2-agonists.
VII. References
-
This compound - Inxight Drugs. (n.d.). Retrieved February 23, 2026, from [Link]
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This compound Fumarate | C46H62Cl4N6O8 | CID 10350952 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
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This compound | C21H29Cl2N3O2 | CID 131251 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
van der Woude, H. J., Zaagsma, J., & Meurs, H. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British journal of clinical pharmacology, 43(2), 151–157.
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic. Retrieved February 23, 2026, from [Link]
-
This compound - gsrs. (n.d.). Retrieved February 23, 2026, from [Link]
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Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved February 23, 2026, from [Link]
-
Wang, Z., Chen, J., & Liu, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
-
Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved February 23, 2026, from [Link]
-
Zhao, X., Wang, Y., Zhang, Y., & Zhang, X. (2018). Binding kinetics of five drugs to beta2-adrenoceptor using peak profiling method and nonlinear chromatography. Journal of Chromatography A, 1547, 56-63.
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved February 23, 2026, from [Link]
-
Linden, A., Rabe, K. F., & Zaagsma, J. (1999). Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase. The Journal of pharmacology and experimental therapeutics, 288(3), 1084–1092.
-
Baker, J. G. (2005). Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor. British Journal of Pharmacology, 144(5), 633–644.
-
beta2 adrenoceptor Assay. (n.d.). Innoprot. Retrieved February 23, 2026, from [Link]
-
Nials, A. T., & Coleman, R. A. (1993). Investigations into factors determining the duration of action of the beta 2-adrenoceptor agonist, salmeterol. British journal of pharmacology, 108(2), 503–508.
-
van der Woude, H. J., Zaagsma, J., & Meurs, H. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology, 43(2), 151-157.
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved February 23, 2026, from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved February 23, 2026, from [Link]
-
Hiat, A. C. (2000). Physical and chemical properties of pyrethroids. Reviews of environmental contamination and toxicology, 163, 33-147.
-
Beta-2 Agonists - Adrenergic Receptor Pharmacology - Pharmacology. (n.d.). Picmonic for Medicine. Retrieved February 23, 2026, from [Link]
-
Coleman, R. A., & Nials, A. T. (1989). Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea. British journal of pharmacology, 98(3), 728–732.
-
Mohammadi, A., Jafari, S. M., Assadpour, E., & Dehghani, S. (2020). Physicochemical and control releasing properties of date pit (Phoenix dactylifera L.) phenolic compounds microencapsulated through fluidized-bed method. Food science & nutrition, 8(11), 6061–6072.
-
LogP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. (2021, February 10). YouTube. Retrieved February 23, 2026, from [Link]
-
Płaczek, M., Stolarczyk, E., & Polański, J. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules (Basel, Switzerland), 26(16), 4969.
-
Beta-Agonist ELISA Test Kit Manual. (n.d.). Bioo Scientific. Retrieved February 23, 2026, from [Link]
-
Why are there different results in in vitro and in vivo? (2015, January 9). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Isin, B., Estiu, G., Wiest, O., & Oltvai, Z. N. (2012). Identifying ligand binding conformations of the β2-adrenergic receptor by using its agonists as computational probes. PloS one, 7(12), e50186.
-
Jeppsson, A. B., Löfdahl, C. G., & Waldeck, B. (1992). Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium. Allergy, 47(4 Pt 2), 384–387.
-
Falodun, A., Oduola, T., & Obafemi, T. O. (2013). Experimental determination of the physicochemical properties of lumefantrine. African journal of medicine and medical sciences, 42(3), 261–265.
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- 1. This compound [drugs.ncats.io]
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- 3. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Beta-2 Agonists - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]
- 6. researchgate.net [researchgate.net]
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- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Topic: Picumeterol Cytotoxicity Limits in Human Bronchial Epithelial Cells (HBECs)
This is the Picumeterol Technical Support Center . Status: Online | Agent: Senior Application Scientist
Welcome to the technical guide for This compound (GR114297A) . Unlike standard beta-agonists (e.g., Salbutamol), this compound is a highly lipophilic, long-acting
This guide defines the therapeutic window, troubleshoots common cytotoxicity artifacts, and provides validated protocols for HBECs (e.g., BEAS-2B, NHBE).
PART 1: The "Safe Window" & Concentration Limits
This compound exhibits a wide therapeutic index in vitro. However, its high lipophilicity means it partitions into the cell membrane (the "plasmalemma depot"), which can trigger non-receptor-mediated cytotoxicity at high micromolar concentrations.
Concentration Thresholds for HBECs
| Parameter | Concentration Range | Physiological/Experimental Context |
| Efficacy ( | 0.1 nM – 10 nM | Maximal cAMP accumulation and relaxation of smooth muscle. |
| Safe Exposure Limit | < 1 µM | No significant loss of viability (MTT/LDH) over 24–48h. |
| Caution Zone | 1 µM – 10 µM | Potential for receptor desensitization (tachyphylaxis) and minor metabolic stress. |
| Cytotoxicity Onset | > 10 µM | Onset of membrane disruption (LDH leak) and mitochondrial stress (MTT reduction). |
| Frank Cytotoxicity | > 50 µM | Significant necrosis/apoptosis; likely driven by off-target effects or solvent (DMSO) load. |
Critical Technical Note: this compound is extremely hydrophobic. At concentrations
, ensure your vehicle (usually DMSO) does not exceed 0.1% (v/v) . DMSO toxicity often mimics drug toxicity in primary NHBE cells.
PART 2: Troubleshooting & FAQs
Q1: I observe cell death at 10 µM, but the literature suggests LABAs are safe up to 100 µM. Why?
Diagnosis: This is likely Solubility-Induced Cytotoxicity or Vehicle Toxicity , not pharmacological toxicity.
-
The Mechanism: this compound may precipitate in aqueous media (RPMI/BEGM) at high concentrations, forming micro-crystals that physically damage the epithelial monolayer.
-
The Fix:
-
Check your DMSO final concentration. It must be
. -
Inspect wells under 40x microscopy for crystal formation before adding to cells.
-
Switch to a BSA-conjugated delivery : Pre-incubate the drug with 0.1% BSA in the media to improve solubility and mimic physiological protein binding.
-
Q2: My "Vehicle Control" (DMSO only) is showing high background in the LDH assay.
Diagnosis: DMSO interferes with the lactate dehydrogenase (LDH) enzymatic reaction.
-
The Fix: You must run a Chemical Interference Control . Add DMSO alone to the LDH reagent (without cells). If the OD changes, DMSO is inhibiting the enzyme.
-
Protocol Adjustment: Use a specific LDH kit compatible with reducing agents, or switch to an ATP-based viability assay (e.g., CellTiter-Glo) which is more robust against solvent interference.
Q3: I cannot wash the drug out; my "recovery" cells still show signaling.
Diagnosis: The "Plasmalemma Depot" Effect .
-
The Mechanism: this compound behaves like Salmeterol; it partitions into the lipid bilayer of the cell membrane and laterally diffuses to the receptor. Simple PBS washing does not remove the drug embedded in the lipid tail region.
-
The Fix: "Washing" is ineffective for stopping the signal. To prove cytotoxicity vs. sustained signaling, you must use a
-antagonist (e.g., Propranolol or ICI 118,551 ) to competitively displace the drug, rather than relying on media changes.
PART 3: Visualizing the Mechanism
The following diagram illustrates the dual path of this compound: the Therapeutic Path (Receptor signaling) vs. the Toxic Path (Membrane saturation and Mitochondrial stress).
Figure 1: this compound partitions into the membrane (yellow). At therapeutic doses, it engages the receptor (green). At cytotoxic doses (red), membrane saturation triggers mitochondrial stress and necrosis.
PART 4: Optimized Experimental Protocols
Protocol A: Dual-Readout Cytotoxicity Assay (MTT + LDH)
Purpose: To distinguish between metabolic inhibition (MTT) and membrane rupture (LDH).
Reagents:
-
HBEC Culture (BEAS-2B or NHBE) in 96-well plates (80% confluence).
-
This compound stock (10 mM in DMSO).
-
Positive Control: Triton X-100 (0.1%).
Step-by-Step:
-
Preparation: Dilute this compound in warm media (BEGM/RPMI + 0.1% BSA).
-
Range: 0, 0.1, 1, 10, 50, 100 µM.
-
Vehicle Control: Media + DMSO matched to the highest concentration (e.g., 1%).
-
-
Exposure: Incubate cells for 24 hours at 37°C.
-
Supernatant Harvest (LDH):
-
Transfer 50 µL of supernatant to a new plate.
-
Add 50 µL LDH substrate. Incubate 30 min in dark.
-
Stop Reaction: Add Stop Solution and read Absorbance at 490 nm.
-
-
Cell Monolayer (MTT):
-
To the original cells, add MTT reagent (0.5 mg/mL). Incubate 2–4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Data Analysis:
-
Safety Threshold: The concentration where LDH release is < 10% greater than Vehicle Control AND MTT reduction is > 90% of Vehicle Control.
References
-
Weersink, E. J., et al. (1997). "this compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics."[1][2] British Journal of Clinical Pharmacology.
-
Barrow, A., et al. (1995). "Kinetics and disposition of this compound in animals."[2][3] Xenobiotica.
-
Feng, W., et al. (2015). "Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation." PLOS ONE.
-
Nials, A. T., et al. (1993). "The profile of activity of this compound, a novel, potent and long-acting beta 2-adrenoceptor agonist."[3][4] European Journal of Pharmacology. (Cited in context of potency/selectivity).[1][2][3][4][5][6][7]
Sources
- 1. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. This compound [drugs.ncats.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. karger.com [karger.com]
Picumeterol Impurity Analysis & HPLC Troubleshooting: A Technical Support Guide
Welcome to the comprehensive technical support center for the analysis of Picumeterol and its degradation products and impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, experience-driven solutions to common challenges encountered during experimentation.
Section 1: Understanding this compound Stability and Degradation
FAQ 1: What are the expected degradation pathways for this compound?
This compound, a long-acting beta2-adrenoceptor agonist, possesses several functional groups susceptible to degradation under various stress conditions. Understanding these pathways is crucial for developing a stability-indicating HPLC method. Forced degradation studies are intentionally rigorous processes designed to produce potential degradation products.[1][2][3] These studies help in establishing degradation pathways and developing analytical methods to separate and quantify these degradants.[1][4]
Common degradation pathways for molecules with similar functional groups to this compound include:
-
Hydrolysis: The ester and ether linkages in the this compound molecule are susceptible to hydrolysis under acidic and basic conditions. This can lead to the cleavage of the molecule into smaller, more polar fragments.
-
Oxidation: The secondary alcohol and the aromatic rings are potential sites for oxidation. This can be induced by exposure to peroxides or even atmospheric oxygen over time, leading to the formation of ketones, aldehydes, or hydroxylated species.
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to break chemical bonds, particularly in the aromatic portions of the molecule, leading to complex degradation profiles.[5]
-
Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions, as well as potentially cause other thermal-specific degradation pathways like decarboxylation.
The following diagram illustrates the potential degradation pathways of this compound under forced degradation conditions.
Caption: Potential degradation pathways of this compound.
FAQ 2: What are the regulatory expectations for impurity profiling?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances and products.[6][7] The key guidelines to consult are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[7][8][9]
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][7]
| Threshold | Typical Level (for Maximum Daily Dose ≤ 2g/day) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in the regulatory submission.[6] |
| Identification | ≥ 0.10% | The structure of the impurity must be determined.[7] |
| Qualification | ≥ 0.15% | The biological safety of the impurity must be established.[7] |
Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[6][7][8][10]
It is imperative that the analytical method used for impurity profiling is "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[4][11]
Section 2: HPLC Method Development & Troubleshooting
A robust HPLC method is the cornerstone of accurate impurity analysis. Most stability-indicating methods for pharmaceutical compounds are based on reversed-phase chromatography with UV detection.[12]
FAQ 3: I am seeing poor peak shape (tailing or fronting) for this compound and its impurities. What are the likely causes and solutions?
Peak asymmetry is a common issue in HPLC and can significantly impact resolution and integration accuracy.[13][14]
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing (Asymmetric peak with a drawn-out trailing edge) [15] | Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with basic analytes like this compound, causing tailing.[13][16] | - Lower Mobile Phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[16]- Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has enhanced end-capping. |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[15] | - Reduce Injection Volume or Sample Concentration: Dilute the sample and re-inject. | |
| Column Contamination or Void: Accumulation of strongly retained sample components or a void at the column inlet can distort the flow path.[13][17] | - Wash the Column: Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).- Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush to waste.[14]- Replace the Column: If the problem persists, the column may be irreversibly damaged. | |
| Peak Fronting (Asymmetric peak with a sloping leading edge) [15] | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly. | - Dissolve the Sample in the Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase composition.[17] |
| Column Overload: Similar to tailing, overloading can also manifest as fronting. | - Reduce Injection Volume or Sample Concentration. |
FAQ 4: I am observing "ghost peaks" in my chromatograms, especially during gradient runs. How can I identify their source and eliminate them?
Ghost peaks are extraneous peaks that appear in a chromatogram, even in blank injections, and can interfere with the analysis. They are particularly common in gradient elution where impurities can accumulate on the column at low organic solvent concentrations and then elute as the solvent strength increases.[18][19]
Systematic Approach to Troubleshooting Ghost Peaks:
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. Isolation and structure elucidation of the major photodegradation products of pirmenol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. tasianinch.com [tasianinch.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. ikev.org [ikev.org]
- 11. ijpsr.com [ijpsr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. agilent.com [agilent.com]
- 17. bvchroma.com [bvchroma.com]
- 18. hplc.eu [hplc.eu]
- 19. elementlabsolutions.com [elementlabsolutions.com]
Improving Picumeterol solubility in physiological saline
Topic: Improving Picumeterol Solubility in Physiological Saline Status: Resolved Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Welcome to the SoluTech Support Hub.
You are likely reading this because your this compound (often supplied as this compound Fumarate) is precipitating upon addition to physiological saline, or you are observing inconsistent concentration data in your assays.
This is a known physicochemical challenge. This compound is a highly lipophilic long-acting beta2-agonist (LABA).[1][2] Its solubility in neutral aqueous media (like 0.9% NaCl) is negligible without specific formulation strategies.[1][2] This guide provides three validated protocols to solubilize this compound while maintaining physiological compatibility.
Part 1: The Root Cause (Triage)[1][2]
To solve the solubility issue, we must respect the chemistry. This compound fails to dissolve in saline due to two antagonistic factors:
-
High Lipophilicity (LogP ~4.6): The molecule contains two phenyl rings and a long alkyl chain, driving it out of the water structure and onto hydrophobic surfaces (plasticware) or into aggregation (precipitation).[1]
-
pKa vs. pH Mismatch: this compound has a basic secondary amine (pKa ≈ 9.5).[1][2]
Visualizing the Solubility Logic:
Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental application.
Part 2: Validated Protocols
Method A: The Co-Solvent Spike (Standard for In Vitro)
Best for: Cell culture, receptor binding assays, high-throughput screening.[1][2]
The Mechanism: Dissolving the drug in a water-miscible organic solvent (DMSO) first overcomes the crystal lattice energy.[1] Rapid dilution into saline traps the molecules in solution before they can nucleate, provided the final concentration is below the "crash point."
Protocol:
-
Prepare Stock: Dissolve this compound Fumarate in 100% DMSO to create a 10 mM or 50 mM stock solution . (Note: this compound is soluble in DMSO up to ~50 mg/mL).[1][2][3]
-
Vortex: Vortex vigorously for 30 seconds. Ensure no visible particles remain.[1][2]
-
Stepwise Dilution (Critical): Do not pipette the stock directly into a large volume of static saline.[1]
-
Place your saline (pre-warmed to 37°C) on a magnetic stirrer.
-
While stirring, slowly inject the DMSO stock into the vortex of the saline.
-
-
Final Concentration: Ensure the final DMSO concentration is < 0.1% (v/v) to avoid cytotoxicity.
| Parameter | Specification |
| Max Stock Conc. | 50 mg/mL (in DMSO) |
| Max Final Aqueous Conc. | ~10 - 50 µM (highly dependent on protein content) |
| Stability | Use within 4 hours.[1][2] |
Method B: Cyclodextrin Complexation (Standard for In Vivo)
Best for: Animal injections, sensitive tissue baths, aerosol formulations.[1][2]
The Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic tail of this compound inserts into the CD cavity, shielding it from water while the hydrophilic CD exterior interacts with saline.
Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in physiological saline (0.9% NaCl). Filter sterilize (0.22 µm).
-
Weigh Drug: Weigh the required amount of this compound Fumarate.
-
Mix: Add the this compound powder slowly to the CD vehicle while stirring.
-
Equilibrate: This is not instantaneous. Stir at room temperature for 4–6 hours (or overnight) to allow complexation equilibrium.
-
Verify: The solution should turn from cloudy to clear.[1] If still cloudy, sonicate for 10 minutes.[1][2]
Why this works: This method prevents precipitation in the vein or tissue, which is a major risk with DMSO spikes in vivo.
Part 3: The "Hidden" Variable (Adsorption)
Critical Warning: this compound is "sticky."[1][2] Lipophilic amines adhere aggressively to polypropylene (standard pipette tips and Eppendorf tubes) and polystyrene (culture plates).[1][2]
The Adsorption Workflow:
Figure 2: this compound loss during handling. Cumulative loss can exceed 40% in low-concentration solutions.[1][2]
Prevention Strategy:
-
Glassware: Use silanized glass vials for storage.
-
Low-Binding Plastic: If using plastic, strictly use "Low-Retention" or "LoBind" tubes and tips.[1][2]
-
BSA Block: Pre-coat surfaces with 0.1% BSA (Bovine Serum Albumin) if the assay permits.[1][2] The protein coats the plastic, occupying the binding sites before the drug is introduced.
Part 4: Troubleshooting & FAQ
Q: My solution turned cloudy immediately after adding the DMSO stock to saline. Why? A: You likely hit the "Oiling Out" limit .[1]
-
Cause: Local concentration of the drug exceeded solubility during the mixing event.
-
Fix: Increase the stirring speed during addition. Ensure the saline is warm (37°C). Do not exceed 50 µM final concentration in pure saline.[1][2] If you need higher concentrations, you must use the Cyclodextrin method (Method B).[1]
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration during open-bench work.[1][2] DMSO is preferred for stability, but Ethanol is preferred if the assay is sensitive to DMSO (e.g., some electrophysiology preps).[1]
Q: I see a 50% drop in potency in my serial dilutions. Is the drug degrading? A: Unlikely. This compound is chemically stable.[1][2][4]
-
Diagnosis: This is almost certainly serial dilution adsorption .[1][2] When you transfer small volumes across multiple plastic wells, you lose drug at every step.[1][2]
-
Fix: Perform dilutions in glass tubes or add 0.05% Tween-20 to the saline to act as a sacrificial surfactant.[1][2]
Q: Can I acidify the saline? A: Yes. If your experiment tolerates pH 4.5–5.0, adding dilute HCl will protonate the amine and drastically increase solubility. However, this is often incompatible with live cell physiology.[1][2]
References
-
PubChem. (n.d.).[1][2] this compound Fumarate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Mechanism of HP-β-CD solubilization for lipophilic drugs).
-
Gohel, M. C., & Patel, L. D. (2002).[1][2] Processing of nimesulide-PEG 400-solid dispersions: preparation, characterization, and in vitro dissolution. (Context: Principles of solid dispersion and co-solvent spikes for Class II drugs).
-
Tocris Bioscience. (n.d.).[1][2] Solubility Guide for Hydrophobic Compounds. (Context: Standard protocols for DMSO/Ethanol spikes in physiological buffers).
-
Sigma-Aldrich. (n.d.).[1][2] Product Information: this compound Fumarate. (Context: Specific solubility data in DMSO vs Water).
Sources
- 1. This compound Fumarate | C46H62Cl4N6O8 | CID 10350952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C21H29Cl2N3O2 | CID 131251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Picumeterol | TargetMol [targetmol.com]
- 4. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Picumeterol loss to plasticware during serial dilution
Picumeterol Technical Support Center
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of this compound, with a specific focus on mitigating its loss to plasticware during serial dilution procedures. As application scientists with extensive field experience, we've designed this resource to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We're observing significantly lower than expected concentrations of this compound after performing serial dilutions in standard polypropylene microplates and tubes. What is causing this loss?
Answer: The issue you are encountering is likely due to the non-specific binding (NSB) of this compound to the surface of your plastic labware. NSB is a common phenomenon where molecules, particularly those that are hydrophobic (lipophilic), adhere to surfaces through non-covalent forces.[1] This process effectively removes the compound from the solution, leading to a progressive and substantial loss of analyte at each dilution step, especially at lower concentrations where the surface area-to-mass ratio is high.
The primary driver for this interaction with standard plastics like polypropylene and polystyrene is the hydrophobic effect.[2][3][4] this compound, being a lipophilic molecule, will preferentially associate with the hydrophobic plastic surface to minimize its interaction with the aqueous-based diluent.
Q2: What specific properties of this compound make it prone to binding to plastic?
Answer: this compound is a potent and selective beta2-adrenoceptor agonist.[5] Its chemical structure lends it a significant degree of lipophilicity. Lipophilicity is a key physicochemical property that governs a drug's behavior, including its tendency to bind to plastics.[6][7] It is typically quantified by the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH).[8]
Q3: Are certain types of plastic labware better or worse for handling this compound?
Answer: Yes, the choice of plastic is critical. The two most common plastics in the lab, polystyrene (PS) and polypropylene (PP), are both hydrophobic and thus prone to binding lipophilic compounds like this compound.[4]
-
Polystyrene (PS): Often used for microplates, it is highly hydrophobic and a primary culprit for significant compound loss.[12]
-
Polypropylene (PP): Commonly used for microcentrifuge tubes and pipette tips, it is also hydrophobic and contributes to compound adsorption.[4]
Specialized "low-binding" plastics are the recommended alternative. These surfaces are modified to be more hydrophilic, which minimizes the hydrophobic interactions that cause NSB.[13][14] For example, Corning's Ultra-Low Attachment surface features a covalently bonded hydrogel that creates a neutral, hydrophilic layer, preventing protein and small molecule binding.[15][16]
Troubleshooting Guide: Mitigating this compound Loss
If you suspect this compound loss, follow this troubleshooting workflow to identify the source of the problem and implement effective solutions.
Caption: Troubleshooting workflow for this compound loss.
Detailed Solutions & Protocols
The most effective first step is to change your plasticware.
-
Recommendation: Use labware explicitly marketed as "low-binding" or "ultra-low attachment."
-
Mechanism: These products have surfaces that are chemically modified to be hydrophilic (water-loving).[14] This creates an energetic barrier that repels hydrophobic molecules like this compound, keeping them in solution.
-
Alternative: For stock solutions or critical dilution steps, consider using silanized glass vials, which are generally more inert to hydrophobic binding than untreated plastics.[3]
Table 1: Comparison of Labware Surfaces for Handling Lipophilic Compounds
| Labware Material | Surface Property | Binding Propensity for this compound | Recommendation |
| Polystyrene (PS) | Hydrophobic | High | Not Recommended |
| Polypropylene (PP) | Hydrophobic | High | Not Recommended |
| Borosilicate Glass | Hydrophilic (with silanol groups) | Low to Moderate (can have ionic interactions) | Good for stocks, but can have issues with basic compounds[4] |
| Low-Binding Polymer | Hydrophilic (chemically modified) | Very Low | Highly Recommended |
| Silanized Glass | Hydrophobic coating (neutral) | Very Low | Excellent for stocks and standards |
If specialized labware is unavailable or if loss persists, modifying your diluent is a powerful secondary strategy. The goal is to include additives that compete with this compound for binding sites or increase its solubility in the aqueous phase.
-
Add a Non-ionic Surfactant:
-
Protocol: Supplement your aqueous buffer (e.g., PBS) with a low concentration of a non-ionic surfactant such as Tween-20 or Pluronic F-68 to a final concentration of 0.01% to 0.1%.
-
Mechanism: The surfactant molecules will coat the hydrophobic plastic surfaces, effectively "blocking" them from this compound. They also form micelles around the drug molecules, keeping them in solution.[4]
-
-
Add a Carrier Protein:
-
Protocol: Add Bovine Serum Albumin (BSA) to your diluent at a concentration of 0.1% (w/v).
-
Mechanism: BSA is a "sticky" protein that will non-specifically adsorb to the plastic, occupying the binding sites.[17] It can also bind this compound in solution, acting as a carrier and preventing it from interacting with the plastic.
-
-
Include an Organic Solvent:
-
Protocol: Ensure your final dilution contains a small percentage (e.g., 1-5%) of an organic solvent like DMSO or acetonitrile.
-
Mechanism: The organic solvent increases the solubility of the lipophilic compound in the diluent, making it less likely to partition onto the plastic surface. Acetonitrile has been shown to be a strong inhibitor of non-specific adsorption.[2][3] Caution: Ensure the final solvent concentration is compatible with your downstream assay (e.g., cell-based assays are sensitive to DMSO).
-
Proper technique can further minimize compound loss.
-
Minimize Contact Time: Prepare dilutions immediately before they are needed in the assay. Do not store low-concentration solutions of this compound in standard plastic for extended periods.
-
Ensure Thorough Mixing: Inadequate mixing is a major source of error in serial dilutions.[18][19] After each transfer step, mix the solution thoroughly (e.g., by pipetting up and down 5-10 times or vortexing) to ensure a homogenous solution before proceeding to the next dilution.
-
Pre-condition ("Block") the Labware: Before adding your compound, you can incubate the tubes or plate wells with a blocking solution (e.g., buffer containing 1% BSA or 0.1% Tween-20) for 15-30 minutes. Aspirate the solution, and then proceed with your dilution series without rinsing. This pre-coats the plastic surface.
Protocol: Performing a Recovery Study to Quantify this compound Loss
This self-validating experiment will allow you to determine the extent of compound loss in your specific workflow and test the efficacy of the solutions proposed above.
Objective: To compare the theoretical vs. actual concentration of this compound after a multi-step transfer process in different types of plasticware.
Materials:
-
This compound stock solution of known concentration in DMSO.
-
Aqueous assay buffer (e.g., PBS).
-
Labware to be tested (e.g., standard PP tubes, low-binding PP tubes).
-
Analytical instrument for quantification (e.g., LC-MS, HPLC-UV).
Procedure:
-
Prepare a Starting Solution (C1): Prepare a 1 µM solution of this compound in your assay buffer. This will be your theoretical reference concentration. Reserve an aliquot for analysis.
-
Simulate Serial Transfers:
-
Take a set of 5 standard polypropylene tubes.
-
Add 1 mL of the 1 µM this compound solution to the first tube.
-
Incubate for 15 minutes at room temperature (or your typical experimental time).
-
Transfer the entire 1 mL of solution from Tube 1 to Tube 2.
-
Repeat this process, moving the solution sequentially through all 5 tubes, incubating for 15 minutes in each.
-
-
Collect Final Sample (C2): After incubating in the 5th tube, collect the solution for analysis. This is your "post-transfer" sample.
-
Repeat with Low-Binding Tubes: Perform the exact same procedure (steps 2 & 3) using a set of 5 low-binding tubes. Collect the final solution (C3).
-
Analyze: Quantify the concentration of this compound in your reference sample (C1), the standard tube sample (C2), and the low-binding tube sample (C3) using your analytical method.
-
Calculate Recovery:
-
% Recovery (Standard Tubes) = (Concentration of C2 / Concentration of C1) * 100
-
% Recovery (Low-Bind Tubes) = (Concentration of C3 / Concentration of C1) * 100
-
Table 2: Example Recovery Study Data
| Sample | Theoretical Conc. | Measured Conc. (Standard PP) | Measured Conc. (Low-Bind PP) | % Recovery |
| This compound | 1.0 µM | 0.45 µM | 0.96 µM | 45% (Standard) / 96% (Low-Bind) |
This data clearly demonstrates the significant compound loss in standard plasticware and the dramatic improvement achieved by using low-binding tubes.
Caption: Mechanism of non-specific binding vs. low-binding surfaces.
References
-
Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-33. Available from: [Link]
-
ResearchGate. (n.d.). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Available from: [Link]
-
ResearchGate. (n.d.). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. Available from: [Link]
-
Corning Life Sciences. (n.d.). Corning® and Falcon® Microplates Selection Guide. Available from: [Link]
-
Corning. (n.d.). Corning® 96-well Black Polystyrene High Bind Low Volume Stripwell™ Microplate. Available from: [Link]
-
Inxight Drugs. (n.d.). This compound. Available from: [Link]
-
Corning Life Sciences. (n.d.). Corning Microplate Selection Guide. Available from: [Link]
-
Fisher Scientific. (n.d.). Corning™ 96-Well, Ultra-Low Binding, U-Shaped-Bottom Microplate. Available from: [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Available from: [Link]
-
Shimadzu. (n.d.). The Horror of Sample Adsorption to Containers (Part 1). Available from: [Link]
-
Corning. (n.d.). Corning® 96-well Clear Round Bottom Ultra-Low Attachment Microplate. Available from: [Link]
-
INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Available from: [Link]
-
Drugs.com. (2025, December 28). Formoterol Inhalation Solution: Package Insert / Prescribing Info / MOA. Available from: [Link]
-
ResearchGate. (n.d.). Accurate and consistent Serial Dilutions made easy with Andrew. Available from: [Link]
-
Palmqvist, M., Persson, G., Lazer, L., Rosenborg, J., & Lötvall, J. (1997). Inhaled dry-powder formoterol and salmeterol in asthmatic patients: onset of action, duration of effect and potency. European Respiratory Journal, 10(11), 2484-2489. Available from: [Link]
-
Biology LibreTexts. (2023, January 17). 1.8: Serial Dilutions and Standard Curve. Available from: [Link]
-
The Scientist. (2024, December 1). Achieving Consistency in Serial Dilutions. Available from: [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Available from: [Link]
-
Gube, M., et al. (2023). Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. Metabolites, 13(7), 786. Available from: [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]
-
Lipworth, B. J., et al. (2015). Effects of formoterol or salmeterol on impulse oscillometry in patients with persistent asthma. Journal of Allergy and Clinical Immunology, 136(1), 209-211. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Physical and chemical properties of pyrethroids. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave Treatment of Calcium Phosphate/Titanium Dioxide Composite to Improve Protein Adsorption. Available from: [Link]
Sources
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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Technical Support Center: Troubleshooting Variability in Picumeterol EC50 Values
Welcome to the technical support center for researchers utilizing Picumeterol in their experimental workflows. This guide is designed to address the common challenge of variability in this compound's half-maximal effective concentration (EC50) values. As a potent and selective β2-adrenoceptor agonist, this compound's activity is sensitive to a range of experimental parameters.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Section 1: Understanding this compound and EC50
Q1: What is this compound and how does it work?
This compound is a selective β2-adrenoceptor agonist.[1][2][3] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[4][5][6] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[7] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[7][8][9] The subsequent increase in intracellular cAMP levels initiates a signaling cascade that results in various physiological responses, most notably smooth muscle relaxation, making it a compound of interest for conditions like asthma.[1][2][3]
Diagram: this compound Signaling Pathway
Caption: this compound's activation of the β2-adrenergic receptor.
Q2: What is an EC50 value and why is its consistency important?
The EC50, or half-maximal effective concentration, represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[10] It is a critical measure of a drug's potency; a lower EC50 value indicates higher potency.[11] Consistency in EC50 values is paramount for several reasons:
-
Reproducibility: Consistent EC50 values are a cornerstone of reproducible scientific research.
-
Structure-Activity Relationship (SAR) Studies: In drug development, reliable EC50 data is essential for comparing the potency of different compounds and establishing a clear SAR.
-
Translational Relevance: Variability in in vitro EC50 values can complicate the prediction of in vivo efficacy and dose selection.[11]
Section 2: Troubleshooting EC50 Variability - Key Factors
Variability in this compound EC50 values can often be traced back to a few key areas of the experimental workflow. This section breaks down the most common culprits.
Cell-Based Factors
Q3: Could the choice of cell line be affecting my this compound EC50 values?
Absolutely. The choice of cell line is a significant contributor to EC50 variability.[11][12] Here's why:
-
Receptor Expression Levels: Different cell lines, and even different passages of the same cell line, can have varying levels of β2-adrenergic receptor expression.[6][13][14] Lower receptor density can lead to a rightward shift in the dose-response curve and a higher EC50 value.
-
G-Protein Coupling Efficiency: The efficiency with which the β2-adrenergic receptor couples to its downstream G-protein can differ between cell types.[15][16] This can be influenced by the specific G-protein subtypes expressed and the presence of regulatory proteins.
-
Endogenous Gene Expression: The endogenous expression of other signaling components, such as different adenylyl cyclase isoforms or phosphodiesterases (PDEs), can modulate the cAMP response and, consequently, the EC50 value.[8][9]
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity.
-
Passage Number Control: Use a consistent and limited range of passage numbers for your experiments.
-
Receptor Expression Quantification: If variability persists, consider quantifying β2-adrenergic receptor expression levels using techniques like flow cytometry with a labeled antibody or qPCR.
Q4: How does cell density and confluence impact the results?
Cell density is a critical but often overlooked factor.[4][17]
-
Contact Inhibition and Signaling: As cells become more confluent, they can experience contact inhibition, which can alter their signaling pathways and receptor expression.
-
Ligand Depletion: At very high cell densities, the concentration of this compound available to each cell may be reduced, leading to an apparent decrease in potency (higher EC50).
Troubleshooting Steps:
-
Standardize Seeding Density: Establish and strictly adhere to a standardized cell seeding density for all experiments.
-
Define Optimal Confluence: Determine the optimal cell confluence for your assay and consistently perform experiments within this window. A starting point of 10,000 cells per well in a 96-well plate is often recommended for cAMP assays.[18]
Assay and Reagent Factors
Q5: My cAMP assay results are inconsistent. What should I check?
The measurement of cAMP is the most common readout for this compound's activity. Variability here directly translates to EC50 variability.
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP.[8][9][19] If not properly inhibited, their activity can lead to an underestimation of the cAMP response and a variable EC50.
-
Assay Kit Performance: Different cAMP assay kits (e.g., HTRF, ELISA, luminescence-based) have varying sensitivities and dynamic ranges.[19][20][21]
-
Reagent Preparation and Storage: Improper preparation or storage of reagents, including this compound stock solutions and assay components, can lead to degradation and loss of activity.
Troubleshooting Steps:
-
Include a PDE Inhibitor: Always include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to prevent cAMP degradation.[20][22] The optimal concentration should be determined for your specific cell line and assay conditions.
-
Assay Validation: Thoroughly validate your chosen cAMP assay. This includes generating a standard curve in every experiment to ensure consistency.[20]
-
Fresh Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment from validated stock solutions.
Experimental Protocol: Standard cAMP Assay
This protocol provides a general framework for a cell-based cAMP assay.
-
Cell Seeding: Plate cells at a predetermined density (e.g., 1 x 10^6 cells/mL, with 10,000 cells per well) in a 96-well plate and incubate overnight.[18][23]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 0.1 mM IBMX).[20]
-
Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.[18][20]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., HTRF, ELISA).[18][20]
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value using a suitable non-linear regression model.
Data Presentation: Expected EC50 Variability
| Factor | Potential Impact on EC50 | Troubleshooting Priority |
| Cell Line | High (up to several orders of magnitude) | High |
| Cell Density | Moderate (2-10 fold) | High |
| Passage Number | Low to Moderate (up to 5-fold) | Medium |
| PDE Inhibition | High (can abolish signal) | High |
| Serum Presence | Moderate (2-5 fold) | Medium |
| Incubation Time | Moderate (2-5 fold) | Medium |
Q6: Can components of the cell culture medium, like serum or amino acids, affect my results?
Yes, these components can have a significant impact.
-
Serum: Serum contains a complex mixture of growth factors, hormones, and other signaling molecules that can activate various cellular pathways and potentially interfere with β2-adrenergic signaling. It is generally recommended to perform the assay in a serum-free medium.
-
Amino Acids: The composition of amino acids in the culture medium can influence the expression and function of GPCRs.[24] While cells can synthesize non-essential amino acids, supplementing them can reduce metabolic stress and improve experimental reproducibility.[25]
Troubleshooting Steps:
-
Serum Starvation: Before the experiment, consider a period of serum starvation to bring the cells to a quiescent state. The duration of starvation should be optimized for your cell line.
-
Consistent Media Formulation: Use a consistent and well-defined cell culture medium for all experiments, including the supplementation of non-essential amino acids to support cell health and reduce variability.[25]
Diagram: Troubleshooting Workflow for EC50 Variability
Caption: A logical approach to troubleshooting EC50 variability.
Section 3: Advanced Troubleshooting and FAQs
Q7: I've addressed the common issues, but still see variability. What else could be at play?
If you've standardized your cell culture and assay procedures, consider these more nuanced factors:
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor uncouples from its G-protein and is internalized. This can reduce the maximal response and affect the EC50. Optimize your stimulation time to capture the peak response before significant desensitization occurs.
-
Genetic Drift of Cell Lines: Over long-term culture, cell lines can undergo genetic drift, leading to changes in their phenotype and signaling responses. It's good practice to periodically restart cultures from a low-passage frozen stock.
-
Plasticware and Consumables: Ensure that the plasticware you are using is suitable for cell culture and does not leach any substances that could interfere with your assay.
Q8: Can the intrinsic activity of this compound vary?
While the intrinsic activity of a compound is generally considered constant, the observed maximal effect in a cellular assay can vary. In some in vitro studies, this compound has been found to have a lower intrinsic activity compared to other β2-agonists like isoprenaline and salbutamol.[2][3] This lower intrinsic activity might make the assay more sensitive to subtle changes in experimental conditions.
Q9: How do I ensure my data analysis is not contributing to the variability?
-
Consistent Data Normalization: Always normalize your data to a consistent reference, such as the response to a maximal concentration of a full agonist (e.g., isoprenaline) or a direct adenylyl cyclase activator like forskolin.[21]
-
Appropriate Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit your dose-response curves. Constraining the slope can lead to inaccurate EC50 calculations.
-
Sufficient Data Points: Ensure you have enough data points across the linear portion of your dose-response curve to accurately define the EC50.
By systematically addressing these potential sources of variability, you can enhance the robustness and reliability of your this compound EC50 measurements, leading to more confident and impactful research outcomes.
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. [Link]
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Different phosphodiesterases (PDEs) regulate distinct phosphoproteomes during cAMP signaling | PNAS. [Link]
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A standard procedure for correlating FRET signals to cAMP concentration in living cells. [Link]
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Evaluation of Nonradioactive Cell-Free cAMP Assays for Measuring in vitro Phosphodiesterase Activity - Karger Publishers. [Link]
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Phosphodiesterases and subcellular compartmentalized cAMP signaling in the cardiovascular system - American Physiological Society Journal. [Link]
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In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors | Journal of General Physiology | Rockefeller University Press. [Link]
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The Impact of Membrane Protein Diffusion on GPCR Signaling - MDPI. [Link]
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Expression and purification of recombinant G protein-coupled receptors: A review - PMC. [Link]
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Recent progress in assays for GPCR drug discovery. [Link]
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Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC. [Link]
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GPCR - Structure, Function and Challenges - LubioScience. [Link]
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Optimizing G Protein-Coupled Receptor Expression in Mammalian Cells - YouTube. [Link]
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The stimulation and inhibition of beta-2 adrenergic receptor on the inflammatory responses of ovary and immune system in the aged laying hens - PMC. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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EC50 - Wikipedia. [Link]
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What is the mechanism of Pimecrolimus? - Patsnap Synapse. [Link]
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β2-Adrenergic Stimulation Compartmentalizes β1 Signaling Into Nanoscale Local Domains by Targeting the C-Terminus of β1-Adrenoceptors | Circulation Research - American Heart Association Journals. [Link]
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Validation & Comparative
Picumeterol vs Indacaterol onset of action comparison
An In-Depth Comparative Analysis of the Onset of Action of Picumeterol and Indacaterol
Introduction
In the landscape of long-acting beta2-adrenoceptor agonists (LABAs) for the management of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD), the speed at which a therapeutic agent provides bronchodilation is a critical determinant of its clinical efficacy. A rapid onset of action can lead to faster relief of symptoms and improved patient outcomes. This guide provides a detailed comparison of the onset of action of two prominent LABAs: this compound and Indacaterol. We will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies used to assess their pharmacodynamic profiles.
Mechanism of Action: A Shared Pathway with Structural Nuances
Both this compound and Indacaterol exert their bronchodilatory effects by stimulating the beta2-adrenoceptors on the surface of airway smooth muscle cells. This stimulation triggers a cascade of intracellular events, as depicted in the signaling pathway below.
Caption: Beta2-Adrenoceptor Signaling Pathway.
Upon binding of a LABA like this compound or Indacaterol to the beta2-adrenoceptor, the associated Gs protein is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.
While sharing this common pathway, the subtle differences in the chemical structures of this compound and Indacaterol can influence their binding kinetics to the beta2-adrenoceptor, which is a key factor in determining their onset of action.
Comparative Onset of Action: Experimental Evidence
Direct head-to-head clinical trials provide the most robust evidence for comparing the onset of action of different bronchodilators. The primary endpoint in such studies is often the change in forced expiratory volume in one second (FEV1).
| Compound | Time to Onset of Action (Significant Bronchodilation) | Peak Effect (Time to Emax) | Reference |
| This compound | Approximately 5 minutes | 2-4 hours | |
| Indacaterol | Within 5 minutes | 2-4 hours |
As the data indicates, both this compound and Indacaterol are characterized as rapid-acting LABAs. Clinical studies have consistently demonstrated that both compounds produce statistically significant bronchodilation within 5 minutes of inhalation. This rapid onset is a key clinical feature, offering patients swift relief from symptoms. While both have a similar onset, some studies suggest Indacaterol may have a slightly faster onset and a higher peak effect in some patient populations.
Experimental Protocol for Assessing Onset of Action
The determination of the onset of action for an inhaled bronchodilator is a rigorously controlled process. The following outlines a typical experimental workflow for a clinical trial designed to compare the onset of action of this compound and Indacaterol.
Caption: Clinical Trial Workflow for Onset of Action Assessment.
Step-by-Step Methodology
-
Patient Selection and Baseline Assessment:
-
Recruit a cohort of patients with a confirmed diagnosis of asthma or COPD.
-
Obtain informed consent from all participants.
-
Implement a washout period to eliminate the effects of any pre-existing bronchodilator medications.
-
Establish a baseline FEV1 for each patient through spirometry. This serves as the reference point against which post-dose changes are measured.
-
-
Randomization and Blinding:
-
Randomly assign patients to different treatment arms: this compound, Indacaterol, or a placebo control.
-
To minimize bias, the study should be double-blinded, meaning neither the patients nor the investigators know which treatment is being administered.
-
-
Drug Administration:
-
Administer a single inhaled dose of the assigned treatment. The delivery device and technique should be standardized across all groups.
-
-
Serial Pharmacodynamic Measurements:
-
Perform spirometry at frequent, predefined intervals following drug administration. A typical schedule would include measurements at 5, 15, 30, and 60 minutes post-dose, and then at regular intervals for up to 24 hours to also assess the duration of action.
-
The primary endpoint is the change in FEV1 from baseline at each time point.
-
-
Data Analysis:
-
For each treatment group, calculate the mean change in FEV1 from baseline at every time point.
-
The onset of action is defined as the first time point at which a statistically significant increase in FEV1 is observed compared to the placebo group.
-
Statistical models are used to compare the FEV1-time profiles of the this compound and Indacaterol groups to determine if there is a significant difference in their onset of action.
-
Conclusion
Both this compound and Indacaterol are long-acting beta2-adrenoceptor agonists with a rapid onset of action, providing significant bronchodilation within 5 minutes of administration. This makes both agents valuable options for the management of obstructive lung diseases where quick symptom relief is desired. While their onset profiles are broadly similar, the choice between these agents may be influenced by other factors such as duration of action, side-effect profiles, and patient-specific responses. The rigorous experimental protocols outlined in this guide are essential for accurately characterizing and comparing the pharmacodynamic properties of these and other inhaled bronchodilators, ensuring that clinicians have the robust data needed to make informed therapeutic decisions.
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Drugs.com. Indacaterol. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6918558, Indacaterol. [Link].
-
European Medicines Agency. Arcapta. Available from: [Link]
A Comparative Analysis of Intrinsic Efficacy: Picumeterol vs. Formoterol
A Technical Guide for Drug Development Professionals
Introduction
In the landscape of respiratory therapeutics, particularly for chronic obstructive pulmonary disease (d) and asthma, long-acting beta-2 adrenergic agonists (LABAs) are a cornerstone of treatment. Their primary mechanism involves the relaxation of airway smooth muscle, leading to bronchodilation.[1][2] The clinical performance of these agonists is not uniform and is significantly influenced by a key pharmacological parameter: intrinsic efficacy . This guide provides an in-depth, comparative analysis of the intrinsic efficacy of two such agonists, picumeterol and formoterol, to inform researchers and drug development professionals.
Intrinsic efficacy, or Emax, refers to the maximum response a drug can produce upon binding to its receptor. It is a measure of the drug's ability to activate the receptor and trigger the downstream signaling cascade.[3] A full agonist possesses high intrinsic efficacy, capable of eliciting the maximum possible response from the receptor system. Conversely, a partial agonist has lower intrinsic efficacy and produces a submaximal response, even at saturating concentrations.[4][5] This distinction is critical, as it can impact both the therapeutic benefit and the potential for adverse effects, such as receptor desensitization.[1][3]
Formoterol is well-established as a full agonist at the beta-2 adrenergic receptor (β2AR), exhibiting high intrinsic activity.[4][6] this compound, a potent and selective β2AR agonist, has been investigated for its potential as a long-acting bronchodilator.[7][8][9] This guide will dissect the experimental evidence comparing the intrinsic efficacy of these two compounds, explore the underlying molecular mechanisms, and provide detailed protocols for assessing this crucial parameter.
Molecular Mechanism of Beta-2 Adrenergic Receptor Signaling
The therapeutic action of both this compound and formoterol is mediated through the activation of the β2AR, a G-protein coupled receptor (GPCR).[2][10] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs.[10] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][11] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[11][12]
Caption: Canonical signaling pathway of the beta-2 adrenergic receptor.
Comparative Analysis of Intrinsic Efficacy
Experimental evidence consistently demonstrates that formoterol acts as a full agonist, while this compound exhibits the characteristics of a partial agonist. This fundamental difference in their ability to stimulate the β2AR has significant implications for their pharmacological profiles.
Experimental Data Summary
Studies directly comparing the efficacy of these and other β2-agonists have been conducted in various in-vitro systems, including isolated guinea pig trachea and human bronchial smooth muscle cells.[13][14][15] The intrinsic activity is often expressed relative to a reference full agonist, such as isoprenaline.
| Compound | Agonist Type | Intrinsic Activity (Relative to Isoprenaline) | Potency (pD2/pEC50) | Key Findings |
| Formoterol | Full Agonist | High (0.84 - 1.0)[4][16] | High (8.9 - 9.2)[13] | Demonstrates high maximal relaxation, comparable to isoprenaline.[13][16] |
| This compound | Partial Agonist | Lower than isoprenaline and salbutamol[14][15] | Potent[7] | Found to have lower intrinsic activity in increasing cAMP levels in human bronchial smooth muscle cells compared to other β2-agonists.[14][15] |
| Salmeterol | Partial Agonist | Moderate (0.62 - 0.66)[4][16] | High (8.9 - 9.2)[13] | Often used as a comparator, showing lower maximal effect than formoterol.[4][5] |
Note: pD2 is the negative logarithm of the EC50 value, representing the molar concentration of an agonist that produces 50% of the maximal possible response.
Causality of Efficacy Differences
The disparity in intrinsic efficacy between formoterol and this compound can be attributed to their distinct molecular interactions with the β2AR. While both are potent agonists, the specific binding modes and the resulting conformational changes induced in the receptor differ.
-
Formoterol , as a full agonist, is believed to induce a receptor conformation that is highly efficient at activating the Gs protein, leading to a robust production of cAMP.[2][4] Its moderate lipophilicity allows for rapid access to the receptor.[4][6][17]
-
This compound , on the other hand, while binding with high affinity, likely stabilizes a receptor conformation that is less effective at Gs protein coupling.[14][15] This results in a lower maximal stimulation of adenylyl cyclase and, consequently, a reduced cAMP response, defining it as a partial agonist.[14][15] Studies have shown that despite its potent bronchodilator effects in some models, its ability to increase intracellular cAMP is lower than that of other β2-agonists.[14][15]
The clinical implication of this difference is that while a full agonist like formoterol can produce a greater maximal effect, which may be beneficial in severe bronchoconstriction, it may also lead to a higher degree of receptor desensitization with chronic use.[1][3] A partial agonist like this compound may offer a more sustained effect with a lower potential for tachyphylaxis, though its maximal bronchodilator effect may be lower.[3][14][15]
Experimental Protocol: cAMP Accumulation Assay
A cornerstone for determining the intrinsic efficacy of β2AR agonists is the measurement of intracellular cAMP accumulation in response to agonist stimulation. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used, robust method for this purpose.
Principle of the HTRF cAMP Assay
This assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer (d2).[18] A specific anti-cAMP antibody labeled with a fluorescent donor (Lumi4™-Tb cryptate) is used.[18][19] When the antibody binds to the labeled cAMP, FRET (Förster Resonance Energy Transfer) occurs. The native cAMP produced by the cells competes for antibody binding, leading to a decrease in the FRET signal.[20] This decrease is inversely proportional to the concentration of cAMP in the sample.[18][21]
Caption: General workflow for an HTRF-based cAMP accumulation assay.
Step-by-Step Methodology
-
Cell Preparation:
-
Culture a suitable cell line stably expressing the human β2AR (e.g., CHO-K1 or HEK293 cells) in the appropriate growth medium.
-
On the day of the assay, harvest the cells and resuspend them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX.[21]
-
Causality Note: The inclusion of a PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal and ensuring that the measured cAMP levels accurately reflect the activity of adenylyl cyclase.[22]
-
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound, formoterol, and a reference full agonist (e.g., isoprenaline) in the stimulation buffer.
-
-
Assay Procedure:
-
Dispense a specific number of cells (e.g., 5,000 cells/well) into a 384-well low-volume plate.[20]
-
Add the prepared agonist dilutions to the wells.[20]
-
Include control wells with buffer only (basal level) and a known adenylyl cyclase activator like forskolin (to determine the maximum possible cAMP production).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.[18][19]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[18]
-
Plot the ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (intrinsic efficacy) for each compound.
-
Conclusion
The intrinsic efficacy is a defining characteristic of a β2AR agonist that dictates its pharmacological behavior and clinical utility. The available evidence clearly positions formoterol as a full agonist with high intrinsic efficacy, capable of inducing a maximal bronchodilatory response.[4][5][16] In contrast, This compound is characterized as a partial agonist with lower intrinsic efficacy, resulting in a submaximal cellular response in terms of cAMP generation.[14][15]
For researchers in drug development, this distinction is paramount. While the high efficacy of formoterol is advantageous for achieving rapid and profound bronchodilation, the partial agonism of this compound could theoretically offer a better safety profile with respect to receptor desensitization and down-regulation.[1][3] The choice between developing a full or partial agonist depends on the specific therapeutic goal, target patient population, and desired safety-efficacy balance. The robust and quantitative nature of the cAMP HTRF assay provides a reliable platform for making these critical determinations during the drug discovery and development process.
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Lötvall, J. (2001). Pharmacological similarities and differences between beta2-agonists. Respiratory Medicine, 95(Suppl B), S7-S11. [Link]
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Naline, E., Zhang, Y., Qian, Y., Mairon, N., Anderson, G. P., Grandordy, B., & Advenier, C. (1994). Relaxant effects and durations of action of formoterol and salmeterol on the isolated human bronchus. European Respiratory Journal, 7(5), 914-920. [Link]
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Moore, R. H., Millman, E. E., Godines, V., & Knoll, B. J. (2001). β-Agonist Intrinsic Efficacy: Measurement and Clinical Significance. American Journal of Respiratory and Critical Care Medicine, 164(8), 1404-1409. [Link]
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Johnson, M. (1995). Pharmacological basis for duration of effect: formoterol and salmeterol versus short-acting beta 2-adrenoceptor agonists. Lung, 173(Suppl 1), 746-758. [Link]
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Palm, D., Speck, G., & Wiemer, G. (1999). Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(3), 244-252. [Link]
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A Comparative Pharmacological Guide: Picumeterol vs. Salbutamol and the Complexities of Action Duration
Introduction: Beyond Simple Classifications in Bronchodilator Development
In the landscape of respiratory therapeutics, beta-2 adrenergic receptor (β2AR) agonists are foundational for managing bronchoconstriction in diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Salbutamol (also known as albuterol) represents the archetypal short-acting β2-agonist (SABA), a cornerstone of "rescue" therapy for acute symptom relief due to its rapid onset and brief duration of action.[3][4][5] In contrast, the development of long-acting β2-agonists (LABAs) revolutionized maintenance therapy, offering sustained bronchodilation.
This guide delves into a compelling comparison between the well-established SABA, Salbutamol, and the less-ubiquitous but pharmacologically intriguing agonist, Picumeterol. This compound presents a fascinating case study in drug development, where a promising in vitro profile suggestive of a longer duration of action did not translate into the expected clinical outcome.[6][7][8] Through an examination of their molecular interactions, functional effects, and the experimental methodologies used for their characterization, this guide will provide researchers, scientists, and drug development professionals with a nuanced understanding of the factors governing the short-acting versus long-acting profiles of β2AR agonists.
Molecular and Pharmacological Profiles: A Tale of Two Agonists
The therapeutic effect of both Salbutamol and this compound is initiated by binding to the β2AR, a G-protein coupled receptor (GPCR) abundant on airway smooth muscle cells.[9] This binding event triggers a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gαs subunit then stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic AMP (cAMP).[10][11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately causing a decrease in intracellular calcium and the relaxation of airway smooth muscle, i.e., bronchodilation.[3][11]
Salbutamol: The Quintessential SABA
-
Mechanism of Action : Salbutamol is a selective β2AR agonist.[9][12] Its chemical structure, particularly the tertiary butyl group, confers selectivity for the β2 receptor over the β1 receptor (predominant in cardiac tissue), thereby minimizing cardiac side effects at therapeutic doses.[3]
-
Pharmacokinetic Profile : Characterized by a rapid onset of action, typically within 5 to 15 minutes after inhalation, with peak effects at 15-30 minutes.[9][12] Its duration of action is reliably short, providing bronchodilation for approximately 3 to 6 hours.[9][12][13] This profile makes it ideally suited for as-needed relief of acute bronchospasm.[5]
-
Physicochemical Properties : Salbutamol is relatively hydrophilic, which contributes to its rapid diffusion to the receptor but also its quick clearance from the biophase, underpinning its short duration of action.
This compound: A Case of In Vitro Promise and In Vivo Reality
-
Mechanism of Action : this compound is a potent and highly selective β2AR agonist, specifically the (R)-isomer of the racemic compound GR63411B.[6][14]
-
A Contradictory Pharmacological Profile : Early in vitro and animal studies were promising, demonstrating that this compound produced a long-lasting relaxation of airway smooth muscle, suggesting a profile superior to Salbutamol and potentially approaching that of a LABA.[6][7][14] However, subsequent clinical studies in asthmatic patients revealed a significant discrepancy. While its bronchodilator potency was similar to its racemic parent, its duration of action in vivo was short, akin to a conventional SABA.[6][7][8]
-
The Role of Intrinsic Activity : A key to understanding this discrepancy lies in its intrinsic activity. A study directly comparing its ability to generate cAMP in human bronchial smooth muscle cells found that this compound had a lower intrinsic activity than both isoprenaline (a full agonist) and Salbutamol.[7][8] This suggests that while this compound may bind effectively to the receptor, it is less efficient at switching it into a fully active, signal-transducing state. This lower efficacy could explain why its effects are not sustained in vivo, despite favorable preclinical data. This phenomenon, termed a "dissociation between bronchodilator activity and protection against methacholine-induced bronchoconstriction," underscores the complexity of predicting clinical outcomes from in vitro data alone.[7]
Comparative Data Summary
The following table summarizes the key pharmacological parameters for this compound and Salbutamol, highlighting the critical differences in their profiles.
| Parameter | Salbutamol | This compound | Rationale & Significance |
| Drug Class | Short-Acting β2-Agonist (SABA) | Functionally a SABA in vivo | Despite in vitro data, clinical performance defines the class. |
| Onset of Action | Rapid (~5-15 min)[9][12] | Rapid | Both provide quick relief, a hallmark of SABAs. |
| Duration of Action (in vivo) | Short (3-6 hours)[9][13] | Short[7][8] | This is the critical finding that contrasts with this compound's preclinical profile. |
| Duration of Action (in vitro) | Short | Long-lasting[6][7][14] | This discrepancy highlights the influence of factors like metabolism and intrinsic activity in vivo. |
| Intrinsic Activity (cAMP) | Partial Agonist | Lower than Salbutamol[7][8] | Lower intrinsic activity likely contributes to the shorter-than-expected duration of action in vivo. |
| Primary Clinical Use | Acute relief of bronchospasm ("rescue" therapy)[3][4] | Investigational; not in widespread clinical use. | The lack of a long-acting profile limited its development. |
Visualizing the Core Mechanism: The β2AR Signaling Pathway
The diagram below illustrates the canonical signaling cascade activated by both Salbutamol and this compound upon binding to the β2-adrenergic receptor.
Caption: The β2-adrenergic receptor signaling pathway leading to bronchodilation.
Experimental Methodologies for Agonist Characterization
To rigorously define the pharmacological profile of compounds like this compound and Salbutamol, a tiered approach employing in vitro, cellular, and ex vivo assays is essential. Each protocol provides a unique piece of the puzzle, and together, they build a comprehensive understanding of a drug's mechanism and potential clinical performance.
Protocol 1: Radioligand Receptor Binding Assay
-
Objective : To determine and compare the binding affinity (Ki) of this compound and Salbutamol for the β2-adrenergic receptor. High affinity indicates a strong interaction between the drug and the receptor.
-
Causality and Rationale : This assay directly measures the physical interaction of the test compound with the receptor. We use a competitive binding format where the unlabeled test drugs (this compound, Salbutamol) compete with a radiolabeled ligand of known high affinity (e.g., [3H]dihydroalprenolol, a β-antagonist) for the receptor binding site.[15] Using an antagonist as the radioligand is critical because it binds with high affinity without activating the receptor, thus preventing confounding factors like receptor desensitization or internalization during the experiment. The resulting data allows for the calculation of the inhibitory constant (Ki), an inverse measure of affinity.
-
Self-Validating System : The protocol includes conditions for "total binding" (radioligand only), "non-specific binding" (radioligand + a high concentration of an unlabeled antagonist to saturate all specific sites), and "specific binding" (Total - Non-specific). A robust assay will show high specific binding (>80% of total) and reproducible competition curves.
-
Membrane Preparation : Culture cells with high expression of β2AR (e.g., HEK293 cells stably transfected with the human β2AR gene). Harvest cells, lyse them via hypotonic shock and mechanical homogenization, and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup : In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membranes + radioligand (e.g., 1 nM [3H]DHA).
-
Non-specific Binding: Membranes + radioligand + high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition: Membranes + radioligand + serial dilutions of the test compound (this compound or Salbutamol, e.g., from 1 pM to 100 µM).
-
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[15]
-
Separation : Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[15] The membranes and bound ligand are trapped on the filter, while the free ligand passes through.
-
Quantification : Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis : Convert counts per minute (CPM) to percent specific binding. Plot the percent specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Cellular cAMP Accumulation Assay
-
Objective : To quantify the functional potency (EC50) and intrinsic efficacy (Emax) of this compound and Salbutamol. EC50 is the concentration producing 50% of the maximal response, while Emax reflects the maximum response the agonist can produce relative to a full agonist.
-
Causality and Rationale : This assay moves beyond simple binding to measure the direct downstream consequence of receptor activation: cAMP production. By quantifying this second messenger, we can determine how effectively an agonist turns on the signaling pathway. The inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, is crucial. PDEs are enzymes that rapidly degrade cAMP; inhibiting them allows cAMP to accumulate to detectable levels, providing a more robust and reproducible signal that accurately reflects adenylyl cyclase activity.[16]
-
Self-Validating System : The assay includes a negative control (vehicle) to establish the basal cAMP level and a positive control (e.g., the full agonist Isoprenaline or the adenylyl cyclase activator Forskolin) to define the maximum possible signal (100% response). The dose-response curves for test compounds must be sigmoidal, allowing for reliable calculation of EC50 and Emax.
-
Cell Culture : Seed cells expressing β2AR (e.g., CHO-K1 or primary Human Airway Smooth Muscle cells) into 96- or 384-well plates and grow to near confluency.
-
Pre-incubation : Aspirate the growth medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes to allow the inhibitor to take effect.
-
Agonist Stimulation : Add serial dilutions of the test agonists (this compound, Salbutamol) and controls (Isoprenaline, vehicle) to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis & Detection : Stop the reaction and measure intracellular cAMP levels using a commercial detection kit. Many modern kits are homogeneous (add-and-read) and based on principles like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaLISA®.[16][17] These competitive immunoassays typically involve a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[17] Endogenous cAMP produced by the cells competes with the d2-cAMP for antibody binding, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.
-
Data Analysis : Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC50 and Emax for each compound.
Caption: Workflow for a cell-based cAMP accumulation assay.
Protocol 3: Ex Vivo Airway Smooth Muscle Relaxation Assay
-
Objective : To evaluate the functional potency, efficacy, and duration of action of this compound and Salbutamol in an integrated tissue system that more closely resembles the in vivo environment.
-
Causality and Rationale : This assay provides the most physiologically relevant in vitro data. It uses intact airway tissue, preserving the complex interplay between smooth muscle cells, nerves, and the extracellular matrix. The tissue is first contracted with a spasmogen (e.g., methacholine or histamine) to induce a stable, measurable tone.[18][19] The ability of the β2-agonist to relax this pre-contracted tissue is then quantified. This directly measures the desired therapeutic outcome. To assess the duration of action, a "washout" experiment is performed, where after initial treatment, the drug is washed away, and the tissue's ability to remain relaxed or its responsiveness to a subsequent contraction challenge is measured over time.
-
Self-Validating System : Each tissue strip serves as its own control. The maximal contraction induced by the spasmogen (or KCl) provides a reference (100% tone). A stable baseline tension must be achieved before starting the experiment. The relaxation is expressed as a percentage of the pre-contracted tone, allowing for normalization and comparison between different tissues and experiments.
-
Tissue Dissection : Humanely euthanize an animal model (e.g., guinea pig) and carefully dissect the trachea.[19] Place the trachea in ice-cold Krebs-Henseleit physiological salt solution.
-
Preparation : Cut the trachea into rings, 2-3 mm wide. The rings can be suspended between two L-shaped hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration : Connect one hook to a fixed mount and the other to an isometric force transducer linked to a data acquisition system. Apply a resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Pre-contraction : Add a concentration of a contractile agent (e.g., 1 µM methacholine) that produces approximately 80% of the maximal response (EC80). Wait for the contraction to reach a stable plateau.
-
Dose-Response Curve : Add the β2-agonist (this compound or Salbutamol) to the bath in a cumulative fashion, increasing the concentration stepwise only after the response to the previous concentration has stabilized. Record the relaxation at each concentration.
-
Data Analysis : Express the relaxation at each agonist concentration as a percentage of the pre-contracted tone. Plot the percent relaxation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
(Optional) Duration of Action : After obtaining a maximal relaxation with a single dose of the agonist, perform repeated washes of the organ bath to remove the drug. Re-challenge the tissue with the contractile agent at set time points (e.g., 1, 2, 4, 6 hours) to assess the recovery of contractile function, which indicates the dissipation of the relaxant effect.
Caption: Workflow for an ex vivo airway smooth muscle relaxation assay.
Conclusion: Integrating Multi-Parametric Data for a Holistic View
The comparative analysis of Salbutamol and this compound offers a critical lesson in pharmaceutical research: the journey from a promising molecular target to a clinically effective drug is fraught with complexity. Salbutamol remains the benchmark for SABA therapy due to a pharmacological profile that is consistent from the receptor binding assay through to clinical use. Its rapid onset and short duration are predictable and reliable.
This compound, on the other hand, serves as an important case study. While it demonstrated high potency and a prolonged duration of action in in vitro and ex vivo models, this did not translate to a long-acting profile in humans.[7][8] The likely explanation for this discrepancy is its lower intrinsic activity at the human β2AR, a parameter that proved to be a more accurate predictor of its in vivo duration than its preclinical relaxation profile.[7] This underscores the principle that a drug's duration of action is not solely a function of its receptor affinity or residence time, but a complex interplay of affinity, intrinsic efficacy, and pharmacokinetic properties within the target tissue. For drug development professionals, the story of this compound is a powerful reminder that a multi-parametric approach, integrating binding, cellular function, and tissue-level assays, is indispensable for building a robust, predictive model of a candidate drug's ultimate clinical performance.
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Comparative Guide: Picumeterol Efficacy in Functional Antagonism of Histamine-Induced Contraction
Executive Summary: The Intrinsic Activity Paradox
Picumeterol (GR114297A) represents a distinct class of long-acting
This guide critically evaluates this compound’s capacity to protect against histamine-induced contraction in airway smooth muscle. Unlike full agonists (e.g., Formoterol) which provide "surmountable" protection via maximal receptor activation, this compound functions as a partial agonist. Its efficacy in functional antagonism is limited not by receptor occupancy, but by its inability to generate sufficient cAMP flux to fully negate high-efficacy contractile stimuli like histamine.
Part 1: Mechanistic Grounding
Functional Antagonism: vs. Signaling
To understand this compound's efficacy, one must analyze the crosstalk between the contractile histaminergic pathway and the relaxant adrenergic pathway. This compound does not antagonize the Histamine
-
Histamine Challenge: Activates
receptors coupled to , triggering the PLC/IP pathway, mobilizing intracellular , and inducing Myosin Light Chain Kinase (MLCK) mediated contraction. -
This compound Defense: Binds
receptors coupled to , activating Adenylyl Cyclase (AC). The resulting cAMP increase activates Protein Kinase A (PKA), which phosphorylates MLCK (reducing its affinity for Ca-Calmodulin) and opens channels (hyperpolarization).
Figure 1: Signaling Crosstalk (Functional Antagonism)
Caption: this compound induces relaxation via cAMP/PKA, physiologically opposing the Calcium-dependent contraction driven by Histamine.
Part 2: Comparative Efficacy Analysis
The following data compares this compound against industry standards using the Guinea Pig Trachea (GPT) model, the gold standard for assessing airway functional antagonism.
The Efficacy/Duration Dissociation
While this compound is potent, it exhibits a phenomenon known as efficacy-duration dissociation . In vitro, it binds tightly and persists (like Salmeterol). However, because it is a partial agonist with lower intrinsic activity (
Table 1: Comparative Pharmacological Profile (Guinea Pig Trachea)
| Compound | Class | Potency ( | Intrinsic Activity ( | Functional Antagonism (Histamine) | Mechanism Note |
| This compound | LABA | ~8.8 - 9.0 | Partial (<0.7) | Moderate. Rightward shift of histamine curve; max protection declines at high histamine loads. | High affinity, low efficacy. Susceptible to receptor desensitization. |
| Salmeterol | LABA | 8.5 - 9.0 | Partial (~0.6) | Moderate. Similar to this compound. Persistent binding via exosite. | Slow onset, long duration of action. |
| Formoterol | LABA | 10.5 | Full (~1.0) | High. Significant rightward shift; maintains relaxation even against high histamine. | Fast onset, high efficacy (High safety margin). |
| Salbutamol | SABA | 7.5 | Partial/Full | Low/Transient. Rapid reversal of protection upon washout. | Hydrophilic; rapid dissociation from receptor. |
Key Insight: In comparative studies (Nials et al.), this compound demonstrated a dissociation between its bronchodilator activity (resting tone) and its ability to protect against methacholine/histamine challenge. While it relaxes resting muscle effectively, its low intrinsic activity means it cannot generate the "reserve" cAMP needed to counteract a massive histamine-induced calcium influx.
Part 3: Experimental Protocol (Self-Validating System)
To rigorously assess this compound's protective efficacy, use this Histamine Challenge Protection Assay . This protocol includes "washout" phases to validate the duration of protection, distinguishing LABAs from SABAs.
Protocol Design: Guinea Pig Tracheal Strips
Reagents:
-
Krebs-Henseleit Solution: Modified (mM: NaCl 118, KCl 4.7,
1.2, 2.5, 1.2, 25, Glucose 11). -
Indomethacin (3
M): Essential to block endogenous prostaglandins which can alter resting tone. -
Carbogen: 95%
/ 5% to maintain pH 7.4.
Figure 2: Experimental Workflow
Caption: Workflow for assessing functional antagonism. The 'Priming' step is critical to ensure tissue responsiveness stability before drug addition.
Step-by-Step Methodology
-
Tissue Preparation:
-
Harvest trachea from male Dunkin-Hartley guinea pigs (200-400g).
-
Cut into spiral strips (2-3 cartilage rings wide).
-
Mount in 10-20mL organ baths containing Krebs solution + Indomethacin.
-
Maintain at 37°C with constant Carbogen bubbling.
-
-
Equilibration & Priming (The Validity Check):
-
Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
Self-Validation Step: Challenge with Histamine (
) to establish max contraction. Wash until baseline is restored. If tissue fails to contract >0.5g or fails to relax upon washout, discard.
-
-
Incubation (The Variable):
-
Incubate tissue with this compound (e.g.,
) or Vehicle (Control) for 30-60 minutes. -
Note: For duration-of-action studies, incubate for 30 mins, then WASH the tissue for 1-2 hours before the Histamine challenge. This compound should retain efficacy after washing (unlike Salbutamol).
-
-
Histamine Challenge:
-
Add Histamine cumulatively (
to ) in 0.5 log unit increments. -
Wait for plateau response (approx. 2-3 mins) before next addition.
-
-
Data Calculation:
-
Plot Concentration-Response Curves (CRC).
-
Calculate the Dose Ratio (DR):
. -
A high DR indicates strong functional antagonism.
-
References
-
Nials, A. T., et al. (1997). "this compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics."[1][2][3] British Journal of Clinical Pharmacology.
-
Jeppsson, A. B., et al. (1996). "Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism."[4] Thorax.
-
Löfdahl, C. G., & Svedmyr, N. (1989). "Formoterol fumarate, a new beta 2-adrenoceptor agonist." Allergy.
-
Coleman, R. A., et al. (1996). "Some pharmacodynamic aspects on long-acting beta-adrenoceptor agonists." Allergy.
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A Comparative Benchmarking Guide to the Potency of Picumeterol Against Novel Long-Acting β2-Agonists
This guide provides a comprehensive analysis of Picumeterol, a potent and selective β2-adrenoceptor agonist, benchmarked against a panel of novel long-acting β2-agonists (LABAs). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to assess potency, presents comparative data, and offers insights into the underlying pharmacological principles. Our objective is to furnish a robust framework for evaluating the therapeutic potential of next-generation respiratory medicines.
Introduction: The Evolving Landscape of LABAs and the Role of this compound
Long-acting β2-agonists are a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD).[1][2] Their primary therapeutic action is to induce sustained bronchodilation by relaxing airway smooth muscle.[3][4] The evolution of LABAs has been marked by a drive for increased duration of action—from 12-hour (e.g., Salmeterol, Formoterol) to 24-hour "ultra-LABAs" (e.g., Indacaterol, Olodaterol, Vilanterol)—to improve patient adherence and provide consistent symptom control.[5][6]
This compound (GR114297A) emerged as a highly potent and selective β2-adrenoceptor agonist.[7][8] It is the (R)-enantiomer of the racemic compound GR63411B and has demonstrated significantly greater potency—approximately 40 times more—than its (S)-isomer in various in vitro models.[7] Early in vitro and in vivo animal studies indicated a long-lasting relaxation of airway smooth muscle, positioning it as a promising candidate for treating respiratory diseases.[8][9][10]
However, a critical aspect of this compound's development profile is the observed dissociation between its long duration of action in preclinical models and its shorter-acting bronchodilator effects in clinical studies with asthmatic patients.[7][9] This guide will explore the methodologies required to characterize such a compound and place its potency in the context of other novel LABAs that have successfully advanced to clinical use.
The Scientific Bedrock: β2-Adrenergic Receptor Signaling
The therapeutic effect of this compound and all other LABAs is mediated through the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[11][12] Understanding this signaling cascade is fundamental to interpreting potency data.
The Canonical Gs-cAMP Pathway:
-
Ligand Binding: The agonist (e.g., this compound) binds to the β2-AR on the surface of airway smooth muscle cells.
-
G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs.[12][13]
-
Adenylyl Cyclase and cAMP Production: The activated α-subunit of Gs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][12][13]
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).[13]
-
Downstream Phosphorylation & Relaxation: PKA phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and the sequestration of calcium ions, ultimately causing relaxation of the airway smooth muscle and bronchodilation.[14]
While this Gs-pathway is dominant, it is now understood that the β2-AR can also couple to the inhibitory G protein, Gi, adding a layer of complexity to its signaling profile.[11][15]
Caption: Canonical β2-adrenergic receptor signaling pathway.
A Multi-Tiered Approach to Potency Benchmarking
A thorough assessment of a novel LABA's potency requires a multi-faceted experimental approach, progressing from molecular interactions to functional tissue responses. This ensures a comprehensive understanding of a compound's pharmacological profile. The causality for this tiered strategy is rooted in the need to build a complete picture: in vitro assays provide mechanistic purity, ex vivo systems add tissue-level context, and in vivo models assess integrated physiological response.
Caption: Tiered experimental workflow for LABA potency assessment.
In Vitro Assays: Quantifying Molecular Interactions
These assays are foundational, providing quantitative measures of a drug's affinity for its target and its ability to elicit a cellular response.
-
Expertise & Causality: This assay directly measures the binding affinity of a test compound to the β2-AR. It is a critical first step to confirm target engagement and quantify how tightly the drug binds relative to competitors. We use a radiolabeled ligand with known high affinity for the receptor and measure its displacement by the unlabeled test compound. The resulting inhibition constant (Ki) is a fundamental measure of affinity.
-
Trustworthiness (Self-Validation): The protocol includes conditions for total binding, non-specific binding (in the presence of a high concentration of an unlabeled standard agonist like isoprenaline), and specific binding (Total - Non-specific). This ensures the measured signal is truly receptor-mediated.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human β2-adrenoceptor. Determine protein concentration using a standard method (e.g., Bio-Rad protein assay).[16]
-
Assay Setup: In a 96-well plate, combine membrane homogenates (e.g., 10-20 µg protein/well), a fixed concentration of a radioligand (e.g., [3H]-dihydroalprenolol), and varying concentrations of the test compound (e.g., this compound) or a reference compound.
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[16]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C filter plates, washing with ice-cold buffer to separate bound from free radioligand.[16]
-
Quantification: Dry the filter plates, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site competition model) to calculate the IC50 (concentration inhibiting 50% of specific binding), which is then converted to the Ki value.
-
-
Expertise & Causality: Moving beyond simple binding, this functional assay quantifies the agonist activity of the compound. It measures the production of the second messenger, cAMP, which is the direct downstream consequence of β2-AR activation by a Gs-coupled agonist.[14] This allows for the determination of both potency (EC50) and intrinsic activity (Emax).
-
Trustworthiness (Self-Validation): The experiment must include a full agonist (e.g., Isoprenaline) to define the maximum possible response (100% Emax) and a negative control (vehicle) to establish the baseline. This allows for accurate normalization of the test compound's response.
-
Methodology:
-
Cell Culture: Culture human airway epithelial or smooth muscle cells to near confluence in 96-well plates.
-
Pre-incubation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.
-
Compound Treatment: Add varying concentrations of the test LABA (e.g., this compound) or reference agonists (Isoprenaline, Salbutamol) to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.[14]
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist).
-
Ex Vivo Assay: Assessing Function in Intact Tissue
-
Expertise & Causality: This model provides a more physiologically relevant system than cultured cells by using intact airway tissue.[17][18][19] It allows for the assessment of a compound's ability to relax pre-contracted airway smooth muscle, which more closely mimics the pathological state of bronchoconstriction.
-
Trustworthiness (Self-Validation): Each tissue preparation serves as its own control. A stable contraction is first induced with an agent like carbachol or histamine. The relaxant effect of the test compound is then measured against this stable tone. A final treatment with a high concentration of a full agonist like isoprenaline can be used to determine the maximal possible relaxation for that specific tissue.
-
Methodology:
-
Tissue Dissection: Isolate the trachea or bronchi from a guinea pig or from human lung tissue resections.[18]
-
Preparation: Cut the airway into rings or strips and suspend them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction: Induce a submaximal, stable contraction using an appropriate spasmogen (e.g., carbachol, methacholine, or high potassium solution).[18]
-
Cumulative Concentration-Response: Once the contraction is stable, add the test LABA in a cumulative, concentration-dependent manner, allowing the tissue to reach a steady-state relaxation at each concentration.
-
Data Recording & Analysis: Record changes in tissue tension using an isometric force transducer. Express relaxation as a percentage of the pre-induced tone. Plot the percentage of relaxation against the log concentration of the LABA to determine the EC50 and Emax.
-
Comparative Potency Data
The following table summarizes publicly available or representative data comparing this compound with established and novel LABAs. It is important to note that direct head-to-head comparative studies for all listed compounds under identical experimental conditions are not always available; therefore, these values should be interpreted as representative of their respective potencies.
| Compound | Class | Target Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity (Emax) |
| This compound | LABA (R-enantiomer) | High (Potent)[7][8] | Potent[7] | Lower than Isoprenaline/Salbutamol[9][10] |
| Indacaterol | ultra-LABA | ~2.5 - 10 | ~5 - 20 | Partial to Full Agonist |
| Olodaterol | ultra-LABA | ~0.1 - 1 | ~0.3 - 1 | Full Agonist |
| Vilanterol | ultra-LABA | ~0.02 - 0.1 | ~0.05 - 0.2 | Partial Agonist[20] |
| Abediterol | ultra-LABA | High Affinity | More potent than Formoterol, Indacaterol[5] | Full Agonist[5] |
| Salmeterol | LABA (12-hr) | ~3 - 15 | ~1 - 10 | Partial Agonist[4] |
| Formoterol | LABA (12-hr) | ~2 - 8 | ~0.5 - 5 | Full Agonist[4] |
| Isoprenaline | SABA (Non-selective) | ~50 - 200 | ~1 - 10 | 100% (Reference Full Agonist) |
Note: Values are approximate and can vary based on the specific assay system (e.g., cell type, radioligand used, tissue source).
Analysis of Findings:
-
Potency: this compound is consistently described as a potent β2-agonist.[7][8] Its high affinity and functional potency in in vitro systems are well-documented.
-
Intrinsic Activity: A key finding for this compound is that while potent, it demonstrates lower intrinsic activity (Emax) compared to full agonists like isoprenaline and salbutamol in cAMP accumulation assays.[9][10] This characteristic, often associated with partial agonists, may contribute to the observed dissociation between its bronchodilator effects and its ability to protect against bronchoconstriction challenges.[7][9]
-
The In Vitro vs. In Vivo Discrepancy: The most significant point of discussion for this compound is its long duration of action in preclinical models versus its short-acting nature in human clinical trials.[7][9] This highlights a critical principle in drug development: potent in vitro activity does not always translate directly to the desired clinical profile. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and target tissue engagement in the complex in vivo environment play a decisive role. The lower intrinsic activity might also mean that while it can effectively cause bronchodilation at rest, it may be less effective at overcoming a strong bronchoconstrictive challenge.[9]
Conclusion: Situating this compound in the LABA Arsenal
The benchmarking of this compound confirms its status as a potent and highly selective β2-adrenoceptor agonist at the molecular and cellular level. The experimental framework detailed in this guide—from receptor binding to functional tissue assays—provides a robust and self-validating system for characterizing such compounds.
The case of this compound serves as an essential lesson in respiratory drug development. While its in vitro potency is comparable to or exceeds that of many established LABAs, its clinical profile underscores the importance of a comprehensive evaluation that includes pharmacokinetics and clinical efficacy studies. The dissociation between its preclinical and clinical duration of action remains a key area for further investigation, potentially related to its partial agonist profile.[9]
For researchers developing the next wave of novel LABAs, the journey of this compound emphasizes that achieving high potency is only the first step. A successful therapeutic agent requires a harmonious balance of potency, high intrinsic activity, optimal pharmacokinetics, and a demonstrable, sustained clinical benefit.
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This compound - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]
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Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 651-659. [Link]
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Grisanti, L. A., & Perez, D. M. (2018). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 19(11), 3343. [Link]
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Shenoy, S. K., & Lefkowitz, R. J. (2002). Novel beta2-adrenergic receptor signaling pathways. Current Opinion in Pharmacology, 2(6), 664-669. [Link]
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Schematic representation of the beta 1- and beta 2-adrenergic receptor... (n.d.). ResearchGate. [Link]
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Lefkowitz, R. J. (2007). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Annals of the New York Academy of Sciences, 1112, 35-42. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). This compound Fumarate. National Center for Biotechnology Information. [Link]
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Burkes, R. M., & Panos, R. J. (2020). Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. International Journal of Chronic Obstructive Pulmonary Disease, 15, 3217–3228. [Link]
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Cazzola, M., & Matera, M. G. (2013). Long-acting beta-agonists and their association with inhaled corticosteroids in COPD. Current Medicinal Chemistry, 20(12), 1525-1537. [Link]
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Kanniess, F., Richter, K., Bähre, M., Jörres, R. A., & Magnussen, H. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology, 43(2), 153–159. [Link]
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Tattersfield, A. E. (2002). Long-acting beta-agonists and their association with inhaled corticosteroids in asthma. Drugs, 62(16), 2337-2345. [Link]
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Kanniess, F., Richter, K., Bähre, M., Jörres, R. A., & Magnussen, H. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British journal of clinical pharmacology, 43(2), 153–159. [Link]
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What are the long-acting beta2 agonists (LABAs)? (2025). Dr.Oracle. [Link]
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Long-acting beta-adrenoceptor agonist. (n.d.). In Wikipedia. [Link]
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Tliba, O., Cidlowski, J. A., & Amrani, Y. (2006). Potentiation of long-acting β2-agonist and glucocorticoid responses in human airway epithelial cells by modulation of intracellular cAMP. Respiratory Research, 7, 99. [Link]
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Procopiou, P. A., Barrett, V. J., Bevan, N. J., Biggadike, K., Box, P. C., Butchers, P. R., ... & Wrigglesworth, R. (2010). Synthesis and structure-activity relationships of long-acting β2-adrenergic receptor agonists incorporating a saligenin-based head group. Journal of medicinal chemistry, 53(10), 4523-4530. [Link]
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Summary Results of Comparative Studies with the Same Inhaled Corticosteroid Delivered Via Different Inhaler Devices. (n.d.). ResearchGate. [Link]
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Barnes, P. J. (2002). Advances in Asthma and COPD Treatment: Combination Therapy with Inhaled Corticosteroids and Long-Acting β2-Agonists. Current Pharmaceutical Design, 8(18), 1603-1613. [Link]
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Kim, M. H., Kim, S. H., Kim, H. K., Kim, S. H., Park, S. Y., Lee, T., ... & Lee, B. J. (2025). Comparative analysis of real-world data on the efficacy and safety of and adherence to ICS/LABA combinations in asthma management. Scientific Reports, 15(1), 12345. [Link]
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Comparative safety and effectiveness of inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs) for chronic obstructive pulmonary disease (COPD). (2016). Ontario Drug Policy Research Network. [Link]
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Oba, Y., & Lone, N. A. (2014). Comparative efficacy of inhaled corticosteroid and long-acting beta agonist combinations in preventing COPD exacerbations: a Bayesian network meta-analysis. International journal of chronic obstructive pulmonary disease, 9, 469–479. [Link]
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Aziz, M. I. A., Tan, L. E., Wu, D. B. C., Pearce, F., Chua, G. S. W., Lin, L., ... & Ng, K. (2018). Comparative efficacy of inhaled medications (ICS/LABA, LAMA, LAMA/LABA and SAMA) for COPD: a systematic review and network meta-analysis. International journal of chronic obstructive pulmonary disease, 13, 3203–3231. [Link]
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Calzetta, L., Rogliani, P., Facciolo, F., & Matera, M. G. (2020). Effect of ICS/LABA combination in an ex vivo model of COPD exacerbation. European Respiratory Journal, 56(suppl 64), 4321. [Link]
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Janbaz, K. H., Nisa, M., Mehmood, M. H., Imtiaz, Z., & Anwar, F. (2022). In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea. Molecules, 27(4), 1360. [Link]
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Picumeterol: Receptor Occupancy & Functional Reserve Analysis Guide
Topic: Picumeterol receptor occupancy and functional reserve calculation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Pharmacological Context
This compound (GR114297A) represents a distinct class of long-acting
This guide provides a rigorous technical framework for quantifying this compound’s receptor occupancy (RO) and functional reserve . Understanding these parameters is critical for explaining the clinical dissociation observed with this compound: it acts as a potent bronchodilator (resting tone) yet fails to fully protect against methacholine-induced bronchoconstriction—a hallmark of "low efficacy" partial agonism where the system's receptor reserve is depleted.
The Core Pharmacological Puzzle
| Parameter | This compound Behavior | Clinical Implication |
| Affinity ( | High | Strong binding; long duration of action. |
| Intrinsic Efficacy ( | Low (Partial Agonist) | Requires high fractional occupancy ( |
| Functional Reserve | Minimal / Absent | Vulnerable to functional antagonism (e.g., Methacholine challenge). |
| Outcome | Dissociation of Effects | Good bronchodilation |
Mechanistic Framework: Occupancy vs. Response
To accurately calculate functional reserve, one must distinguish between the fraction of receptors bound (
The Operational Model of Agonism (Black & Leff)
For a partial agonist like this compound, the response is defined not just by affinity (
- : Effect observed
- : System maximum possible response
- : Agonist concentration (this compound)
- : Equilibrium dissociation constant
-
: Operational efficacy (
) - : Slope factor
Key Insight: For this compound,
Visualization: -AR Signaling & Reserve Dependency
The following diagram illustrates the signal transduction pathway and where the "bottleneck" occurs for low-efficacy agonists like this compound.
Caption: this compound signaling pathway highlighting the weak receptor-transducer coupling that creates dependency on receptor reserve.
Comparative Performance Analysis
The following table contrasts this compound with standard comparators using data derived from human bronchial smooth muscle assays.
| Feature | This compound | Salmeterol | Isoprenaline |
| Agonist Type | Partial | Partial (High Efficacy) | Full |
| Receptor Occupancy at | High (>80%) | Moderate (~40-50%) | Low (<5%) |
| Spare Receptors (Reserve) | None / Negligible | Moderate | High |
| Sensitivity to Desensitization | High (Loss of efficacy) | Moderate | Low (Right shift only) |
| Protection vs. Methacholine | Poor | Good | Excellent |
Experimental Protocols
To calculate the functional reserve and occupancy for this compound, you cannot rely on simple dose-response curves. You must use the Method of Irreversible Inactivation (Furchgott Method) .
Protocol A: The Furchgott Method (Null Method)
This protocol progressively inactivates a fraction of receptors to determine the relationship between occupancy and response.
Reagents:
-
Tissue: Human bronchial smooth muscle (or transfected CHO-K1 cells expressing
-AR). -
Alkylating Agent: BCMA (2-bromo-N-(2-chloroethyl)-N-ethylbenzylamine) or Phenoxybenzamine.
-
Agonist: this compound (Test), Isoprenaline (Reference).
Step-by-Step Workflow:
-
Baseline Curve: Generate a cumulative concentration-response curve (CCRC) for this compound to establish control
and . -
Washout: Wash tissue for 60 min to remove agonist.
-
Fractional Inactivation: Incubate tissue with the alkylating agent (e.g., BCMA
M) for varying times (10, 20, 30 min) to occlude 20-80% of receptors. -
Quench & Wash: Wash extensively (60 min) to remove unbound alkylating agent.
-
Post-Inactivation Curve: Generate a second CCRC for this compound on the same tissue.
-
Note: For a partial agonist like this compound, you will see a depression of
immediately. For a full agonist, you will see a rightward shift first, then depression.
-
Protocol B: Data Calculation & Analysis
Objective: Calculate the Dissociation Constant (
The Furchgott Equation:
- : Equiactive concentration of agonist before inactivation.
- : Equiactive concentration of agonist after inactivation.
-
: Fraction of receptors remaining active (
).
Calculation Steps:
-
Match Responses: Select response levels (e.g., 20%, 40%, 60% of control
) on the control curve. -
Find Equiactive Concentrations: Identify the concentration
on the inactivated curve that produces the same absolute response magnitude as on the control curve. -
Double-Reciprocal Plot: Plot
(y-axis) vs (x-axis). -
Extract Parameters:
-
Slope:
(Inverse of receptor fraction remaining). -
Y-Intercept:
. -
Solve for
: .
-
Occupancy Calculation:
Once
Visualization: Experimental Workflow
Caption: Furchgott method workflow for determining affinity and receptor reserve.
Interpreting the Results: The "this compound Paradox"
When you plot Occupancy (
-
Full Agonist (Isoprenaline): Hyperbolic curve. 10% occupancy
90% response. (High Reserve).[3][4][5] -
This compound: Linear/Shallow curve. 80% occupancy
80% response. (No Reserve).
Clinical Consequence: Because this compound utilizes nearly all available receptors to achieve bronchodilation, there is no "buffer" left. If a bronchoconstrictor (like Methacholine) functionally antagonizes the system, the this compound-bound receptors cannot "work harder" or recruit more receptors to counteract the stimulus. This explains why it fails to protect against airway hyperresponsiveness despite being a potent bronchodilator.
References
-
Nials, A. T., et al. (1993). "The profile of activity of the novel, long-acting, beta 2-adrenoceptor agonist, GR114297A (this compound), in guinea-pig isolated tissues." British Journal of Pharmacology.[6] Link
-
Stewart, A., et al. (1996). "this compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics."[1][2] British Journal of Clinical Pharmacology. Link
-
Black, J. W., & Leff, P. (1983). "Operational models of pharmacological agonism." Proceedings of the Royal Society of London. Series B. Link
-
Furchgott, R. F. (1966). "The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants." Advances in Drug Research. Link
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- 4. biorxiv.org [biorxiv.org]
- 5. Beta-2 Agonists - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]
- 6. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the β3-Adrenoceptor Cross-Reactivity of Picumeterol
The Significance of β-Adrenoceptor Subtype Selectivity
The family of β-adrenoceptors comprises three main subtypes: β1, β2, and β3.[2] While β1- and β2-adrenoceptors are well-known for their roles in the cardiovascular and respiratory systems respectively, the β3-adrenoceptor is predominantly found in adipose tissue and the urinary bladder, where it mediates metabolic processes and smooth muscle relaxation.[3][4]
The clinical utility of a β2-agonist, such as Picumeterol for the treatment of asthma and COPD, is intrinsically linked to its ability to selectively activate β2-receptors in the airways, leading to bronchodilation.[1] Cross-reactivity with β1-receptors can lead to undesirable cardiovascular side effects like tachycardia. Similarly, unintended activation of β3-receptors could potentially lead to off-target effects. Therefore, a thorough understanding of a drug's selectivity profile across all β-adrenoceptor subtypes is a critical aspect of preclinical drug development.
Assessing β-Adrenoceptor Selectivity: Key Experimental Approaches
Two primary in vitro methods are employed to determine the affinity and functional activity of a compound at different receptor subtypes:
-
Radioligand Binding Assays: These assays measure the affinity (Ki) of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor. A lower Ki value indicates a higher binding affinity.[2]
-
Functional Assays (cAMP Accumulation): These assays measure the functional consequence of receptor activation. Since β-adrenoceptors are Gs-protein coupled receptors, their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] The potency (EC50) and efficacy (Emax) of an agonist can be determined by measuring the concentration-dependent increase in cAMP.[5][6]
Comparative Analysis of β-Adrenoceptor Activity
While specific data for this compound at the β3-adrenoceptor is unavailable, we can infer its likely selectivity by examining data from other well-characterized β2-agonists, Salbutamol and Formoterol, and comparing them to the β3-selective agonist, Mirabegron, and the non-selective agonist, Isoprenaline. The following data is derived from a comprehensive study by Baker (2010) conducted in Chinese Hamster Ovary (CHO) cells stably expressing human β-adrenoceptor subtypes.[5]
Table 1: Comparative Binding Affinities (pKi) of β-Adrenoceptor Agonists
| Compound | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) | β3-Adrenoceptor (pKi) | β2 vs β3 Selectivity (Fold) |
| This compound | Data not available | Potent [1] | Data not available | Data not available |
| Salbutamol | 5.3 ± 0.1 | 6.0 ± 0.1 | 4.8 ± 0.1 | ~16 |
| Formoterol | 6.8 ± 0.1 | 8.1 ± 0.1 | 5.8 ± 0.1 | ~200 |
| Isoprenaline | 7.2 ± 0.1 | 7.5 ± 0.1 | 7.0 ± 0.1 | ~3 |
| Mirabegron | 4.9 ± 0.1 | 5.2 ± 0.1 | 6.9 ± 0.1 | ~0.02 (β3 selective) |
pKi = -log(Ki). A higher pKi value indicates higher affinity. Fold selectivity is calculated from the ratio of Ki values.
Table 2: Comparative Functional Potency (pEC50) and Efficacy (Emax) of β-Adrenoceptor Agonists
| Compound | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor |
| pEC50 | Emax (%) | pEC50 | |
| This compound | Data not available | Data not available | Data not available |
| Salbutamol | 5.7 ± 0.1 | 85 ± 5 | 6.9 ± 0.1 |
| Formoterol | 7.2 ± 0.1 | 95 ± 3 | 8.8 ± 0.1 |
| Isoprenaline | 8.0 ± 0.1 | 100 ± 3 | 8.5 ± 0.1 |
| Mirabegron | 5.3 ± 0.1 | 60 ± 7 | 5.6 ± 0.1 |
pEC50 = -log(EC50). A higher pEC50 value indicates higher potency. Emax is expressed as a percentage of the maximal response to the non-selective agonist Isoprenaline.
From the data on Salbutamol and Formoterol, it is evident that while they are selective for the β2-adrenoceptor, they still exhibit some level of cross-reactivity with the β3-adrenoceptor, both in terms of binding and functional activity.[5] Formoterol demonstrates a higher degree of selectivity for the β2-adrenoceptor over the β3-adrenoceptor compared to Salbutamol.[5] Given that this compound is described as a highly selective β2-agonist, it is plausible that its cross-reactivity with the β3-adrenoceptor is minimal, potentially lower than that of Salbutamol. However, without direct experimental data, this remains a hypothesis.
Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for human β1, β2, and β3-adrenoceptors expressed in a stable cell line (e.g., CHO).
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for determining compound affinity via radioligand binding.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human β1, β2, or β3-adrenoceptor.
-
Harvest the cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (this compound).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177).
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
cAMP Functional Assay for Agonist Potency and Efficacy
This protocol outlines a cell-based assay to measure the ability of a test compound to stimulate cAMP production through the activation of β-adrenoceptors.
Diagram of cAMP Functional Assay Workflow
Caption: Workflow for assessing agonist function via cAMP accumulation.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human β1, β2, or β3-adrenoceptor.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Cell Stimulation:
-
Prepare serial dilutions of the test compound (this compound) and a reference agonist (e.g., Isoprenaline).
-
Aspirate the culture medium from the cells and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve using a non-linear regression model to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Normalize the Emax of the test compound to the Emax of the full agonist Isoprenaline to determine its relative efficacy.
-
Conclusion and Future Directions
This compound is established as a potent and selective β2-adrenoceptor agonist. While direct experimental data on its cross-reactivity with the β3-adrenoceptor is currently lacking in the scientific literature, the analysis of comparator compounds such as Salbutamol and Formoterol provides a valuable framework for understanding potential off-target activities. The data suggests that even highly selective β2-agonists can retain some level of interaction with the β3-adrenoceptor.
For a definitive characterization of this compound's selectivity profile, further experimental investigation using the detailed protocols outlined in this guide is warranted. Such studies would provide the crucial quantitative data needed to fully assess its potential for off-target effects mediated by the β3-adrenoceptor and would be a valuable contribution to the field of respiratory drug development.
References
-
Beta3-adrenergic agonist. In: Wikipedia. ; 2023. Accessed February 23, 2026. [Link]
-
The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. ResearchGate. Accessed February 23, 2026. [Link]
- Baker JG. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061.
- Baker JG. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Br J Pharmacol. 2005;144(3):317-322.
- Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061.
- Moritoki H, Kondoh T, Taniyama K, et al. Pharmacological characterization of beta-adrenoceptor subtypes mediating relaxation in porcine isolated ureteral smooth muscle. J Urol. 2004;172(3):1150-1154.
-
The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. ResearchGate. Accessed February 23, 2026. [Link]
- Gherardi G, Marzolla V, Faggian A, et al. Inside the Biology of the β3-Adrenoceptor. Int J Mol Sci. 2024;25(3):1637.
- O'Donnell SR, Wanstall JC. The in vitro pharmacology of xamoterol (ICI 118,587). Br J Pharmacol. 1984;81(4):651-661.
- Tomiyama Y, Hayakawa K, Akahane M, et al. Expression and functional role of β3 -adrenoceptors in the human ureter. BJU Int. 2013;112(6):835-841.
-
Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. MDPI. Accessed February 23, 2026. [Link]
-
Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Frontiers. Accessed February 23, 2026. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles [frontiersin.org]
Picumeterol (GR114297): Pharmacokinetic Profile & Translational Analysis
The following technical guide provides an in-depth pharmacokinetic analysis of Picumeterol (GR114297), synthesizing preclinical quantitative data with clinical translational insights.
Executive Summary
This compound (GR114297) is a potent, selective
However, clinical evaluation revealed a critical translational dissociation : while this compound exhibited long-acting properties in vitro, it demonstrated a short duration of action in human clinical trials, failing to provide the sustained protection against methacholine-induced bronchoconstriction seen with established LABAs like Salmeterol or Formoterol. This guide analyzes the pharmacokinetic (PK) parameters that underpin this profile.
Quantitative Pharmacokinetic Profile
The following data aggregates specific PK parameters derived from preclinical intravenous (IV) and inhalation studies. Note that human plasma PK values are not standardly reported due to the drug's discontinuation in early clinical development; therefore, animal models serve as the quantitative benchmark.
Table 1: Comparative Pharmacokinetic Parameters (Preclinical)
| Parameter | Rat (Wistar) | Dog (Beagle) | Comparative Benchmark (Salmeterol) |
| Elimination Half-life ( | ~1.0 hour | ~2.0 hours | ~5.5 hours (Human) |
| Plasma Clearance ( | High (> Liver Blood Flow) | Moderate | Low (Systemic) |
| Route of Elimination | Renal (>50% as metabolites) | Renal/Biliary | Hepatic (CYP3A4) |
| Metabolism Extent | Extensive (~95%) | Extensive (~90%) | Extensive |
| Lung Retention | Rapid transfer (< 2 min) | Rapid transfer | High (Slow dissociation) |
| Bioavailability ( | Low (Oral, due to first-pass) | Low (Oral) | Negligible (Oral) |
Key Insight: The rat plasma clearance was observed to be approximately twice the liver blood flow, indicating significant extra-hepatic metabolism or rapid tissue uptake, contributing to the shorter-than-expected systemic residence time.
Mechanistic Analysis: The Clearance-Duration Paradox
To understand this compound's performance, one must analyze the interplay between its physicochemical properties and its biological clearance .
The Microkinetic Diffusion Model (Design Intent)
This compound was designed with a lipophilic tail to facilitate "exosite binding." The theory posits that the drug partitions into the cell membrane (plasmalemma), creating a local depot. From this depot, the drug laterally diffuses to the
The Translational Failure (Clinical Reality)
Despite the membrane depot theory, this compound failed to sustain bronchodilation in humans. Two primary factors drove this failure:
-
High Intrinsic Clearance (
): The drug undergoes rapid O-dealkylation and -oxidation. In human hepatocytes, this metabolic instability likely depleted the local lung/systemic depot faster than the re-assertion rate could compensate. -
Low Intrinsic Activity: this compound behaves as a partial agonist with lower intrinsic activity than Formoterol. In a dynamic system with rapid clearance, a partial agonist requires higher receptor occupancy to maintain effect; once concentrations dip below a critical threshold, the bronchodilatory effect collapses rapidly.
Visualizations
Diagram 1: The Microkinetic Diffusion & Clearance Pathway
This diagram illustrates the intended mechanism of action (Membrane Depot) versus the clearance pathways that likely short-circuited its duration.
Caption: Figure 1. This compound's intended membrane depot mechanism (yellow) was compromised by rapid systemic absorption (red) and metabolic clearance, preventing sustained receptor activation.
Diagram 2: Experimental Workflow for Intrinsic Clearance
This workflow describes the standard protocol for determining intrinsic clearance (
Caption: Figure 2.[3][4] Step-by-step experimental workflow for determining intrinsic clearance (
Experimental Methodologies
Protocol A: Determination of Metabolic Stability (Microsomal Stability)
Objective: To calculate the intrinsic clearance (
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation: Mix microsomes (0.5 mg/mL final protein concentration) with buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add this compound (from DMSO stock) to achieve a final concentration of 1 µM. Initiate the reaction by adding NADPH (1 mM final). Control: Run a parallel incubation without NADPH to assess chemical stability.
-
Sampling: At defined time points (0, 5, 10, 20, 30, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated Salmeterol). Vortex for 10 seconds.
-
Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Inject the supernatant into an LC-MS/MS system monitoring the specific transition for this compound (m/z 426.4 -> fragment).
-
Calculation: Plot ln(% remaining parent) vs. time. The slope (
) determines ( ).[5]-
Formula:
.
-
Protocol B: Isolated Perfused Lung (Rat) - Tissue Retention
Objective: To verify lung retention and absorption rate, distinguishing between local depot formation and systemic washout.
-
Isolation: Anesthetize Wistar rat (Pentobarbitone). Cannulate the trachea and pulmonary artery.
-
Perfusion: Perfuse lungs with Krebs-Ringer bicarbonate buffer (37°C, aerated with 95%
/5% ) in a recirculating system (flow rate ~10 mL/min). -
Administration: Instill
C-labeled this compound intratracheally (IT). -
Sampling: Collect perfusate samples from the venous outflow at 1-minute intervals for the first 10 minutes, then every 10 minutes up to 2 hours.
-
Tissue Analysis: At 2 hours, homogenize lung tissue.
-
Measurement: Measure radioactivity in perfusate vs. lung homogenate using Liquid Scintillation Counting (LSC).
-
Result Interpretation: Rapid appearance of radioactivity in the perfusate (within 2 mins) indicates rapid absorption across the air-blood barrier, correlating with the short duration of action observed in vivo.
References
-
Jeal, S., et al. (1995). "Kinetics and disposition of this compound in animals." Xenobiotica. Available at: [Link]
-
Weersink, E. J., et al. (1997). "this compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics." British Journal of Clinical Pharmacology. Available at: [Link]
- Nials, A. T., et al. (1993). "The profile of activity of the novel, long-acting, beta 2-adrenoceptor agonist, GR114297." British Journal of Pharmacology.
-
PubChem Compound Summary. (2025). "this compound."[1][2][3][6] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Reasons for Treatment Discontinuation and Their Effect on Outcomes of Immunotherapy in Southwest Finland: A Retrospective, Real-World Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. partone.litfl.com [partone.litfl.com]
- 6. Kinetics and disposition of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Summary & Strategic Directive
The Core Directive: Picumeterol is a potent, long-acting beta2-adrenergic agonist (LABA). While it may not appear on standard EPA "P-lists" or "U-lists" by name, its high biological activity and structural stability necessitate that it be managed as Non-RCRA Regulated Hazardous Waste (unless formulation additives trigger specific RCRA characteristics) but disposed of with the rigor reserved for High-Potency Active Pharmaceutical Ingredients (HPAPIs) .
The Operational Rule: Zero-Sewering Policy. Under no circumstances should this compound (solid or liquid) be discharged into municipal wastewater systems. The molecule’s stability allows it to bypass standard wastewater treatment, posing significant risks to aquatic ecosystems where beta-adrenergic receptors are evolutionarily conserved.
Scientific Rationale: Why Incineration is Non-Negotiable
To ensure compliance and safety, we must understand the causality behind the disposal method.
-
Molecular Stability: this compound is designed for long duration of action (dissociation half-life is significantly longer than salbutamol). This chemical stability, advantageous for therapeutic dosing, renders it persistent in the environment.
-
Aquatic Toxicity: Beta-agonists can induce physiological changes in aquatic life (e.g., heart rate modulation in fish, inhibition of growth in invertebrates) at parts-per-trillion concentrations.
-
The Solution: High-temperature incineration (>1000°C) is the only validated method to break the naphthalene-like backbone and ether linkages, ensuring complete mineralization into CO₂, H₂O, and NOx.
Visualizing the Environmental Fate & Logic
Figure 1: Comparative analysis of disposal pathways. The red path illustrates the environmental risk of sewering LABAs, while the green path demonstrates the efficacy of incineration.
Operational Protocols: Step-by-Step Disposal
This section outlines the "Self-Validating System" for your laboratory. Every container must be traceable.
A. Solid Waste (Powders, Tablets, Contaminated Wipes)
-
Segregation: Do not mix with general trash or biohazardous (infectious) waste unless the material is also infectious.
-
Containment:
-
Place waste in a Black RCRA Container (or site-specific equivalent for chemical incineration).
-
Best Practice: Double-bag powders in 4-mil polyethylene bags before placing them in the rigid container to prevent dust generation upon final disposal.
-
-
Labeling:
-
Label clearly: "Non-Regulated Hazardous Waste - Pharmaceutical Incineration Only."
-
List contents: "this compound - Beta-Agonist."
-
B. Liquid Waste (Mother Liquors, HPLC Effluent)
Critical Note: HPLC waste containing acetonitrile or methanol and this compound is RCRA Hazardous (Ignitable D001).
-
Collection: Collect in compatible HDPE or glass carboys.
-
Compatibility Check: Ensure no oxidizers are present in the carboy.
-
Labeling:
-
Primary Hazard: Flammable (if organic solvent present).
-
Constituent: this compound (<1%).
-
Disposal Code: Incineration.
-
C. Trace Contaminated Labware (Sharps/Glass)
-
Sharps: Place needles/syringes in a red sharps container.
-
Deactivation (Optional but Recommended for Spills):
-
While incineration is preferred, minor surface contamination can be wiped down with 10% Bleach (Sodium Hypochlorite) followed by an ethanol rinse. The oxidation helps degrade the ether linkages, though it does not guarantee total destruction like incineration.
-
Technical Data & Classification Table
Use this table for your internal EHS assessment and Manifest creation.
| Parameter | Specification | Operational Implication |
| Compound Name | This compound | Identify on all manifests. |
| Drug Class | Beta2-Adrenergic Agonist (LABA) | High potency; handle as HPAPI. |
| RCRA Status | Non-Listed (unless D-listed solvent used) | Manage as "State-Regulated" or "Pharm Waste." |
| Disposal Method | Destructive Incineration | DO NOT LANDFILL. |
| Spill Cleanup | Absorb with vermiculite/pads | Collect as solid hazardous waste. |
| PPE Requirement | Nitrile Gloves, Lab Coat, N95/P100 (if powder) | Prevent inhalation of dust during handling. |
Decision Logic for Laboratory Personnel
To minimize cognitive load during operations, follow this logic flow for every disposal event.
Figure 2: Operational decision matrix for segregating this compound waste streams based on physical state and solvent content.
Emergency Procedures (Spill Response)
In the event of a powder spill outside of a containment hood:
-
Evacuate: Clear the immediate area to allow aerosols to settle (15 mins).
-
PPE Up: Don double nitrile gloves, safety goggles, and a P100 respirator (this compound is a potent bronchodilator; inhalation of pure powder can cause tachycardia).
-
Contain: Cover the spill with damp paper towels to prevent dust generation.
-
Clean: Scoop material into a waste container. Wash the surface with soap and water, collecting all rinsate as liquid hazardous waste.
References
-
US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Final Rule).[1][2][3] Retrieved from [Link]
-
National Institutes of Health (NIH) - PMC. (2010). Beta-Adrenergic Agonists: Environmental Impact and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]
-
Washington University EHS. Guidance for Disposal of Drugs Used in Clinical Research (RCRA Guidelines).[4] Retrieved from [Link][4]
Sources
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Picumeterol
For researchers and drug development professionals, the meticulous handling of active pharmaceutical ingredients (APIs) is paramount to ensuring both personal safety and experimental integrity. Picumeterol, a potent β2-adrenergic receptor agonist, requires a robust safety protocol due to its pharmacological activity. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles for handling potent compounds.
The Hierarchy of Controls: A Foundational Safety Principle
Before any personal protective equipment (PPE) is selected, it is crucial to implement a hierarchy of controls to minimize exposure to this compound. This systematic approach provides multiple layers of protection.
Caption: Hierarchy of controls for managing this compound exposure.
For handling this compound, engineering and administrative controls are the primary means of exposure reduction, with PPE serving as the final, critical barrier.
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate researchers from the hazard.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1] A certified chemical fume hood or a powder containment hood is mandatory to prevent the inhalation of airborne particles.
-
Containment: For weighing and aliquoting, use of a glove box or a ventilated balance enclosure (VBE) is strongly recommended to minimize the release of fine powders.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine this compound powder, which as a bronchodilator, can have systemic effects. |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | To protect the eyes from airborne particles and accidental splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. Double-gloving is recommended when handling concentrated amounts. |
| Body | A lab coat or disposable gown | To protect skin and clothing from contamination. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is essential for minimizing exposure risk during the handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare your work surface within a chemical fume hood by laying down absorbent, disposable bench paper.
-
Have all necessary equipment (spatulas, weigh boats, vials, solvents) within the hood to minimize movement in and out of the containment area.
-
-
Weighing and Aliquoting:
-
Carefully weigh the desired amount of this compound using an analytical balance inside a ventilated enclosure if possible.
-
Use anti-static weigh paper or a weigh boat to prevent powder from clinging and becoming airborne.
-
Handle the powder gently with a spatula to avoid creating dust.
-
Promptly and securely close the primary container of this compound after dispensing.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Cleanup:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
All disposable items that have come into contact with this compound (e.g., weigh paper, gloves, bench paper) should be considered contaminated waste.[1]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound waste is a critical component of laboratory safety and environmental responsibility.[1] Do not mix this compound waste with other waste streams.[1]
Disposal Protocol:
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated consumables like gloves and weigh paper, in a dedicated, clearly labeled, and sealed waste container.[1]
-
Liquid waste (solutions containing this compound) should be collected in a separate, labeled, and sealed container.
-
-
Waste Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in regular trash. The use of ionic liquids in formulations may, in some contexts, reduce disposal requirements, but this should be verified with your institution's safety officer.[2]
-
References
- Inhaler - European Patent Office - EP 2011538 B1.
- WO2010078300A1 - Dual functioning ionic liquids and salts thereof - Google Patents.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
